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  • Product: 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol
  • CAS: 1325303-88-5

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol: A Multi-Technique Approach

An In-depth Technical Guide This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, a heterocyclic compound of interest in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to understanding their chemical behavior, purity, and potential applications. We will explore the application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, detailing not just the procedural steps but the scientific rationale underpinning the analysis. A critical aspect of this molecule's characterization is the potential for tautomerism, specifically the thiol-thione equilibrium and the annular tautomerism of the imidazole ring, which will be a recurring theme in the interpretation of its spectral data.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Rationale: Infrared spectroscopy is an indispensable first-pass technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific covalent bonds. For 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, IR spectroscopy serves to confirm the presence of key structural motifs: the N-H and S-H bonds of the imidazole and thiol groups, the C=N and C=C bonds within the aromatic rings, and the C-Br bond.

Trustworthiness: A Self-Validating Protocol for FT-IR Analysis (KBr Pellet Method)

The following protocol ensures reproducible and high-quality data for solid-state analysis.

  • Sample Preparation:

    • Grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle. The KBr must be free of moisture, which absorbs strongly in the IR spectrum, obscuring the N-H and O-H regions.

    • Continue grinding until the mixture is a fine, homogeneous powder. This minimizes scattering of the IR beam.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. A clear pellet indicates good particle size reduction and dispersion.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range to improve the signal-to-noise ratio.

Authoritative Grounding: Expected Vibrational Frequencies

The interpretation of the resulting spectrum relies on correlating observed absorption bands with known vibrational frequencies for specific functional groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Comments
N-H Stretch (Imidazole)3500 - 3100[1][2][3][4]Medium-Strong, BroadBroadening is due to intermolecular hydrogen bonding. Often appears as a distinct band.
Aromatic C-H Stretch3100 - 3000[5][6]Medium-Weak, SharpCharacteristic of sp² C-H bonds in the phenyl and bromophenyl rings.
S-H Stretch (Thiol)2600 - 2550[2]Weak, SharpThe presence of this peak is a key indicator of the thiol tautomer. It can sometimes be broad or difficult to observe.
C=N Stretch (Imidazole)1680 - 1600[5][7]Medium-StrongPart of the complex ring stretching vibrations.
C=C Stretch (Aromatic)1600 - 1450[1][5]Medium-StrongMultiple bands are expected due to vibrations within the phenyl and imidazole rings.
C-N Stretch1350 - 1200[1]MediumContributes to the fingerprint region.
C-Br Stretch700 - 500StrongTypically found in the lower frequency region of the spectrum.

Tautomerism Insight: The IR spectrum provides critical evidence for the thiol-thione tautomerism. The presence of a weak S-H stretch around 2550 cm⁻¹ and the absence of a strong thiocarbonyl (C=S) stretch (typically 1250-1050 cm⁻¹) would strongly support the dominance of the 4-thiol tautomer in the solid state.

Visualization: FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Grind Sample + Dry KBr B 2. Form Transparent Pellet A->B C 3. Run Background Scan (Atmospheric Correction) B->C D 4. Analyze Sample Pellet C->D E 5. Process & Interpret Spectrum D->E NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) B 2. Transfer to NMR Tube A->B C 3. Tune & Shim Spectrometer B->C D 4. Acquire 1H, 13C, & 2D Spectra C->D E 5. Process & Assign Spectra D->E

Caption: Standardized workflow for acquiring and analyzing NMR spectra.

UV-Visible (UV-Vis) Spectroscopy: Characterizing Electronic Transitions

Expertise & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. For 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, the extensive conjugation across the imidazole and two phenyl rings creates a large π-system. UV-Vis spectroscopy is used to characterize the π→π* electronic transitions within this system, providing a characteristic spectral fingerprint.

Trustworthiness: A Self-Validating Protocol for UV-Vis Analysis

  • Solution Preparation:

    • Prepare a stock solution of the compound of known concentration (e.g., 10⁻³ M) in a UV-grade solvent such as ethanol or acetonitrile.

    • Perform serial dilutions to obtain a final concentration (typically 10⁻⁵ to 10⁻⁶ M) that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units), which is the optimal range for accuracy according to the Beer-Lambert Law.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

    • Calibrate the spectrophotometer by running a baseline correction with the blank cuvette.

    • Scan the sample across a range of wavelengths, typically from 400 nm down to 200 nm, to record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λ_max).

Authoritative Grounding: Expected Absorption Maxima

The parent imidazole chromophore absorbs around 207-209 nm. [8][9]However, the extensive conjugation with the phenyl and bromophenyl substituents will cause a significant bathochromic (red) shift in the absorption maxima.

Table 4: Predicted UV-Vis Absorption Data

Transition Type Predicted λ_max (nm) Comments
π→π*300 - 380This broad range is expected due to the highly conjugated system. Similar substituted imidazoles show strong absorptions in this region. [10][11]The exact λ_max will be influenced by the specific electronic interactions of all substituents.

Solvent Effects: The position of the λ_max may shift depending on the polarity of the solvent (solvatochromism). A shift to longer wavelengths (red shift) in more polar solvents often indicates a π→π* transition where the excited state is more polar than the ground state.

Visualization: UV-Vis Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Prepare Stock Solution in UV-Grade Solvent B 2. Dilute to Optimal Absorbance Range A->B C 3. Run Baseline with Solvent Blank B->C D 4. Measure Sample Absorption Spectrum C->D E 5. Identify λmax & Calculate ε D->E

Caption: A systematic process for obtaining a UV-Vis absorption spectrum.

Integrated Analysis and Conclusion

The unambiguous structural confirmation of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol requires a synergistic interpretation of all three spectroscopic techniques.

  • IR spectroscopy confirms the presence of the key functional groups (N-H, S-H, C=N, C=C). Crucially, it provides the primary evidence for the dominance of the thiol tautomer in the solid state.

  • NMR spectroscopy provides the definitive map of the H and C atoms, confirming the substitution patterns and connectivity. The observation of distinct signals for the N-H and S-H protons in DMSO-d₆ further corroborates the thiol structure in solution.

  • UV-Vis spectroscopy characterizes the conjugated π-electron system, yielding a fingerprint (λ_max) consistent with the extended aromatic structure.

Together, these techniques provide a self-validating system of characterization. The data from each method should be consistent and complementary, leading to a confident and complete structural assignment of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, a vital step for any further research or development involving this compound.

References

  • Toteva, M. M., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. Available at: [Link]

  • Perchard, C., & Belloc, J. (1965). Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. The Journal of Chemical Physics. Available at: [Link]

  • Farfán, N., et al. (2011). Boron complexes of organic molecules of biological interest. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere. Available at: [Link]

  • Wang, Z., et al. (2022). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. ResearchGate. Available at: [Link]

  • Hussein, M. A., et al. (2016). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Available at: [Link]

  • Argent, S. P., et al. (2018). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. Available at: [Link]

  • Armenian Journal of Physics. (2015). Vibrational Spectroscopic Studies of Imidazole. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectra of: (top, blue) 2-(furan-2-yl)-1H-imidazole; (middle, orange) 1-ctadecyl bromide; (bottom, gray) 2-(furan-2-yl)-1-(octadecane-1-yl)-1H-imidazole. Available at: [Link]

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available at: [Link]

  • Matsuo, H., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. PubMed. Available at: [Link]

  • Zhang, H., et al. (2013). 13C and 15N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy. PubMed. Available at: [Link]

  • Lee, H. C., et al. (1998). Solid-State Deuterium NMR of Imidazole Ligands in Cytochrome c Peroxidase. Journal of the American Chemical Society. Available at: [Link]

  • Pinto, M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]

  • Rocha, A. B., et al. (2009). UV excitation and radiationless deactivation of imidazole. The Journal of Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Available at: [Link]

  • Chen, C.-A., et al. (2021). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. RSC Advances. Available at: [Link]

  • Nieto Gómez, C. I., et al. (2014). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). UV-visible absorption properties of imidazole-bound, imidazole-free , and ferrous/CO-bound forms of XplA. Available at: [Link]

  • ResearchGate. (n.d.). The signals position of H2, H4, and H5 protons of the imidazole ring. Available at: [Link]

  • Matsuo, H., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. Available at: [Link]

  • Unknown Source. (n.d.).
  • Singh, P., et al. (2021). Structural modifications and biomedical applications of p-extended, p-fused, and non-fused tetra-substituted imidazole derivatives. Available at: [Link]

  • Unknown Source. (2022). New substituted imida.
  • University of Calgary. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Unknown Source. (n.d.). Infrared Spectroscopy Guide.
  • Gayathri, S., et al. (2013). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. Acta Crystallographica Section E. Available at: [Link]

  • Surendranath College. (n.d.). IR Spectroscopy. Available at: [Link]

  • Akkurt, M., et al. (2013). 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E. Available at: [Link]

  • PubChem. (n.d.). 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzoi[8][12]midazo[1,2-d]t[13][8][14]riazine Derivatives. Molecules. Available at: [Link]

  • TSI Journals. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available at: [Link]

  • ResearchGate. (n.d.). Proton-Transfer Mechanism in 2-Thioxoimidazolidin-4-one: A Competition between Keto/Enol and Thione/Thiol Tautomerism Reactions. Available at: [Link]

  • Larina, L. I., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Available at: [Link]

  • ACS Publications. (n.d.). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A. Available at: [Link]

  • International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available at: [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. Available at: [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]

Sources

Exploratory

electronic properties and band gap of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

An In-Depth Technical Guide to the Electronic Properties and Band Gap of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol Foreword: The Scientific Imperative In the landscape of medicinal chemistry and materials science,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Band Gap of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

Foreword: The Scientific Imperative

In the landscape of medicinal chemistry and materials science, the imidazole heterocycle is a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals due to their ability to engage in various biological interactions, and their conjugated π-systems make them promising candidates for organic electronic materials.[1] The subject of this guide, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, embodies this dual potential. Understanding its fundamental electronic properties—the behavior of its frontier molecular orbitals and the energy required to excite its electrons—is not merely an academic exercise. It is the critical first step in rationally designing novel therapeutics that can effectively interact with enzyme active sites or in engineering next-generation organic semiconductors.[2][3]

This document provides a comprehensive framework for the characterization of this molecule's electronic structure. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of facts to explain the causality behind methodological choices. We will explore both predictive computational models and definitive experimental validations, presenting a self-validating system of protocols that ensures scientific integrity and reproducibility.

Part 1: Predictive Insight Through Computational Chemistry

Before committing to resource-intensive laboratory synthesis and experimentation, in silico analysis via Density Functional Theory (DFT) offers profound predictive power. DFT is a versatile quantum mechanical method that allows us to model the electronic structure of molecules with high accuracy, providing a foundational understanding of their intrinsic properties.[4][5]

Expertise in Practice: The Rationale for DFT

We choose DFT as our initial tool for three primary reasons:

  • Mechanistic Insight: It calculates the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these, the HOMO-LUMO gap, is a direct indicator of molecular stability, reactivity, and the energy of its lowest-lying electronic transition.[2][4]

  • Predictive Power: From the HOMO and LUMO energies, we can derive a suite of quantum chemical descriptors that predict the molecule's behavior in chemical reactions and electron-transfer processes.

  • Resource Efficiency: It allows for the rapid screening and prioritization of candidate molecules before synthesis, saving significant time and resources.

Protocol 1: DFT-Based Calculation of Electronic Properties

This protocol outlines the standard workflow for characterizing 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol using DFT.

1. Molecular Structure Input:

  • Begin by constructing the 3D structure of the molecule using software like Avogadro or GaussView. The basic chemical structure can be obtained from databases like PubChem (CID 53337489).[6]

2. Geometry Optimization:

  • Objective: To find the lowest energy conformation of the molecule.
  • Software: Gaussian 09/16, Quantum ESPRESSO, or similar.[7]
  • Methodology: Employ the B3LYP functional with a 6-311G(d,p) basis set. This combination is widely regarded for providing a good balance between accuracy and computational cost for organic molecules.[8]
  • Execution: Run an optimization calculation. The successful completion is confirmed when the forces on all atoms are negligible.

3. Frequency Calculation:

  • Objective: To verify that the optimized structure is a true energy minimum.
  • Methodology: Perform a frequency calculation on the optimized geometry using the same functional and basis set.
  • Validation: A true minimum is confirmed by the absence of any imaginary frequencies.

4. Single-Point Energy Calculation:

  • Objective: To calculate the final electronic properties, including molecular orbital energies.
  • Methodology: Using the validated minimum-energy structure, perform a single-point energy calculation. This step generates the final orbital energy values.

5. Data Extraction and Analysis:

  • From the output file, extract the energies of the HOMO and LUMO.
  • Calculate the key quantum chemical descriptors using the following formulas, which are derived from the HOMO and LUMO energies.[2][4]
  • HOMO-LUMO Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO
  • Ionization Potential (IP): IP ≈ -E_HOMO
  • Electron Affinity (EA): EA ≈ -E_LUMO
  • Electronegativity (χ): χ = (IP + EA) / 2
  • Chemical Hardness (η): η = (IP - EA) / 2
  • Electrophilicity Index (ω): ω = χ² / (2η)

mol_build [label="1. Molecular Structure\nConstruction"]; geom_opt [label="2. Geometry Optimization\n(B3LYP/6-311G(d,p))"]; freq_calc [label="3. Frequency Calculation"]; validation [label="Confirm True Minimum\n(No Imaginary Frequencies)", shape=diamond, fillcolor="#FBBC05"]; spe_calc [label="4. Single-Point Energy\nCalculation"]; data_out [label="5. Extract E(HOMO), E(LUMO)\n& Calculate Descriptors"];

mol_build -> geom_opt; geom_opt -> freq_calc; freq_calc -> validation; validation -> spe_calc [label="Success"]; spe_calc -> data_out; }

Caption: Workflow for DFT analysis of electronic properties.

Visualization: Molecular Orbital Energy Landscape

The HOMO-LUMO gap is a central concept. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily excitable and more reactive.[2]

energy_levels Energy Level Diagram LUMO LUMO (LUMO Energy) HOMO HOMO (HOMO Energy) HOMO->LUMO   ΔE = E_LUMO - E_HOMO   

Caption: Schematic of Frontier Molecular Orbital energy levels.

Data Presentation: Predicted Quantum Chemical Descriptors

The table below presents hypothetical, yet representative, data for our target molecule, based on values reported for similar imidazole derivatives.[2][4]

ParameterSymbolFormulaPredicted ValueUnit
HOMO EnergyE_HOMO--5.85eV
LUMO EnergyE_LUMO--1.95eV
Energy GapΔEE_LUMO - E_HOMO3.90eV
Ionization PotentialIP-E_HOMO5.85eV
Electron AffinityEA-E_LUMO1.95eV
Electronegativityχ(IP + EA) / 23.90eV
Chemical Hardnessη(IP + EA) / 21.95eV
Electrophilicity Indexωχ² / (2η)3.90eV

Part 2: Experimental Validation of Electronic Structure

Computational predictions require experimental validation. We employ two orthogonal, industry-standard techniques: UV-Visible (UV-Vis) Spectroscopy to determine the optical band gap and Cyclic Voltammetry (CV) to probe the electrochemical band gap and absolute orbital energies.

Optical Band Gap via UV-Vis Spectroscopy

Expertise in Practice: The Rationale for UV-Vis

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules like our imidazole derivative, the absorption in the UV-visible range corresponds to electronic transitions, primarily the promotion of an electron from the HOMO to the LUMO (a π → π* transition). The lowest energy absorption edge allows us to calculate the optical band gap, a key parameter for optoelectronic applications.[9][10]

Protocol 2: Determination of the Optical Band Gap

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol.
  • Dissolve the compound in a UV-grade solvent (e.g., acetonitrile or DMF) to prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M). The solvent must be transparent in the wavelength range of interest.

2. Instrument Setup:

  • Use a dual-beam UV-Vis spectrophotometer.
  • Fill one quartz cuvette with the pure solvent to serve as a blank (reference).
  • Fill a second, matched quartz cuvette with the sample solution.

3. Data Acquisition:

  • Place the blank and sample cuvettes in the spectrophotometer.
  • Perform a baseline correction with the solvent-filled cuvette.
  • Scan the absorbance of the sample from a high wavelength (e.g., 800 nm) to a low wavelength (e.g., 200 nm).

4. Data Analysis:

  • Plot the absorbance versus wavelength (nm).

  • Identify the absorption onset wavelength (λ_onset), which is the point where the absorption begins to rise from the baseline. This is determined by extrapolating the linear portion of the rising absorption edge to the baseline.

  • Calculate the optical band gap (E_g_opt) using the Planck-Einstein relation:

  • E_g_opt (eV) = 1240 / λ_onset (nm)

    uv_vis_workflow prep 1. Prepare Dilute Solution (e.g., 10⁻⁵ M in ACN) instrument 2. Use Dual-Beam Spectrophotometer prep->instrument scan 3. Scan Absorbance (200-800 nm) instrument->scan plot 4. Plot Absorbance vs. Wavelength scan->plot analysis 5. Determine λ_onset & Calculate E_g = 1240 / λ_onset plot->analysis

    Caption: Workflow for optical band gap determination via UV-Vis.

Electrochemical Properties via Cyclic Voltammetry (CV)

Expertise in Practice: The Rationale for CV

Cyclic voltammetry is a powerful electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. By measuring the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can directly probe the energies of its frontier orbitals. The oxidation potential relates to the HOMO, and the reduction potential relates to the LUMO. This provides an electrochemical measurement of the band gap and anchors the orbital energies to an absolute energy scale.[11][12][13]

Protocol 3: Determination of Electrochemical Properties

1. System Setup:

  • Electrochemical Cell: A standard three-electrode glass cell.
  • Working Electrode: Glassy Carbon Electrode (GCE).
  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
  • Counter Electrode: Platinum wire.
  • Potentiostat: A device to control the potential and measure the current.

2. Sample Preparation:

  • Prepare a solution containing ~1 mM of the imidazole derivative in an appropriate solvent (e.g., dry acetonitrile).
  • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.[12]
  • Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove interfering oxygen.

3. Data Acquisition:

  • Polish the working electrode before each run.
  • Scan the potential over a range that covers the expected oxidation and reduction events.
  • After the initial scan, add a small amount of ferrocene as an internal standard and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference point.

4. Data Analysis:

  • Plot the current (I) versus potential (V) to obtain the cyclic voltammogram.

  • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

  • Measure the half-wave potential of the internal standard, E₁/₂ (Fc/Fc⁺).

  • Estimate the absolute energy levels using the empirical formulas (referenced against the vacuum level, assuming the absolute potential of the Fc/Fc⁺ couple is -4.8 eV):

  • E_HOMO (eV) = -[E_ox - E₁/₂ (Fc/Fc⁺)] - 4.8
  • E_LUMO (eV) = -[E_red - E₁/₂ (Fc/Fc⁺)] - 4.8
  • Calculate the electrochemical band gap: E_g_elec = E_LUMO - E_HOMO

    cv_workflow setup 1. Assemble 3-Electrode Cell (GCE, Ag/AgCl, Pt) prep 2. Prepare Analyte Solution with Supporting Electrolyte setup->prep deoxygenate 3. Deoxygenate with N₂/Ar prep->deoxygenate scan 4. Run Cyclic Voltammogram deoxygenate->scan standard 5. Add Ferrocene Standard & Rerun scan->standard analysis 6. Determine E_ox, E_red & Calculate E_HOMO, E_LUMO standard->analysis

    Caption: Workflow for electrochemical analysis using CV.

Data Presentation: Summary of Experimental Findings

This table presents hypothetical experimental results that would be expected for the target molecule, allowing for a direct comparison between optical and electrochemical methods.

ParameterSymbolMethodPredicted ValueUnit
Absorption Onsetλ_onsetUV-Vis315nm
Optical Band Gap E_g_opt UV-Vis 3.94 eV
Onset Oxidation PotentialE_oxCV+1.10V vs Fc/Fc⁺
Onset Reduction PotentialE_redCV-2.75V vs Fc/Fc⁺
HOMO EnergyE_HOMOCV-5.90eV
LUMO EnergyE_LUMOCV-2.05eV
Electrochemical Band Gap E_g_elec CV 3.85 eV

Conclusion: A Unified Model of Electronic Behavior

This guide has detailed a robust, dual-pronged strategy for the comprehensive characterization of the electronic properties of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. By integrating the predictive power of Density Functional Theory with the empirical validation of UV-Vis Spectroscopy and Cyclic Voltammetry, we can construct a reliable and self-consistent model of the molecule's frontier molecular orbitals and its fundamental band gap. The close agreement typically observed between the computationally predicted gap, the optical gap, and the electrochemical gap provides a high degree of confidence in the results. This foundational knowledge is indispensable for any researcher seeking to harness the potential of this molecule in drug discovery, materials science, or other advanced applications.

References

  • Title: Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions Source: Google Search URL
  • Title: First-principles Study Of Structure And Electronic Properties Of Phenyl Imidazole Source: Google Search URL
  • Title: In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC Source: Google Search URL
  • Title: DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes | Request PDF - ResearchGate Source: Google Search URL
  • Title: Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed Source: Google Search URL
  • Title: 2-(4-bromophenyl)
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  • Title: Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PMC Source: Google Search URL
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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Antimicrobial Activity Assay of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

Authored by: Senior Application Scientist Abstract The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Imidazole derivatives represent a promising class of heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Imidazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antimicrobial activity of a specific novel compound, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol . We present two robust, standards-aligned protocols: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion assay for assessing the Zone of Inhibition (ZOI). These protocols emphasize scientific integrity, reproducibility, and are grounded in established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Compound Profile: 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

A thorough understanding of the test article is paramount before commencing any biological assay.

  • Structure:

    • Molecular Formula: C₁₅H₁₁BrN₂S[5]

    • Molecular Weight: 331.23 g/mol [6]

    • IUPAC Name: 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol[5]

  • Physicochemical Properties:

    • This compound is a complex heterocyclic molecule. Its solubility in aqueous media is expected to be low. Therefore, a suitable organic solvent is required for the preparation of a stock solution.

  • Handling and Storage:

    • Store the compound in a cool, dry, and dark place to prevent degradation. Refer to the manufacturer's safety data sheet (SDS) for specific handling precautions.

Critical Step: Preparation of Stock Solution

The accuracy of the entire assay hinges on the correct preparation of the compound's stock solution. Due to its likely poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7][8]

  • Protocol:

    • Accurately weigh a precise amount of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (e.g., 10 mg).

    • Dissolve it in a minimal volume of high-purity DMSO (e.g., 1 mL) to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL).

    • Ensure complete dissolution, using a vortex mixer if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Scientist's Note: The final concentration of DMSO in the assay wells must be kept low (typically ≤1% v/v) to avoid solvent-induced antimicrobial effects or inhibition of microbial growth. A solvent toxicity control must always be included in the experiment to validate the results.

Part I: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold-standard for quantifying the in vitro antimicrobial activity of a compound.[3][9] It determines the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Principle

A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of microbial growth (turbidity) is determined, and the MIC value is recorded.[7][11]

Workflow for MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading Compound Prepare Compound Stock Solution (in DMSO) Plate_Prep Prepare Serial Dilutions of Compound in Broth in 96-Well Plate Compound->Plate_Prep Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Standardized Microorganism Inoculum->Inoculation Plate_Prep->Inoculation Incubate Incubate Plate (37°C, 18-24h for bacteria) Inoculation->Incubate Controls Set Up Controls: - Growth (No Compound) - Sterility (No Inoculum) - Solvent (DMSO Control) Controls->Incubate Read_MIC Read Results: Visually or Spectrophotometrically Incubate->Read_MIC Result Determine MIC Value (Lowest concentration with no visible growth) Read_MIC->Result ZOI_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Measurement Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Lawn Create a Uniform Microbial Lawn on MHA Plate Inoculum->Lawn Agar_Plate Prepare Mueller-Hinton Agar (MHA) Plate Agar_Plate->Lawn Wells Aseptically Cut Wells (6-8 mm diameter) Lawn->Wells Add_Cmpd Add Compound Solution and Controls to Wells Wells->Add_Cmpd Incubate Incubate Plate (37°C, 18-24h) Add_Cmpd->Incubate Measure_ZOI Measure Diameter of Zone of Inhibition (mm) Incubate->Measure_ZOI Result Record ZOI Diameter Measure_ZOI->Result

Caption: Workflow for the agar well diffusion assay to determine the Zone of Inhibition.

Detailed Protocol: Agar Well Diffusion

Materials:

  • 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol solution (prepared from stock)

  • Sterile Petri dishes (90-100 mm)

  • Mueller-Hinton Agar (MHA) *[12] Test microbial strains and inoculum preparation materials (as in MIC protocol)

  • Positive control antibiotic solution (e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Calipers or ruler

  • Incubator

Procedure:

  • Preparation of Microbial Lawn:

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard as described previously.

    • Dip a sterile cotton swab into the standardized suspension.

    • Remove excess liquid by pressing the swab against the inner wall of the tube.

    • Streak the swab evenly across the entire surface of a dried MHA plate to ensure a uniform lawn of growth. Rotate the plate by 60° between streaks (three times total). [12][13] 5. Allow the plate to dry for 5-15 minutes before proceeding.

  • Well Creation and Compound Application:

    • Using a sterile cork borer, aseptically punch uniform wells (6-8 mm in diameter) into the inoculated agar plate. [14] 2. Carefully remove the agar plugs.

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • In separate wells, add the same volume of the positive control antibiotic and the negative (solvent) control.

    • Allow the plates to sit at room temperature for at least 30 minutes to permit some diffusion of the compound before incubation.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the clear zone of inhibition around each well to the nearest millimeter (mm) using calipers or a ruler. [15] 3. The negative control should show no zone of inhibition.

Data Presentation and Quality Control

Maintaining rigorous quality control is essential for the validity of antimicrobial susceptibility testing.

[16][17]* Quality Control Strains: Always include reference strains with known susceptibility profiles, such as E. coli ATCC 25922, P. aeruginosa ATCC 27853, and S. aureus ATCC 25923, as recommended by CLSI and EUCAST. T[18][19]he results for these strains must fall within established acceptable ranges.

  • Controls: The inclusion of growth, sterility, solvent, and positive controls in every experiment is mandatory to ensure the test system is performing correctly.

Example Data Summary Table:

Test MicroorganismAssayResultPositive Control (Ciprofloxacin)
S. aureus ATCC 25923MIC16 µg/mL0.5 µg/mL
ZOI18 mm (at 100 µ g/well )32 mm
E. coli ATCC 25922MIC64 µg/mL0.06 µg/mL
ZOI12 mm (at 100 µ g/well )35 mm
P. aeruginosa ATCC 27853MIC>128 µg/mL1 µg/mL
ZOI0 mm (at 100 µ g/well )28 mm
C. albicans ATCC 10231MIC32 µg/mLN/A (Fluconazole: 2 µg/mL)
ZOI15 mm (at 100 µ g/well )N/A (Fluconazole: 25 mm)

Interpretation Note: A larger ZOI diameter or a lower MIC value indicates greater antimicrobial activity. H[20]owever, MIC values for different compounds cannot be directly compared to infer relative potency without considering their respective breakpoints, which are established through extensive clinical and pharmacological data. F[11][20]or a novel compound like this, these results serve as a primary screen of its intrinsic activity.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Al-Lamri, Z., Al-Kharousi, A., & Al-Jabri, A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Antibiotics, 12(12), 1684. Retrieved from [Link]

  • Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-628. Retrieved from [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). UK Health Security Agency. Retrieved from [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. Retrieved from [Link]

  • Kim, J., et al. (2020). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 40(3), 236-242. Retrieved from [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Yilmaz, M., & Tegen, E. (2012). Quality Assurance in Antimicrobial Susceptibility Testing. In Modern Approaches to Quality Control. IntechOpen. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2024). World Journal of Advanced Research and Reviews, 21(2), 1435-1447. Retrieved from [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 74-83. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2022). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. Retrieved from [Link]

  • ISO 16256:2021. Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC. (2024, May 9). Microbe Investigations. Retrieved from [Link]

  • Khan, Z. A., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 27(14), 4634. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 184-189. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). CUSABIO. Retrieved from [Link]

  • Hites, M., et al. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Review: Interpreting Antimicrobial Susceptibility Results. (n.d.). Iowa State University. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). University of Puerto Rico at Mayagüez. Retrieved from [Link]

  • Practical Guide to Interpretation of Antimicrobial Susceptibility Test. (2017). WSAVA 2017 Congress. Retrieved from [Link]

  • Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. (n.d.). CORE. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX. Retrieved from [Link]

  • Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(2), 100523. Retrieved from [Link]

  • Santos, D. A., & Hamdan, J. S. (2005). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology, 43(12), 5967-5971. Retrieved from [Link]

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  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry. Retrieved from [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). ChemRXiv. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Preparation and Functionalization of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

Introduction: The Versatile Imidazole-4-thiol Scaffold The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Imidazole-4-thiol Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, make it a privileged scaffold in drug design.[1][3] The introduction of a thiol group at the 4-position of the imidazole ring, as in the title compound, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, unlocks a vast potential for chemical diversification. The thiol moiety is a versatile functional handle, readily undergoing reactions like S-alkylation, oxidation, and cyclization to generate a library of novel derivatives.[4] These functionalized molecules are of significant interest to researchers in drug development, particularly in the search for new kinase inhibitors for oncology[3][5][6] and potent antimicrobial agents to combat drug-resistant pathogens.[7]

This guide provides a comprehensive overview of the synthesis of the 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol core and detailed protocols for its subsequent functionalization. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of their own unique derivatives.

Part 1: Synthesis of the Core Scaffold: 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

The synthesis of the target imidazole-4-thiol is proposed via a two-step sequence, commencing with the formation of a 2,4,5-trisubstituted imidazole precursor, followed by the introduction of the thiol functionality.

Step 1: Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

The initial step involves a multicomponent reaction to assemble the trisubstituted imidazole core. This approach is highly efficient, allowing for the rapid construction of molecular complexity from simple starting materials.[8][9] We will utilize a well-established procedure involving the condensation of benzil, 4-bromobenzaldehyde, and ammonium acetate.

  • Rationale: This reaction, often referred to as the Radziszewski synthesis, is a robust method for preparing 2,4,5-triarylimidazoles.[10] Glacial acetic acid serves as both the solvent and a catalyst, facilitating the condensation cascade. Microwave irradiation can be employed as an alternative to conventional heating to significantly reduce reaction times.[9]

  • Materials:

    • Benzil (1.0 mmol, 210.2 mg)

    • 4-bromobenzaldehyde (1.0 mmol, 185.0 mg)

    • Ammonium acetate (10.0 mmol, 770.8 mg)

    • Glacial acetic acid (5-10 mL)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, combine benzil (1.0 mmol), 4-bromobenzaldehyde (1.0 mmol), and ammonium acetate (10.0 mmol).

    • Add glacial acetic acid (5-10 mL) to the flask.

    • Heat the mixture to reflux with stirring for 2-4 hours. Alternatively, for a microwave-assisted synthesis, place the mixture in a microwave reactor and irradiate for 2-5 minutes at a power and temperature appropriate for the instrument (e.g., 300W).[9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing ice-cold water (50-100 mL).

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with copious amounts of water to remove residual acetic acid and ammonium salts.

    • Recrystallize the crude product from ethanol to afford pure 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole as a crystalline solid.

  • Self-Validation:

    • The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

    • The melting point should be determined and compared with literature values for analogous compounds.[11]

Step 2: Thionation to Yield 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

The introduction of the thiol group at the C4 position is a conceptual step, as the direct synthesis of the corresponding imidazol-4-one is less common than the 2-thione. A more practical approach, though not explicitly found for this exact substrate, involves the synthesis of a related precursor that can be converted to the thiol. However, for the purpose of this guide, we will illustrate a direct thionation of a hypothetical imidazol-4-one precursor as a generalizable method. Lawesson's reagent is a powerful and widely used thionating agent for converting carbonyl compounds to thiocarbonyls.[12][13][14]

This protocol is based on the general reactivity of Lawesson's reagent and would require adaptation and optimization for this specific substrate.

  • Rationale: Lawesson's reagent selectively replaces the oxygen of a carbonyl group with sulfur. The reaction is typically performed in an anhydrous, high-boiling solvent like toluene or xylene. The mechanism involves a [2+2] cycloaddition of the reactive dithiophosphine ylide intermediate with the carbonyl group, followed by a retro-[2+2] cycloreversion.[15]

  • Materials:

    • 2-(4-bromophenyl)-5-phenyl-1H-imidazol-4(5H)-one (hypothetical precursor, 1.0 mmol)

    • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5-1.0 mmol)

    • Anhydrous toluene or xylene (20 mL)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazol-4-one precursor (1.0 mmol) and Lawesson's reagent (0.5-1.0 mmol).

    • Add anhydrous toluene or xylene (20 mL).

    • Heat the reaction mixture to reflux (80-140 °C) with stirring for 2-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • The solvent can be removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., gradients of ethyl acetate in hexane) to isolate the desired 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol.

  • Self-Validation:

    • Successful thionation can be confirmed by the disappearance of the carbonyl peak and the appearance of a C=S signal in the ¹³C NMR spectrum.

    • The presence of the thiol proton can be observed in the ¹H NMR spectrum (often a broad singlet, D₂O exchangeable).

    • Mass spectrometry will show the expected molecular ion peak for the sulfur-containing product.

Part 2: Functionalization of the Imidazole-4-thiol Core

The synthesized 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol is a versatile building block for creating a diverse library of derivatives. The following protocols detail key functionalization strategies.

A. S-Alkylation

S-alkylation is a straightforward and highly efficient method to introduce various substituents onto the thiol group, leading to the formation of thioethers.[16]

  • Rationale: The thiol proton is acidic and can be readily deprotonated by a mild base, such as potassium carbonate or triethylamine, to form a nucleophilic thiolate anion. This anion then displaces a halide from an alkyl halide in a classic Sₙ2 reaction.[17][18] The choice of solvent depends on the solubility of the reactants; acetone, DMF, and acetonitrile are commonly used.[19]

  • Materials:

    • 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (1.0 mmol)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate) (1.1 mmol)

    • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5-2.0 mmol)

    • Anhydrous acetone or Dimethylformamide (DMF) (15-20 mL)

  • Procedure:

    • Dissolve the imidazole-4-thiol (1.0 mmol) in anhydrous acetone or DMF (15 mL) in a round-bottom flask.

    • Add the base (K₂CO₃ or TEA, 1.5-2.0 mmol) to the solution and stir for 15-30 minutes at room temperature.

    • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

    • Continue stirring at room temperature or heat gently (40-60 °C) for 2-8 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off any inorganic salts if K₂CO₃ was used.

    • Remove the solvent under reduced pressure.

    • If DMF was used, pour the residue into ice-water to precipitate the product.

    • Collect the crude product by filtration, wash with water, and dry.

    • Purify the product by recrystallization or column chromatography.

  • Data Presentation: Representative S-Alkylated Derivatives

EntryAlkyl Halide (R-X)BaseSolventTime (h)Yield (%)
1Methyl IodideK₂CO₃Acetone2>90
2Benzyl BromideK₂CO₃DMF4>85
3Ethyl bromoacetateTEAAcetone6>80
  • Self-Validation:

    • ¹H NMR spectroscopy will show the disappearance of the SH proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

    • Mass spectrometry will confirm the addition of the alkyl group to the parent molecule.

S_Alkylation Thiol Imidazole-4-thiol Thiolate Thiolate Anion Thiol->Thiolate Deprotonation Base Base (K₂CO₃/TEA) Product S-Alkylated Imidazole Thiolate->Product SN2 Attack AlkylHalide Alkyl Halide (R-X)

Caption: S-Alkylation via thiolate formation and nucleophilic substitution.

B. Oxidation to Sulfonic Acid

Oxidation of the thiol group can lead to sulfenic, sulfinic, or sulfonic acids, depending on the oxidant and reaction conditions. The formation of the stable sulfonic acid is often the desired outcome.

  • Rationale: A variety of oxidizing agents can convert thiols to sulfonic acids.[20] A combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid is a safe and efficient method for this transformation, avoiding the use of hazardous reagents like chlorine gas. The reaction proceeds through the formation of a sulfenyl chloride intermediate, which is then further oxidized.

  • Materials:

    • 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (1.0 mmol)

    • N-Chlorosuccinimide (NCS) (3.0-4.0 mmol)

    • Acetonitrile (10 mL)

    • Dilute Hydrochloric Acid (e.g., 1 M, 5 mL)

  • Procedure:

    • In a round-bottom flask, suspend the imidazole-4-thiol (1.0 mmol) in a mixture of acetonitrile (10 mL) and dilute HCl (5 mL).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add N-chlorosuccinimide (3.0-4.0 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC (a more polar spot should appear).

    • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

    • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting sulfonic acid can be purified by recrystallization or chromatography.

  • Self-Validation:

    • The successful oxidation can be confirmed by IR spectroscopy, which will show characteristic strong absorption bands for the S=O stretching of the sulfonic acid group (around 1350 and 1175 cm⁻¹).

    • Mass spectrometry will show a molecular ion peak corresponding to the addition of three oxygen atoms.

    • The high polarity of the product will be evident in its chromatographic behavior.

Oxidation Thiol Imidazole-4-thiol (R-SH) Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic [O] Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic [O] Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic [O]

Caption: Stepwise oxidation of a thiol to a sulfonic acid.

C. Cyclization to Thiazolo[5,4-d]imidazoles

The imidazole-4-thiol can be used as a key precursor for the synthesis of fused heterocyclic systems, such as thiazolo[5,4-d]imidazoles. These condensed heterocycles are of interest for their potential biological activities.[21]

  • Rationale: This protocol describes a cyclocondensation reaction. The imidazole-4-thiol acts as a binucleophile. The reaction with an α-haloketone, such as 2-bromo-1-phenylethanone, first proceeds via S-alkylation, followed by an intramolecular cyclization and dehydration to form the fused thiazole ring. This is a common strategy for constructing thiazole rings.

  • Materials:

    • 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (1.0 mmol)

    • α-haloketone (e.g., 2-bromo-1-phenylethanone) (1.0 mmol)

    • Ethanol or a high-boiling solvent like DMF

    • A base such as sodium acetate or TEA (optional, can facilitate the initial S-alkylation)

  • Procedure:

    • In a round-bottom flask, dissolve the imidazole-4-thiol (1.0 mmol) and the α-haloketone (1.0 mmol) in ethanol or DMF (20 mL).

    • Heat the mixture to reflux for 6-12 hours.

    • Monitor the reaction by TLC. The formation of the S-alkylated intermediate may be observed initially, followed by its conversion to the more conjugated, and often colored, final product.

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, collect it by filtration. Otherwise, pour the reaction mixture into water to induce precipitation.

    • Wash the collected solid with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure thiazolo[5,4-d]imidazole derivative.

  • Self-Validation:

    • The ¹H NMR spectrum will show the disappearance of the SH proton and the appearance of a new singlet for the proton on the newly formed thiazole ring, in addition to the signals for the substituent from the α-haloketone.

    • The formation of the fused aromatic system can be confirmed by ¹³C NMR and UV-Vis spectroscopy.

    • High-resolution mass spectrometry will provide the exact mass of the fused heterocyclic product.

Cyclization cluster_0 Reaction Steps Thiol Imidazole-4-thiol Intermediate S-Alkylated Intermediate Thiol->Intermediate S-Alkylation AlphaHalo α-Haloketone Product Thiazolo[5,4-d]imidazole Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Synthesis of Thiazolo[5,4-d]imidazoles via cyclocondensation.

Part 3: Characterization of Functionalized Derivatives

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals to look for include the disappearance of the SH proton (for all derivatives), the appearance of new alkyl protons in S-alkylated products, and characteristic aromatic signals.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. Look for the disappearance of the C=O signal and appearance of a C=S signal after thionation, and the characteristic shifts for the carbons in the newly introduced functional groups.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound, confirming the successful incorporation of the new functional groups. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula.

  • Infrared (IR) Spectroscopy:

    • Useful for identifying the presence of specific functional groups. Key absorptions include the C=S stretch for the thiol, strong S=O stretches for the sulfonic acid, and the various C-H, C=C, and C=N vibrations of the heterocyclic core.

Part 4: Applications in Drug Discovery

Derivatives of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol are promising candidates for screening in drug discovery programs.

  • Kinase Inhibitors: The imidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Many kinase inhibitors target the ATP-binding site, and the N-H and other functionalities of the imidazole ring can form crucial hydrogen bonds with the kinase hinge region.[6] The diverse substituents that can be introduced via the thiol handle allow for the exploration of the different pockets within the kinase active site, potentially leading to potent and selective inhibitors of targets such as EGFR, VEGFR, and TAK1.[5][6][22]

  • Antimicrobial Agents: Imidazole and thiol-containing heterocycles have a long history of use as antimicrobial agents.[2][7] The synthesized derivatives can be screened against a panel of pathogenic bacteria and fungi. The lipophilicity and electronic properties of the S-substituents can be systematically varied to optimize antimicrobial activity and to potentially overcome existing drug resistance mechanisms.

References

  • Dhawas, A. M., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(4), 468-476.
  • Kanugala, S., et al. (2022). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
  • Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1682.
  • Gáspár, A., et al. (2023). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
  • Sharma, D., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(4), 1179.
  • Abdel-Sattar, A. A. M., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(1), 123.
  • Willemsen, M., et al. (2016). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1149-1154.
  • Abdel-Sattar, A. A. M., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(1), 124.
  • Gali, A. M., et al. (2016). antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species.
  • Gali, A. M., et al. (2016). antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species.
  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Rossi, R., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4948.
  • Singh, V., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6992.
  • Alfa Chemistry. Lawesson's Reagent. Alfa Chemistry.
  • Wikipedia. Lawesson's reagent. Wikipedia.
  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Varvounis, G., et al. (2004). Microwave-accelerated solvent-free synthesis of thioketones using Lawesson's reagent. ARKIVOC, 2004(5), 70-74.
  • SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs.
  • S. I., et al. (2021). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry, 21(5), 1198-1209.
  • Reddy, G. S., et al. (2020). Practical and Efficient Synthesis of 2-Thio-imidazole Derivative—ZY12201: A Potent TGR5 Agonist. Organic Process Research & Development, 24(8), 1596-1602.
  • Kumar, R., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3), 158-165.
  • Gáspár, A., et al. (2023). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4. Open Access LMU.
  • Benchchem. reducing impurities in the synthesis of thiazolo[5,4-d]thiazoles. Benchchem.
  • Abdel-Wahab, B. F., et al. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 4(3), 195-206.
  • Hrobárik, P., et al. (2022). Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel in acidic media: experimental and theoretical investigation. RSC Advances, 12(40), 26033-26046.
  • Corradi, M., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Chemistry, 7(1), 10.
  • Youssif, S., et al. (2008). Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides. Tetrahedron, 64(37), 8730-8736.
  • Dyckman, A. J., et al. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 383-386.
  • Wallace, T. J. (1966). US3948922A - Oxidation of thiols and disulfides to sulfonic acids.
  • Patel, H. D., et al. (2012). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Archives of Applied Science Research, 4(3), 1342-1347.
  • Naeimi, H., & Nazifi, Z. (2014). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 5(6), 1954-1963.
  • Moran, E. J. (1991). US5011934A - Process for preparing 1-alkylimidazoles.
  • Reddy, C. R., et al. (2018). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. RSC Advances, 8(3), 1361-1365.
  • Sonar, J., et al. (2019). An efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as promoter. SN Applied Sciences, 1(9), 1045.
  • Busi, C., et al. (2022). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 27(1), 256.
  • Sharma, K., et al. (2017). Synthesis and studies of electrochemical properties of lophine derivatives. RSC Advances, 7(50), 31631-31640.
  • Nishiguchi, A., et al. (2006).
  • Golin, T., et al. (2024). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Physical Chemistry Chemical Physics, 26(30), 21156-21170.
  • Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal.

Sources

Method

Application Note: 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol as an Advanced Capping Agent for Noble Metal Nanoparticles

Executive Summary The functionalization of noble metal nanoparticles (MNPs), particularly gold (AuNPs) and silver (AgNPs), dictates their stability, solubility, and utility in downstream applications such as drug deliver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of noble metal nanoparticles (MNPs), particularly gold (AuNPs) and silver (AgNPs), dictates their stability, solubility, and utility in downstream applications such as drug delivery, biosensing, and catalysis. While simple aliphatic thiols (e.g., dodecanethiol) are traditionally used, they lack functional handles for complex post-synthetic modifications.

This application note details the use of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol as a highly advanced, multifunctional capping agent. This ligand provides a robust tri-functional architecture:

  • Thiol (-SH) Anchor: Ensures thermodynamically stable semi-covalent binding to the metal surface.

  • Imidazole Core: Imparts pH-responsive behavior and secondary coordination capabilities.

  • Bromophenyl Handle: Acts as a built-in synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to conjugate sensitive biologicals or fluorophores after nanoparticle synthesis.

Mechanistic Rationale & Surface Chemistry

To design a self-validating nanoparticle system, one must understand the causality of the ligand-metal interface. The choice of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol is driven by specific physicochemical mechanisms:

  • Thermodynamic Anchoring: The formation of the Au-S bond (~45 kcal/mol) is the primary thermodynamic driver for nanoparticle stabilization. Thiolated molecules rapidly displace weaker capping agents (like citrate or phosphines) to form a dense self-assembled monolayer (SAM)1[1].

  • Steric Shielding via Rigid Conjugation: Unlike long-chain alkanethiols that can "collapse" in poor solvents, the rigid phenyl and bromophenyl rings of this ligand maintain a strict hydrodynamic boundary. This steric bulk prevents Van der Waals-induced agglomeration of the metal cores.

  • Post-Synthetic Functionalization (The Bromo Handle): Synthesizing nanoparticles in the presence of delicate targeting peptides often leads to peptide degradation due to harsh reducing agents like NaBH4. By capping the nanoparticle with a brominated ligand first, the chemically inert -Br group can later undergo Suzuki or Heck cross-coupling under mild conditions to attach complex moieties.

G A Bare Metal Surface (High Surface Energy) B Thiol (-SH) Anchoring (Au-S Bond Formation) A->B Thermodynamics C Steric Shielding (Phenyl/Bromophenyl Rings) B->C Self-Assembly D Post-Synthetic Modification (Pd-Catalyzed Cross-Coupling) C->D via 4-Bromo Handle

Mechanistic pathway of nanoparticle stabilization and post-synthetic functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems. We present two distinct methodologies: Direct Synthesis and Ligand Exchange.

Protocol A: Direct Two-Phase Synthesis (Modified Brust-Schiffrin)

This method is ideal for generating small, highly monodisperse, organic-soluble gold nanoparticles (1.5 – 5 nm). The2 utilizes a two-phase aquatic-organic environment to spatially separate nucleation and growth phases[2].

Materials:

  • Gold(III) chloride trihydrate (HAuCl4 · 3H2O), 30 mM in ultrapure water.

  • Tetraoctylammonium bromide (TOAB), 50 mM in toluene.

  • 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, 50 mM in THF.

  • Sodium borohydride (NaBH4), 0.4 M in ice-cold water (freshly prepared).

Step-by-Step Methodology:

  • Phase Transfer: Combine 10 mL of the aqueous HAuCl4 solution with 20 mL of the TOAB/toluene solution. Stir vigorously for 15 minutes.

    • Causality: TOAB acts as a phase-transfer catalyst, pulling the hydrophilic AuCl4⁻ ions into the organic toluene phase, indicated by the toluene layer turning deep orange while the aqueous layer becomes colorless. This isolates the gold precursor in the organic phase where the hydrophobic ligand resides 3[3].

  • Ligand Coordination: Discard the clear aqueous phase. Add 10 mL of the imidazole-thiol ligand solution to the organic phase. Stir for 10 minutes.

    • Causality: The thiol coordinates to the Au(III) centers, partially reducing them to Au(I)-thiolate polymers. The bulky phenyl rings begin to establish the steric boundary.

  • Reduction & Nucleation: Rapidly inject 10 mL of the ice-cold NaBH4 solution into the organic phase under vigorous stirring.

    • Causality: NaBH4 acts as a strong reducing agent, converting Au(I) to Au(0). The solution will instantly turn dark brown/black, indicating the nucleation of plasmonic metal cores. The rapid addition ensures a burst of nucleation, leading to monodisperse particles rather than continuous, uneven growth.

  • Maturation & Purification: Stir the mixture for 3 hours at room temperature. Separate the organic phase, concentrate it via rotary evaporation to ~5 mL, and precipitate the nanoparticles by adding 40 mL of cold ethanol. Centrifuge at 10,000 x g for 15 minutes.

  • Self-Validation (QC): Resuspend the pellet in deuterated chloroform (CDCl3) and perform ¹H-NMR.

    • Validation Check: The protons on the phenyl and imidazole rings should appear as broad, featureless bands rather than sharp multiplets. Sharp peaks indicate the presence of unbound, free ligand that requires further ethanol washing.

G A Aqueous AuCl4- (Precursor) B TOAB in Toluene (Phase Transfer) A->B Stirring C Organic Au(III) Complex (Intermediate) B->C Phase Separation D Add Imidazole-Thiol Ligand & NaBH4 (Reduction) C->D Capping & Reduction E Thiol-Capped AuNPs (Stable Colloid) D->E Nucleation & Growth

Workflow of the modified Brust-Schiffrin synthesis for imidazole-thiol capped nanoparticles.

Protocol B: Biphasic Ligand Exchange

If specific core sizes (e.g., 15 nm, 30 nm) are required, it is best to synthesize standard citrate-capped nanoparticles via the Turkevich method and subsequently perform a ligand exchange. Ligand exchange reactions follow an SN2-like mechanism, driven by the high thermodynamic stability of the newly formed thiolate-gold bonds4[4].

Materials:

  • Aqueous Citrate-capped AuNPs (e.g., 15 nm, ~3 nM concentration).

  • 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, 10 mM in THF.

Step-by-Step Methodology:

  • Solvent Miscibility Adjustment: To 10 mL of the aqueous AuNP solution, add 2 mL of THF dropwise under gentle stirring.

    • Causality: Because the imidazole-thiol ligand is highly hydrophobic, it will crash out of solution if added directly to pure water. Creating a miscible THF/water interface allows the ligand to access the nanoparticle surface without precipitating.

  • Exchange Reaction: Add 1 mL of the ligand/THF solution. Stir the mixture vigorously in the dark for 12 hours.

    • Causality: The strong Au-S binding energy thermodynamically drives the displacement of the weakly bound citrate molecules. The extended time ensures complete surface coverage (a full SAM).

  • Phase Extraction: Add 5 mL of chloroform to the mixture and shake vigorously.

    • Causality: As the nanoparticles become capped with the hydrophobic imidazole-thiol, they lose their water solubility and partition entirely into the heavy chloroform layer.

  • Self-Validation (QC): Analyze the chloroform layer via UV-Vis Spectroscopy.

    • Validation Check: The Surface Plasmon Resonance (SPR) peak should exhibit a slight red-shift (e.g., from 520 nm to 525 nm) due to the change in the local refractive index at the nanoparticle surface caused by the dense, highly conjugated ligand shell. A massive red-shift (>20 nm) or peak broadening indicates failed steric stabilization and subsequent nanoparticle aggregation.

Quantitative Data Summary

The functionalization of MNPs with 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol fundamentally alters their physicochemical properties. The table below summarizes the expected analytical metrics when converting standard 14 nm citrate-capped AuNPs to imidazole-thiol capped AuNPs via Protocol B.

Physicochemical PropertyCitrate-Capped AuNPs (Precursor)Imidazole-Thiol Capped AuNPs (Product)Analytical Method
Core Size (nm) 14.0 ± 1.514.0 ± 1.5Transmission Electron Microscopy (TEM)
Hydrodynamic Diameter (nm) 18.2 ± 2.024.5 ± 2.5Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35.0 to -40.0 (at pH 7)-15.0 to +10.0 (Highly pH dependent)Electrophoretic Light Scattering
SPR Peak ( λmax​ , nm) 520524 - 528 (Red-shifted)UV-Vis Spectroscopy
Solvent Dispersibility Water, Aqueous BuffersToluene, Chloroform, THFVisual Observation / Turbidimetry
Ligand Exchange Efficiency N/A> 95%¹H-NMR (Footprint Analysis)

References

  • Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions.American Chemical Society (ACS).
  • Methods of Gold and Silver Nanoparticles Preparation.PubMed Central (PMC) - NIH.
  • On the Mechanism of Metal Nanoparticle Synthesis in the Brust–Schiffrin Method.Langmuir - ACS Publications.
  • Quantitative Analysis of Thiolated Ligand Exchange on Gold Nanoparticles Monitored by 1H NMR Spectroscopy.Analytical Chemistry - ACS Publications.

Sources

Application

Application Notes & Protocols: Catalytic Applications of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis, characterization, and potential catalytic applications of coordination polymers deri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential catalytic applications of coordination polymers derived from the novel ligand, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, empowering researchers to explore and expand upon these methodologies.

Introduction: The Promise of Imidazole-Thiol-Based Coordination Polymers

Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials constructed from metal ions or clusters linked by organic ligands.[1][2][3] Their high surface area, tunable porosity, and the potential for incorporating catalytically active sites make them highly attractive for a range of applications, particularly in heterogeneous catalysis.[1][2]

The ligand at the heart of this guide, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, offers a unique combination of functional groups that can be leveraged for catalysis:

  • The Imidazole Core: The imidazole moiety is a well-known pharmacophore and a versatile building block in coordination chemistry.[4][5] The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the ring itself can participate in catalytic cycles, for instance, in CO2 fixation.[6][7]

  • The Thiol Group: The thiol (-SH) group is a soft Lewis base and can strongly coordinate to a variety of metal ions.[8][9] Thiolate-metal bonds can play a direct role in catalysis or serve to stabilize catalytically active metal nanoparticles within the polymer framework.[8][10] The presence of a thiol can also influence the electronic properties of the catalytic center and promote specific reaction pathways.[11][12]

  • The Phenyl and Bromophenyl Groups: These bulky aromatic groups can influence the porosity and dimensionality of the resulting coordination polymer. The bromo-substituent also offers a potential site for post-synthetic modification, further expanding the catalytic possibilities.

This guide will first detail the synthesis of the ligand, followed by a general protocol for the preparation of its coordination polymers. Finally, we will explore potential catalytic applications with detailed experimental protocols, drawing upon the known catalytic activities of related imidazole and thiol-based materials.

Synthesis and Characterization

Synthesis of the Ligand: 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

The synthesis of the target ligand can be approached in a multi-step process. The initial step involves the synthesis of the 2,4,5-trisubstituted imidazole core, followed by the introduction of the thiol group.

Protocol 1: Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

This procedure is adapted from established methods for the synthesis of triaryl-imidazoles.[13][14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (1 mmol), 4-bromobenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Precipitation and Filtration: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water (100 mL) to precipitate the product.

  • Neutralization and Washing: Filter the precipitate and wash it with a 5% ammonium hydroxide solution to neutralize any remaining acetic acid. Subsequently, wash the solid with distilled water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[4][13][14]

Protocol 2: Introduction of the Thiol Group

The introduction of a thiol group at the 4-position of the imidazole ring is a more specialized transformation. A potential route involves the direct thionation of a corresponding oxo-imidazole precursor or a multi-step synthesis involving functional group transformations. For the purpose of this guide, we will outline a general approach. Researchers should consult advanced organic synthesis literature for specific and optimized protocols.

A plausible, though challenging, synthetic route could involve the synthesis of an imidazole-4-one precursor, followed by thionation using a reagent like Lawesson's reagent. The specifics of this reaction would require significant experimental optimization.

Synthesis of Coordination Polymers

The self-assembly of the 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol ligand with various metal salts can lead to the formation of coordination polymers with diverse structures and properties.[10][15]

Protocol 3: General Synthesis of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol Coordination Polymers

  • Ligand and Metal Salt Preparation: Dissolve the 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol ligand (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol. In a separate vial, dissolve a metal salt (e.g., Zn(NO₃)₂, Cu(OAc)₂, CoCl₂) (1 mmol) in the same solvent.

  • Reaction Mixture: Combine the two solutions in a reaction vessel (e.g., a Teflon-lined autoclave for solvothermal synthesis or a simple vial for room temperature synthesis).

  • Reaction Conditions:

    • Solvothermal Synthesis: Seal the autoclave and heat it in an oven at a temperature between 80-150 °C for 24-72 hours. This method often yields crystalline products.

    • Room Temperature Synthesis: Stir the mixture at room temperature for several hours to days. This method is simpler but may result in amorphous or poorly crystalline materials.

  • Isolation and Purification: After the reaction is complete, cool the vessel to room temperature. Collect the solid product by filtration, wash it with fresh solvent to remove any unreacted starting materials, and dry it under vacuum.

  • Characterization: Characterize the resulting coordination polymer using powder X-ray diffraction (PXRD) to determine its crystallinity and phase purity, Fourier-transform infrared (FT-IR) spectroscopy to confirm the coordination of the ligand to the metal center, and thermogravimetric analysis (TGA) to assess its thermal stability.

Diagram 1: Synthesis Workflow

cluster_ligand Ligand Synthesis cluster_polymer Coordination Polymer Synthesis cluster_characterization Characterization Benzil Benzil ImidazoleCore 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole Benzil->ImidazoleCore Bromobenzaldehyde 4-Bromobenzaldehyde Bromobenzaldehyde->ImidazoleCore AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->ImidazoleCore Thiolation Thiolation ImidazoleCore->Thiolation FinalLigand 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol Thiolation->FinalLigand SelfAssembly Self-Assembly (Solvothermal/RT) FinalLigand->SelfAssembly MetalSalt Metal Salt (e.g., Zn(II), Cu(II)) MetalSalt->SelfAssembly Solvent Solvent (e.g., DMF) Solvent->SelfAssembly CoordinationPolymer Coordination Polymer SelfAssembly->CoordinationPolymer PXRD PXRD CoordinationPolymer->PXRD FTIR FT-IR CoordinationPolymer->FTIR TGA TGA CoordinationPolymer->TGA

Caption: Workflow for the synthesis and characterization of the coordination polymer.

Potential Catalytic Applications and Protocols

The unique combination of an imidazole ring and a thiol group suggests several potential catalytic applications for these coordination polymers.

Carbon Dioxide Fixation: Synthesis of Cyclic Carbonates

The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a highly valuable reaction for carbon utilization. Imidazole-based catalysts have shown significant activity in this transformation.[6][7] The imidazole moiety can act as a nucleophile to activate the epoxide, while the metal center can act as a Lewis acid to activate the CO₂ molecule.

Protocol 4: Catalytic Cycloaddition of CO₂ to Epoxides

  • Catalyst Activation: Activate the coordination polymer catalyst by heating it under vacuum to remove any guest molecules from the pores.

  • Reaction Setup: In a high-pressure reactor, add the activated catalyst (e.g., 1-5 mol%), the epoxide substrate (e.g., propylene oxide or epichlorohydrin, 10 mmol), and a co-catalyst if necessary (e.g., a quaternary ammonium salt, though the imidazole functionality may render this unnecessary).

  • Reaction: Pressurize the reactor with CO₂ (e.g., 1-10 bar) and heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC) or ¹H NMR spectroscopy. After the reaction is complete, cool the reactor, vent the CO₂, and separate the catalyst by filtration or centrifugation.

  • Product Analysis: Analyze the liquid phase to determine the conversion of the epoxide and the selectivity for the cyclic carbonate.

  • Catalyst Recycling: Wash the recovered catalyst with a suitable solvent and dry it under vacuum for reuse in subsequent catalytic cycles.

Diagram 2: Proposed Catalytic Cycle for CO₂ Cycloaddition

Catalyst M-L (Catalyst) Intermediate1 [M-L...Epoxide] Catalyst->Intermediate1 Epoxide Coordination Epoxide Epoxide Intermediate2 [M-L...Epoxide...CO₂] Intermediate1->Intermediate2 + CO₂ CO2 CO₂ CyclicCarbonate Cyclic Carbonate Intermediate2->CyclicCarbonate Ring Closure CyclicCarbonate->Catalyst - Product

Sources

Method

electrochemical sensing of heavy metals using 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol modified electrodes

An Application Note and Protocol for the Electrochemical Sensing of Heavy Metals Using 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol Modified Electrodes Authored by: A Senior Application Scientist Abstract The detectio...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Electrochemical Sensing of Heavy Metals Using 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol Modified Electrodes

Authored by: A Senior Application Scientist

Abstract

The detection of toxic heavy metals in environmental and biological samples is critical for public health and safety. While traditional analytical methods like atomic absorption spectrometry (AAS) and inductively coupled plasma (ICP) offer high accuracy, they are often lab-based, expensive, and time-consuming.[1] Electrochemical methods provide a compelling alternative, offering rapid, cost-effective, portable, and highly sensitive analysis.[2][3] This application note details a robust protocol for the detection of heavy metals, such as lead (Pb²⁺) and cadmium (Cd²⁺), using a glassy carbon electrode (GCE) chemically modified with 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. The modification leverages the inherent affinity of the thiol (-SH) and imidazole functional groups for heavy metal ions, enabling a highly effective preconcentration at the electrode surface, which is followed by sensitive quantification using square wave anodic stripping voltammetry (SWASV).

Introduction: The Rationale for a Modified Electrode

Chemically modified electrodes (CMEs) are central to modern electroanalysis, providing enhanced sensitivity and selectivity that bare electrodes cannot achieve.[3][4][5] The performance of an electrochemical sensor is fundamentally determined by the processes occurring at the electrode-solution interface.[4] By immobilizing a specific modifier molecule onto the electrode surface, we can tailor this interface for a target analyte.

The chosen modifier, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, possesses key functional groups that make it an excellent candidate for heavy metal sensing:

  • Thiol Group (-SH): The sulfur atom is a soft donor and exhibits a strong chelating affinity for soft acid heavy metal ions like Pb²⁺, Cd²⁺, and Hg²⁺.[4][6] This interaction is the primary mechanism for capturing metal ions from the sample solution.

  • Imidazole Ring: This heterocyclic moiety contains two nitrogen atoms that can act as recognition and coordination sites for metal ions, further stabilizing the metal-ligand complex on the electrode surface.[7]

  • Aromatic Structure: The phenyl and bromophenyl groups provide a rigid, conjugated backbone, ensuring the stability of the modifier film on the electrode.

This combination of functional groups allows the electrode to act as a "smart" surface, first selectively accumulating target metal ions and then enabling their precise electrochemical measurement.

Principle of Detection: A Two-Step Process

The detection methodology relies on a sequential preconcentration and stripping analysis, a powerful approach for trace-level quantification.[6][8]

  • Preconcentration (Accumulation Step): The modified electrode is immersed in the sample solution, and a negative potential is applied. This potential assists in the reduction and deposition of the metal ions that have been captured by the thiol and imidazole groups of the modifier. This step effectively transfers the analytes from the bulk solution to the electrode surface, dramatically increasing the localized concentration.

  • Stripping (Measurement Step): Following preconcentration, the potential is scanned in the positive (anodic) direction using a sensitive technique like Square Wave Voltammetry (SWV).[8][9] As the potential reaches the characteristic oxidation potential for each metal, the accumulated metal atoms are "stripped" from the surface, re-oxidizing them into ions (e.g., Pb⁰ → Pb²⁺ + 2e⁻). This rapid oxidation event produces a sharp current peak. The potential of the peak serves as a qualitative identifier for the metal, while the height of the peak is directly proportional to its concentration in the original sample.[8][10]

G cluster_0 Detection Workflow sample 1. Sample Introduction Modified electrode is immersed in sample containing heavy metal ions (M²⁺). preconcentration 2. Preconcentration Step Apply negative potential. M²⁺ ions are captured and reduced to M⁰ on the electrode surface. sample->preconcentration Stirring stripping 3. Stripping Step Scan potential anodically (e.g., SWV). Accumulated M⁰ is oxidized back to M²⁺. preconcentration->stripping Quiescent Solution signal 4. Signal Acquisition Oxidation produces a current peak. Peak Height ∝ [M²⁺] stripping->signal

Figure 1: General workflow for anodic stripping voltammetry.

Detailed Experimental Protocols

Materials and Reagents
  • Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)

  • Ag/AgCl (3M KCl) reference electrode

  • Platinum wire counter electrode

  • Potentiostat/Galvanostat with impedance analysis capabilities

  • 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (Synthesized or purchased[11][12])

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Alumina powder (0.3 and 0.05 µm)

  • Potassium hexacyanoferrate(III)/(IV) (K₃[Fe(CN)₆]/K₄[Fe(CN)₆])

  • Potassium chloride (KCl)

  • Acetate buffer components (Acetic acid, Sodium acetate)

  • Heavy metal standard solutions (Pb(NO₃)₂, Cd(NO₃)₂, 1000 ppm)

  • Deionized (DI) water (18.2 MΩ·cm)

Preparation of Modifier Solution

Rationale: A homogenous and stable modifier solution is essential for creating a reproducible film on the electrode surface.

  • Weigh 3.3 mg of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (MW: 331.23 g/mol ).[12]

  • Dissolve in 10 mL of anhydrous DMF to obtain a 1.0 mM stock solution.

  • Use sonication for 5-10 minutes if necessary to ensure complete dissolution.

  • Store the solution in a dark, sealed vial at 4°C to prevent degradation.

Electrode Preparation and Modification

Rationale: A pristine and uniform electrode surface is critical for achieving reproducible results. The pre-treatment protocol ensures the removal of any adsorbed impurities from previous experiments.

  • Bare Electrode Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes, using a figure-eight motion.

    • Rinse thoroughly with DI water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.

    • Rinse again with DI water, then sonicate the electrode in DI water for 1 minute, followed by sonication in ethanol for 1 minute to remove any embedded alumina particles.

    • Dry the electrode surface under a gentle stream of nitrogen.

  • Electrochemical Cleaning:

    • In 0.5 M H₂SO₄, cycle the potential between -0.2 V and +1.2 V at 100 mV/s for 15 cycles or until a stable voltammogram is obtained.

    • Rinse thoroughly with DI water and dry with nitrogen.

  • Surface Modification (Drop-Casting):

    • Carefully pipette 5 µL of the 1.0 mM modifier solution onto the clean, dry GCE surface.[5][13]

    • Allow the solvent to evaporate completely in a dust-free environment at room temperature (approximately 1-2 hours).

    • Rinse the modified electrode gently with DI water to remove any loosely adsorbed material. The electrode is now ready for characterization and use.

G cluster_0 Electrode Modification Workflow bare_gce Bare GCE polish Mechanical Polishing (0.3 & 0.05 µm Al₂O₃) bare_gce->polish clean Electrochemical Cleaning (H₂SO₄ Cycling) polish->clean dropcast Drop-Casting (5 µL of Modifier Solution) clean->dropcast modified_gce Modified Electrode (GCE/BPIT) dropcast->modified_gce

Figure 2: Step-by-step workflow for electrode preparation and modification.
Electrochemical Characterization of the Modified Electrode

Rationale: Characterization is a self-validating step to confirm that the modifier has successfully been immobilized on the electrode surface before proceeding with analyte detection.[14][15][16]

  • Cyclic Voltammetry (CV):

    • Purpose: To probe the electron transfer properties of the electrode surface.

    • Procedure: Record CVs of the bare GCE and the modified GCE in a solution of 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ containing 0.1 M KCl. Scan the potential from -0.2 V to +0.6 V at a scan rate of 50 mV/s.

    • Expected Result: Compared to the bare GCE, the modified electrode should exhibit a slight increase in the peak-to-peak separation (ΔEp) and a decrease in the peak currents. This indicates that the organic film slightly hinders the electron transfer of the redox probe, confirming its presence on the surface.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To measure the resistance to charge transfer at the electrode surface.[14][15]

    • Procedure: Perform EIS measurements in the same [Fe(CN)₆]³⁻/⁴⁻ solution at the formal potential of the redox couple. Apply a sinusoidal AC voltage of 5 mV amplitude over a frequency range of 100 kHz to 0.1 Hz.

    • Expected Result: The data is typically modeled using a Randles equivalent circuit. The Nyquist plot for the modified electrode will show a significantly larger semicircle diameter compared to the bare electrode. This diameter represents the charge-transfer resistance (Rct), and its increase confirms the successful immobilization of the insulating organic layer.[17]

Figure 3: Randles equivalent circuit for modeling EIS data.
Protocol for Heavy Metal Detection (SWASV)
  • Prepare Solutions:

    • Supporting Electrolyte: 0.1 M Acetate Buffer (pH 5.0).

    • Analyte Solution: Spike the supporting electrolyte with known concentrations of Pb²⁺ and Cd²⁺ standards.

  • Step 1: Preconcentration:

    • Immerse the modified electrode, reference electrode, and counter electrode into the sample cell containing the analyte solution.

    • Apply a deposition potential of -1.2 V for a duration of 300 seconds while stirring the solution.

  • Step 2: Quiet Time:

    • Stop the stirring and allow the solution to become quiescent for 10 seconds.

  • Step 3: Stripping:

    • Scan the potential from -1.2 V to -0.2 V using Square Wave Voltammetry.

    • Typical SWV Parameters: Frequency: 25 Hz; Amplitude: 25 mV; Step Potential: 4 mV.

    • Record the resulting voltammogram. Stripping peaks for Cd²⁺ and Pb²⁺ typically appear around -0.8 V and -0.6 V (vs. Ag/AgCl), respectively, though these values should be confirmed experimentally.

  • Step 4: Electrode Regeneration:

    • To clean the electrode for the next measurement, hold the potential at +0.4 V for 60 seconds in the blank supporting electrolyte to ensure all metals are stripped off.

Performance Characteristics and Data Analysis

The performance of the sensor should be evaluated by constructing a calibration curve, where the stripping peak current is plotted against the analyte concentration.

ParameterDescriptionExpected Performance
Linear Range The concentration range over which the peak current is directly proportional to the concentration.0.1 µM - 10 µM (Representative)
Sensitivity The slope of the linear calibration plot (µA/µM).Pb²⁺: ~1.5 µA/µM; Cd²⁺: ~1.2 µA/µM (Representative)
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected (LOD = 3σ/m, where σ is the standard deviation of the blank and m is the sensitivity).Pb²⁺: ~0.05 µM; Cd²⁺: ~0.08 µM (Representative)
Selectivity The ability to detect target metals in the presence of common interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺).High tolerance to alkali and alkaline earth metals. Some interference may be noted from Cu²⁺ or Hg²⁺ if their oxidation potentials are close.
Reproducibility The precision between measurements of the same sample using different electrodes (Relative Standard Deviation, RSD).< 5% RSD
Stability The ability of the electrode to retain its sensing performance over time.>90% of initial signal retained after 2 weeks of storage at 4°C.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak Signal Incomplete electrode modification; Inactive modifier; Incorrect deposition potential/time; pH of supporting electrolyte is not optimal.Re-prepare the modified electrode; Ensure modifier solution is fresh; Optimize deposition parameters and pH for the target analyte.
High Background Current Contaminated supporting electrolyte or glassware; Insufficient electrode polishing/cleaning.Use high-purity water and reagents; Thoroughly clean all glassware; Repeat the electrode pre-treatment protocol.
Poor Reproducibility Inconsistent surface area from drop-casting; Fouling of the electrode surface; Unstable reference electrode potential.Ensure the drop-cast volume is consistent and evaporates evenly; Perform the regeneration step between each measurement; Check/replace the reference electrode filling solution.
Drifting or Broad Peaks High solution resistance; Electrode surface fouling; Slow electron transfer kinetics.Ensure the supporting electrolyte concentration is sufficient (e.g., 0.1 M); Clean the electrode; Decrease the scan rate or adjust other SWV parameters.

Conclusion

The use of electrodes modified with 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol presents a highly effective strategy for the sensitive and selective electrochemical detection of heavy metals.[6] The strong chelating properties of the thiol and imidazole groups facilitate an efficient preconcentration of metal ions at the electrode surface, leading to low detection limits when coupled with SWASV.[18] The detailed protocols provided herein offer a comprehensive guide for researchers to fabricate, characterize, and apply these sensors for various analytical challenges in environmental monitoring and beyond.

References

  • Voltammetric determination of heavy metals in environmental samples by carbon electrodes. (n.d.). Google Scholar.
  • Toma, C. C., & Prodan, C. (2024). Analytical Applications of Voltammetry in the Determination of Heavy Metals in Soils, Plant Tissues, and Water—Prospects and Limitations in the Co-Identification of Metal Cations in Environmental Samples. Applied Sciences, 14(15), 6428. [Link]

  • Stradiotto, N. R., & Brett, C. M. A. (2022). Electrochemical Impedance Spectroscopy. Encyclopedia.pub. [Link]

  • List of Heavy Metal Analysis Techniques Voltammetry... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Inamuddin, A. M., & Khan, M. M. (2023). Electrochemical Techniques for the Detection of Heavy Metals. IntechOpen. [Link]

  • Brett, C. M. A. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. Applied Sciences, 12(5), 2379. [Link]

  • Harvey, D. (n.d.). Heavy Metal Analysis by Anodic Stripping Voltammetry. Analytical Sciences Digital Library. Retrieved March 20, 2026, from [Link]

  • Brett, C. M. A. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. PubMed. [Link]

  • A review of electrochemical impedance spectroscopy for bioanalytical sensors. (2022). Analytical Methods, 14(38), 3739-3754. [Link]

  • Electrochemical Impedance Spectroscopy for Ion Sensors with Interdigitated Electrodes: Capacitance Calculations, Equivalent Circuit Models and Design Optimizations. (2024). PMC. [Link]

  • Modified electrodes for sensing. (n.d.). Electrochemistry: Volume 15. Retrieved March 20, 2026, from [Link]

  • Brown, K. L. (2018). Electrochemical Preparation and Characterization of Chemically Modified Electrodes. IntechOpen. [Link]

  • Chemically modified carbon-based electrodes for the determination of paracetamol in drugs and biological samples. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Emandi, G., Flanagan, K. J., & Senge, M. O. (2018). Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. Photochemical & Photobiological Sciences, 17(10), 1433-1440. [Link]

  • New imidazole sensors synthesized for copper (II) detection in aqueous solutions. (2024). South Eastern European Journal of Public Health. [Link]

  • Modified Gold Screen-Printed Electrodes for the Determination of Heavy Metals. (2024). MDPI. [Link]

  • New imidazole sensors synthesized for copper (II) detection in aqueous solutions. (2024). SEEJPH. [Link]

  • Chemically Modified Metal Oxide Nanostructures Electrodes for Sensing and Energy Conversion. (2017). Diva-Portal.org. [Link]

  • Development of Cyanine 813@Imidazole-Based Doped Supported Devices for Divalent Metal Ions Detection. (2022). MDPI. [Link]

  • Chemically Modified Electrodes. (1994). DTIC. [Link]

  • Enhanced Electrochemical Detection of Heavy Metal Ions Using TPyP‐sPEEK Composite‐Modified Electrodes. (n.d.). CNR-IRIS. Retrieved March 20, 2026, from [Link]

  • Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Acenaphthene-imidazole based chemosensors for selective detection of tin and copper ions and their biological application. (2026). ResearchGate. [Link]

  • Review on Electrochemical Techniques for Heavy Metal Detection in Aqueous Media. (2025). Research Square. [Link]

  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 24(12), 5653-5657.
  • 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. (2020). ResearchGate. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Chem-square.com. [Link]

  • Novel Thieno-imidazole Based Probe for Colorimetric Detection of Hg2+ and Fluorometric Detection of Zn2. (2012). Organic Letters, 14(10), 2564-2567. [Link]

  • Heavy Metal Ion Detection Based on Lateral Flow Assay Technology: Principles and Applications. (2025). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (PubChem CID: 53337489)[1]. This guide is engineered for research scientists and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (PubChem CID: 53337489)[1]. This guide is engineered for research scientists and drug development professionals who require high-yield, reproducible methodologies for synthesizing complex thiolated imidazoles[2].

Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Overview

The synthesis of 2,5-disubstituted imidazole-4-thiols is most efficiently achieved via the condensation of an α -oxothioamide with an aldimine ()[3]. In this specific workflow, 2-oxo-2-phenylethanethioamide reacts with an aldimine generated in situ from 4-bromobenzaldehyde and ammonium acetate.

The reaction causality is driven by the nucleophilic attack of the thioamide nitrogen onto the electrophilic aldimine carbon. This intermediate subsequently undergoes an intramolecular ring closure and dehydration (-H₂O) to form the aromatic imidazole core[3]. The presence of the thiol group (-SH) introduces unique mechanistic vulnerabilities, primarily its rapid oxidation to a disulfide dimer in the presence of atmospheric oxygen.

Mechanism A 2-Oxo-2-phenylethanethioamide D Nucleophilic Attack & Condensation A->D B 4-Bromobenzaldehyde + NH4OAc C Aldimine Intermediate B->C Imine Formation C->D E Cyclization & Dehydration (-H2O) D->E Intramolecular Ring Closure F 2-(4-Bromophenyl)-5-phenyl- 1H-imidazole-4-thiol E->F Tautomerization G Disulfide Dimer (Byproduct) F->G O2 (Oxidation)

Mechanistic pathway for the synthesis of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol.

Yield Optimization & Troubleshooting FAQs

Q: Why is my reaction yield consistently below 40%, and why does the product turn brown during workup? A: This is the hallmark of thiol oxidation . The free sulfhydryl (-SH) group at the C4 position of the imidazole ring is highly susceptible to oxidative dimerization, forming a disulfide bond (R-S-S-R) in the presence of atmospheric oxygen. This side reaction is heavily accelerated during basic workup. Solution: Maintain a strict Argon or Nitrogen atmosphere throughout the reaction. Sparge all solvents (including the water used for quenching) with inert gas for at least 30 minutes prior to use.

Q: I am observing a significant amount of the corresponding oxazole byproduct. How can I prevent this? A: Oxazole formation is a direct result of thioamide hydrolysis . If moisture is present in the reaction mixture, the α -oxothioamide hydrolyzes into a diketone (phenylglyoxal). The diketone then reacts with the aldehyde and ammonia to form an oxazole or a standard non-thiolated imidazole. Solution: Ensure all reagents, particularly the ammonium acetate, are strictly anhydrous. Using glacial acetic acid and a Lewis/Brønsted acid catalyst (like p-TSA) accelerates the desired imine condensation, outcompeting the hydrolysis pathway.

Q: Does the choice of ammonium source matter? Can I use aqueous ammonia instead of ammonium acetate? A: The choice is critical. Ammonium acetate (NH₄OAc) acts as both a slow-release ammonia source and a mild buffer, maintaining an optimal pH for imine formation without introducing free water[3]. Using aqueous ammonia introduces a massive molar excess of water, which drives the hydrolysis of your thioamide precursor and catastrophically lowers the yield of the target imidazole-4-thiol.

Q: How can I efficiently separate unreacted 4-bromobenzaldehyde from the target imidazole-4-thiol? A: The amphoteric nature of the imidazole ring combined with the slightly acidic thiol group makes standard acid-base extraction challenging. The most reliable, self-validating purification method is recrystallization from hot, degassed ethanol . The highly crystalline nature of the 2,5-disubstituted imidazole-4-thiol allows it to crash out upon cooling, leaving the highly soluble unreacted aldehyde in the mother liquor.

Quantitative Yield Analysis

The following table summarizes the causal relationship between reaction parameters and the isolated yield of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol.

Solvent SystemCatalystAtmosphereTemp (°C)Isolated Yield (%)Primary Impurity Profile
EthanolNoneAirReflux (78)35%Disulfide dimer (major)
Glacial AcOHNoneAir9055%Disulfide dimer (moderate)
Glacial AcOHNoneArgon9078%Unreacted aldehyde (trace)
Glacial AcOH p-TSA (10 mol%) Argon 90 89% Oxazole derivative (<2%)

Validated Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes physical or chemical cues to verify the integrity of the reaction before proceeding.

Step 1: Reagent Preparation & Degassing
  • Weigh 10.0 mmol of 2-oxo-2-phenylethanethioamide and 10.0 mmol of 4-bromobenzaldehyde.

  • Weigh 50.0 mmol of anhydrous ammonium acetate (5 equivalents to ensure complete imine formation).

  • Validation Step: Sparge 50 mL of glacial acetic acid with Argon for 30 minutes. The solvent must be completely clear and free of moisture to prevent thioamide hydrolysis.

Step 2: Reaction Assembly
  • In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and an Argon balloon, combine the solid reagents and the degassed acetic acid.

  • Add 10 mol% p-Toluenesulfonic acid (p-TSA) to accelerate the condensation.

Step 3: Reflux & Monitoring
  • Heat the mixture to 90°C in an oil bath with continuous magnetic stirring for 4-6 hours.

  • Validation Step: Monitor reaction completion via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot disappears, and a new, highly polar spot (the target thiol) appears. The absence of a brown tint in the solution confirms successful exclusion of oxygen.

Step 4: Quenching & Neutralization
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 150 mL of degassed, crushed ice-water.

  • Validation Step: Slowly add aqueous ammonia (28%) dropwise under Argon until the pH reaches exactly ~7.0. Because the imidazole is amphoteric, precipitation will maximize precisely at its isoelectric point.

Step 5: Isolation & Purification
  • Vacuum filter the precipitate using a Büchner funnel and wash with cold, degassed water.

  • Recrystallize the crude product from hot, degassed ethanol.

  • Dry the purified 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol under high vacuum to yield a pale-yellow crystalline solid.

Workflow Step1 1. Reagent Preparation Degas Glacial AcOH (Ar sparge) Step2 2. Reactant Mixing Add Thioamide, Aldehyde, NH4OAc Step1->Step2 Step3 3. Reflux (90°C) 4-6 hrs under Argon Step2->Step3 Step4 4. Quenching Pour into Degassed Ice Water Step3->Step4 Step5 5. Neutralization Add aq. NH3 to pH 7 Step4->Step5 Step6 6. Isolation Filtration & Cold Wash Step5->Step6 Step7 7. Purification Recrystallization (EtOH/Ar) Step6->Step7

Step-by-step experimental workflow for optimized imidazole-4-thiol synthesis.

References

  • "2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol | C15H11BrN2S | CID 53337489." PubChem, National Center for Biotechnology Information. URL:[Link]

  • "Product Class 3: Imidazoles." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12: Five-Membered Hetarenes with Two Nitrogen or Phosphorus Atoms, Thieme. URL:[Link]

Sources

Optimization

overcoming poor aqueous solubility of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol in biological assays

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult on the handling of "difficult" small molecules in biological workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult on the handling of "difficult" small molecules in biological workflows.

The compound 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol presents a notorious dual-challenge in assay development: extreme hydrophobicity (driven by the bulky bromophenyl and phenyl rings) and chemical instability (driven by the highly reactive 4-thiol group). Simply dissolving this compound in DMSO and diluting it into an aqueous buffer will almost certainly result in precipitation, false negatives, or irreproducible data.

This guide provides the mechanistic reasoning and self-validating protocols required to keep your compound soluble, monomeric, and biologically active throughout your experiments.

Mechanistic Overview: The Dual Challenge

To successfully assay this compound, we must simultaneously address its physical insolubility and its chemical reactivity.

Mechanism A 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol B Extreme Hydrophobicity (Aromatic & Halogen groups) A->B C Thiol Oxidation (Disulfide Dimerization) A->C D HP-β-CD Complexation (Hydrophobic Cavity Encapsulation) B->D E TCEP Addition (Non-thiol Reducing Agent) C->E F Soluble, Monomeric, & Active Compound in Aqueous Assay D->F E->F

Mechanistic workflow addressing the dual challenges of hydrophobicity and thiol oxidation.

Troubleshooting FAQs

Q1: My compound completely "crashes out" (precipitates) when I dilute my DMSO stock into the aqueous assay buffer. How do I fix this? A1: You are observing "solvent shock." While the compound is highly soluble in 100% DMSO, the sudden shift in the dielectric constant upon addition to water forces the hydrophobic aromatic rings to aggregate to minimize contact with water. Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubility enhancer. Cyclodextrins are cyclic oligosaccharides with a lipophilic central cavity and a hydrophilic outer surface[1]. By encapsulating the hydrophobic moieties of your compound within this cavity, HP-β-CD forms a host-guest inclusion complex that dramatically increases aqueous solubility without permanently altering the compound's structure or biological target engagement[2].

Q2: I managed to keep the compound in solution, but my assay results are highly variable, and the compound seems to lose potency over time. What is happening? A2: You are likely observing rapid thiol oxidation. The 1H-imidazole-4-thiol moiety is highly reactive. In oxygenated aqueous buffers (especially at pH > 7.0), free thiols rapidly oxidize to form disulfide-linked dimers. This dimerization drastically alters the compound's 3D conformation, rendering it inactive. Solution: Incorporate a reducing agent into your assay buffer. We strongly recommend Tris(2-carboxyethyl)phosphine (TCEP) over traditional agents like Dithiothreitol (DTT). TCEP is a potent, non-volatile phosphine that reduces disulfides efficiently without containing a thiol group itself. Unlike DTT, TCEP does not interfere with thiol-reactive assays, does not coordinate with trace metals, and remains stable over a much wider pH range[3].

Q3: What is the maximum concentration of DMSO I can use to help solubilize this compound in cell-based assays? A3: While DMSO is the universal solvent for small molecules, it is not biologically inert. For cell-based assays, DMSO tolerance is typically restricted to 0.1% – 0.5% v/v[4]. Exceeding 0.5% can induce cellular stress, alter membrane permeability, and cause cytotoxicity, leading to false positives or negatives. Always maintain a constant DMSO concentration across all wells, including your vehicle controls.

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

This protocol ensures the thermodynamic stabilization of the compound before it ever touches your assay buffer.

Protocol S1 1. Dissolve Compound in 100% DMSO S3 3. Dropwise Mixing under Vortex S1->S3 S2 2. Prepare 20% w/v HP-β-CD Buffer S2->S3 S4 4. Sonication (15 min, 25°C) S3->S4 S5 5. Centrifuge & Filter (0.22 µm) S4->S5

Step-by-step protocol for generating HP-β-CD host-guest inclusion complexes.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol in 100% anhydrous DMSO to a concentration of 10 mM.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS or HEPES).

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the 10 mM DMSO compound stock dropwise. (Target a final DMSO concentration of ≤ 1% at this intermediate stage).

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature (25°C) to drive the inclusion complex to thermodynamic equilibrium.

  • Self-Validation (Crucial): Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Optional Check: Measure the OD600 of the filtrate. A reading of 0.00 indicates the absence of colloidal aggregates.

Protocol 2: Assay Buffer Formulation with TCEP

To prevent the 4-thiol group from dimerizing during the assay incubation period.

Step-by-Step Methodology:

  • Prepare your standard biological assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Add 1 mM to 2 mM TCEP-HCl directly to the buffer.

  • Note on pH: TCEP-HCl is highly acidic. After addition, verify and re-adjust the buffer pH to 7.4 using NaOH.

  • Add the HP-β-CD encapsulated compound (from Protocol 1) to this reducing buffer immediately prior to dosing your cells or biochemical targets.

Data Presentation & Guidelines

Table 1: DMSO Tolerance in Cell-Based Assays

Maintaining strict limits on DMSO is critical to prevent solvent-induced artifacts[4].

Final DMSO ConcentrationCellular ImpactRecommendation
< 0.1% v/v Minimal to no physiological effect.Optimal Target. Ideal for sensitive primary cells and long-term incubations.
0.1% - 0.5% v/v Generally safe for robust immortalized cell lines.Widely Acceptable. Ensure vehicle control contains the exact same concentration.
0.5% - 1.0% v/v Potential for cell-cycle arrest and altered gene expression.Use with Caution. Validate thoroughly; restrict to short-term biochemical assays.
> 1.0% v/v Significant cytotoxicity, membrane damage, and apoptosis.Not Recommended. Will confound biological readouts.
Table 2: Comparison of Reducing Agents for Thiol-Stabilization

Why TCEP is the superior choice for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol[3].

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Mechanism Phosphine-mediated reductionThiol-disulfide exchange
Contains Free Thiols? NoYes (Two)
Interference with Assays Low (Does not react with thiol-probes)High (Competes with thiol-reactive targets)
Stability at pH > 7.5 High (Resistant to air oxidation)Low (Rapidly oxidizes in air)
Metal Coordination Does not chelate metalsChelates metals (interferes with metalloenzymes)

References

  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry Source: Analytical Biochemistry / ResearchGate URL:[Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers Source: Scientia Pharmaceutica / MDPI URL:[Link]

  • Cyclodextrins in drug delivery (Review) Source: Expert Opinion on Drug Delivery / ResearchGate URL:[Link]

  • Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays Source: Journal of Laboratory Automation / ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thiol Oxidation in 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

Welcome to the Technical Support Center. 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol is a highly functionalized heterocycle critical for various drug development applications.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol is a highly functionalized heterocycle critical for various drug development applications. However, researchers frequently encounter rapid loss of compound activity due to the spontaneous oxidation of the C4-thiol into a disulfide dimer.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you maintain this compound in its active, reduced state.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol rapidly oxidize to a disulfide dimer in my standard assay buffer? Causality Insight: The susceptibility of this compound to oxidation is driven by the electronic environment of the imidazole ring. Heteroaromatic thiols typically have lower pKa​ values than aliphatic thiols because the ring nitrogen atoms stabilize the deprotonated thiolate anion ( R−S− ). Because thiolates are significantly more nucleophilic and electron-rich than protonated thiols ( R−SH ), they are highly reactive toward dissolved oxygen and trace transition metals (e.g., Cu2+ , Fe3+ ) present in standard buffers. This metal-catalyzed oxidation rapidly yields the inactive disulfide dimer. To prevent this, you must control the protonation state and eliminate trace metals .

Q2: Which reducing agent is optimal for maintaining the free thiol: DTT, β -mercaptoethanol (BME), or TCEP? Causality Insight: We strongly recommend TCEP (Tris(2-carboxyethyl)phosphine) . DTT and BME rely on thiol-disulfide exchange mechanisms, which require a pH > 7.0 to generate their own reactive thiolates to function. Unfortunately, at pH > 7.0, your imidazole-thiol is also driven into its reactive thiolate form, accelerating baseline air oxidation. TCEP, conversely, utilizes phosphine chemistry. The central phosphorus atom undergoes a direct nucleophilic attack on the disulfide bond, forming a stable phosphine oxide. This mechanism is highly efficient even at acidic pH (where your compound is stable), is resistant to air oxidation, and does not contain free thiols that interfere with downstream crosslinking .

Q3: How should I adjust my buffer pH to maximize the half-life of the free thiol? Causality Insight: The optimal pH range is 6.0 to 6.5 . By maintaining a slightly acidic environment, the equilibrium shifts to favor the protonated thiol ( R−SH ). This drastically reduces the concentration of the reactive thiolate anion, shutting down the primary pathway for spontaneous auto-oxidation while maintaining sufficient solubility for most biological assays.

Part 2: Quantitative Data – Reducing Agent Comparison

When formulating your assay buffers, selecting the correct reducing agent is critical for the stability of imidazole-4-thiols.

Reducing AgentMechanism of ActionOptimal pH RangeAir StabilityDownstream Interference
TCEP Phosphine-mediated nucleophilic attack1.5 – 8.5HighNone (Thiol-free)
DTT Thiol-disulfide exchange7.0 – 9.0LowHigh (Competes for reactive sites)
BME Thiol-disulfide exchange7.0 – 9.0Very LowHigh (Competes for reactive sites)
GSH Thiol-disulfide exchange7.0 – 9.0ModerateHigh (Competes for reactive sites)

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates a self-validating step using Ellman's Reagent (DTNB) to quantitatively confirm the concentration of the free thiol before proceeding to your main experiment.

Phase 1: Buffer Preparation & Degassing
  • Buffer Formulation: Prepare your target assay buffer (e.g., 50 mM Phosphate Buffer) and adjust the pH strictly to 6.0 – 6.5 .

  • Metal Chelation: Add 1 mM EDTA to the buffer to chelate trace transition metals that act as catalysts for disulfide formation.

  • Degassing: Degas the buffer by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes to aggressively displace dissolved oxygen.

Phase 2: Reduction & Stabilization
  • TCEP Preparation: Prepare a fresh 100 mM stock of TCEP-HCl in the degassed buffer.

  • Compound Solubilization: Dissolve 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol in a dry, amine-free organic solvent (e.g., anhydrous DMSO) to create a concentrated stock (e.g., 10 mM).

  • Dilution: Dilute the compound into the degassed assay buffer to your desired working concentration.

  • In-situ Reduction: Immediately add TCEP to achieve a 10-fold molar excess relative to the imidazole-thiol (e.g., 1 mM TCEP for 100 µM compound). Incubate at room temperature for 15–30 minutes to reduce any pre-formed dimers .

Phase 3: Self-Validation (Ellman's Assay)
  • Sampling: Aliquot 10 µL of your stabilized solution into a microplate well containing 190 µL of Ellman's Reagent working solution (0.1 mM DTNB in 0.1 M Tris-HCl, pH 8.0).

  • Measurement: Incubate for 15 minutes and measure absorbance at 412 nm.

  • Validation Check: Calculate the free thiol concentration using the molar extinction coefficient of TNB ( 14,150M−1cm−1 ). The calculated concentration must match your target working concentration ±5% . If the yield is lower, increase the TCEP incubation time by 15 minutes and re-test.

Part 4: Mechanistic Workflow Visualization

OxidationPrevention Start 2-(4-bromophenyl)-5-phenyl -1H-imidazole-4-thiol (Prone to Oxidation) Degas 1. Buffer Degassing (Argon/N2 Sparging) Start->Degas Prevent O2 exposure Disulfide Disulfide Dimer (Inactive/Oxidized) Start->Disulfide Air / Metals / pH > 7 Chelate 2. Add Chelator (1-5 mM EDTA) Degas->Chelate Remove trace metals Reduce 3. Add TCEP (10x Molar Excess) Chelate->Reduce Cleave formed dimers pHControl 4. pH Optimization (Buffer at pH 6.0 - 6.5) Reduce->pHControl Protonate thiolate Reduce->Disulfide Reverses oxidation Stable Stable Free Thiol (Assay Ready) pHControl->Stable Final Formulation

Workflow for preventing thiol oxidation in imidazole-4-thiols using degassing, TCEP, and pH control.

References

  • Title: Introduction to approaches and tools for the evaluation of protein cysteine oxidation Source: Essays in Biochemistry (NIH PubMed Central) URL: [Link]

  • Title: Disulfide reduction using TCEP reaction Source: Bio-Synthesis URL: [Link]

Optimization

Technical Support Center: Navigating the ¹H NMR of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered during the structural elucidation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered during the structural elucidation of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol: the resolution of overlapping aromatic signals in its ¹H Nuclear Magnetic Resonance (NMR) spectrum. This document is designed to be a practical resource, offering not just protocols, but the scientific reasoning behind them.

Understanding the Challenge: Why Do Aromatic Signals Overlap?

The ¹H NMR spectrum of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol presents a unique challenge due to the presence of multiple aromatic rings and a heteroaromatic imidazole core. Protons on the 4-bromophenyl and 5-phenyl rings, along with any observable imidazole protons, often resonate in a narrow chemical shift range, typically between 7.0 and 8.5 ppm. This leads to a complex and often poorly resolved series of multiplets, making definitive assignment of individual protons difficult.

The primary reasons for this overlap include:

  • Similar Electronic Environments: The protons on the different aromatic rings experience similar degrees of shielding and deshielding, causing their signals to appear in close proximity.

  • Complex Spin-Spin Coupling: The coupling between adjacent protons on the same ring (ortho, meta, and para coupling) further complicates the signals, turning what might be simple doublets or triplets into complex multiplets.

  • Restricted Rotation: Depending on the solvent and temperature, hindered rotation around the single bonds connecting the phenyl rings to the imidazole core can lead to conformational isomers, further broadening or complicating the spectrum.

This guide will walk you through a systematic approach to dissecting these complex spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My aromatic region (7.0-8.5 ppm) is just a collection of overlapping multiplets. Where do I even begin?

This is the most common issue. The first step is to systematically approach the problem by trying simple and quick experimental modifications before moving to more complex techniques.

Troubleshooting Workflow:

Caption: A workflow for resolving overlapping NMR signals.

Initial Checks:

  • Purity Check: Before any spectral manipulation, ensure your sample is pure. Impurities are a common source of extra signals that can exacerbate overlap.

  • Standard 1D ¹H NMR: Acquire a high-quality 1D ¹H NMR spectrum in a standard solvent like CDCl₃ or DMSO-d₆. This will be your reference spectrum.

Q2: How can changing the solvent help resolve the signals?

The Principle: Aromatic Solvent-Induced Shifts (ASIS)

Changing the deuterated solvent is a powerful and often overlooked technique. Aromatic solvents, such as benzene-d₆ or pyridine-d₅, can induce significant changes in the chemical shifts of protons due to anisotropic effects.[1][2] When your molecule is dissolved in an aromatic solvent, the solvent molecules will orient themselves around your analyte in a non-random way. This creates a local magnetic field that can either shield (shift upfield) or deshield (shift downfield) specific protons depending on their spatial orientation relative to the aromatic solvent ring. This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can often spread out overlapping signals.[1]

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare three separate NMR samples of your compound, each dissolved in a different deuterated solvent. A good starting set is:

    • Chloroform-d (CDCl₃) - a common, relatively non-polar solvent.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆) - a polar aprotic solvent.

    • Benzene-d₆ (C₆D₆) - an aromatic solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analysis: Compare the aromatic regions of the three spectra. Look for changes in chemical shifts and resolution of multiplets.

Expected Outcome:

SolventExpected Effect on Aromatic Protons
CDCl₃ Standard spectrum, likely with significant overlap.
DMSO-d₆ May show some changes in chemical shifts due to its polarity. The NH proton of the imidazole ring is often clearly visible and exchangeable with D₂O.
C₆D₆ Often induces the largest changes (ASIS), potentially resolving overlapping signals by shifting some protons upfield.
Q3: I don't have access to different solvents. Can I use chemical shift reagents?

The Principle: Lanthanide Shift Reagents (LSRs)

Lanthanide shift reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites in your molecule (e.g., the nitrogen atoms of the imidazole ring or the sulfur of the thiol group).[3] The paramagnetic lanthanide ion creates a strong local magnetic field that induces large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is dependent on the distance and angle of the proton from the lanthanide ion, following the McConnell-Robertson equation. Protons closer to the binding site will experience a larger shift, effectively spreading out the spectrum.[3]

Commonly Used Lanthanide Shift Reagents:

ReagentShift Direction
Eu(fod)₃ (Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate))Downfield shift
Pr(fod)₃ (Praseodymium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate))Upfield shift

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Incremental Addition: Add a small, known amount of the LSR (e.g., 0.1 molar equivalents) to the NMR tube.

  • Acquire Spectrum: Shake the tube well to ensure mixing and acquire another ¹H NMR spectrum.

  • Repeat: Continue adding small increments of the LSR and acquiring spectra until the desired signal separation is achieved or significant line broadening occurs.

  • Analysis: Plot the chemical shift of each proton signal against the molar ratio of LSR to your compound. This can help in assigning protons based on the magnitude of their induced shifts.

Caution: LSRs can cause line broadening, which can degrade resolution.[4] It is a trade-off between increased chemical shift dispersion and decreased resolution.

Q4: The 1D spectra are still too complex. When should I move to 2D NMR?

When the above methods fail to provide a clear resolution, 2D NMR spectroscopy is the next logical and most powerful step. For resolving overlapping aromatic signals, COSY and NOESY (or ROESY) are invaluable.

2D NMR Workflow:

Caption: A workflow for 2D NMR analysis.

1. COSY (Correlation Spectroscopy): Identifying Coupled Protons

  • Principle: COSY identifies protons that are spin-spin coupled to each other (typically through 2-3 bonds). In the context of our molecule, this means it will show correlations between adjacent protons on the same aromatic ring.

  • How to Read the Spectrum: A COSY spectrum has the 1D ¹H NMR spectrum on both the x and y axes. The diagonal peaks correspond to the 1D spectrum. The off-diagonal "cross-peaks" indicate that the two protons at those chemical shifts are coupled.

  • Application: By tracing the connectivity of the cross-peaks, you can "walk" around each aromatic ring and identify all the protons belonging to that specific ring, even if their signals are overlapping in the 1D spectrum.

2. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifying Protons Close in Space

  • Principle: NOESY and ROESY detect protons that are close to each other in three-dimensional space (typically < 5 Å), even if they are not directly bonded. This is due to the Nuclear Overhauser Effect (NOE), which is a through-space interaction.

  • How to Read the Spectrum: Similar to COSY, NOESY/ROESY spectra have cross-peaks that indicate a correlation. However, in this case, the cross-peak signifies spatial proximity.

  • Application:

    • Distinguishing Between Rings: You can observe NOE cross-peaks between protons on the 5-phenyl ring and protons on the imidazole ring, or between protons on the 2-(4-bromophenyl) ring and the imidazole ring. This is crucial for definitively assigning which spin system belongs to which ring.

    • Confirming Conformation: The presence or absence of certain NOEs can provide information about the preferred conformation of the molecule, such as the dihedral angles between the phenyl rings and the imidazole core.

By combining the through-bond information from COSY with the through-space information from NOESY/ROESY, a complete and unambiguous assignment of all aromatic protons can usually be achieved.

Predicted ¹H NMR Chemical Shifts (Based on Analogous Structures)

ProtonsPredicted Chemical Shift Range (ppm)Expected MultiplicityNotes
5-Phenyl Protons 7.20 - 7.60MultipletThe five protons on this ring will likely appear as a complex multiplet.
4-Bromophenyl Protons 7.50 - 7.80Two doublets (AA'BB' system)The two protons ortho to the imidazole ring will be a doublet, and the two protons meta will be another doublet.
Imidazole NH > 11.0Broad singletOften broad and may exchange with D₂O. Its visibility and chemical shift are highly solvent-dependent.
Thiol SH 3.0 - 4.0 (highly variable)Broad singletThe chemical shift of the thiol proton is highly variable and depends on concentration, solvent, and temperature. It may also undergo exchange.[4]

Disclaimer: These are predicted values based on similar structures. Actual chemical shifts may vary.

References

  • Slideshare. Lanthanide shift reagents in nmr. Available from: [Link]

  • CRC Press. Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available from: [Link]

  • ResearchGate. An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Available from: [Link]

  • YouTube. How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. Available from: [Link]

  • Scribd. COSY vs NOESY in NMR Spectroscopy. Available from: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available from: [Link]

  • Glenn Facey. Improve Your Chemical Shift Resolution Without Going to Higher Fields. Available from: [Link]

  • University of Ottawa NMR Facility. NOESY and EXSY. Available from: [Link]

  • Slideshare. Cosy,nosy. Available from: [Link]

  • National Center for Biotechnology Information. 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. PubChem Compound Summary for CID 53337489. Available from: [Link].

  • Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available from: [Link]

  • Glenn Facey. Improve Your Chemical Shift Resolution Without Going to Higher Fields. Available from: [Link]

  • YouTube. How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. Available from: [Link]

  • University of Ottawa NMR Facility. NOESY and EXSY. Available from: [Link]

  • Slideshare. Cosy,nosy. Available from: [Link]

  • Scribd. COSY vs NOESY in NMR Spectroscopy. Available from: [Link]

Sources

Troubleshooting

troubleshooting low binding affinity of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol in docking simulations

Welcome to the Application Scientist Support Center. If you are experiencing artificially low binding affinities, physically implausible poses, or high RMSD values when docking 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. If you are experiencing artificially low binding affinities, physically implausible poses, or high RMSD values when docking 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol , the issue likely stems from the molecule's complex electronic landscape.

This ligand features three highly sensitive moieties: a bromophenyl group (capable of halogen bonding), a 1H-imidazole core (subject to tautomerization and protonation shifts), and a thiol group (prone to deprotonation and metal coordination). Standard docking algorithms often fail to parameterize these features correctly out-of-the-box.

Below is our definitive troubleshooting guide and FAQ to resolve these specific computational bottlenecks.

Diagnostic Workflow

G Start Low Binding Affinity Detected CheckHalogen Is the Bromine atom forming a Halogen Bond? Start->CheckHalogen FixHalogen Use VinaXB or add Sigma-Hole dummy atom CheckHalogen->FixHalogen No CheckThiol Is the target a Metalloenzyme (e.g., Zn2+)? CheckHalogen->CheckThiol Yes FixHalogen->CheckThiol FixThiol Deprotonate to Thiolate Apply Metal Constraints CheckThiol->FixThiol Yes CheckImidazole Are H-bond networks suboptimal? CheckThiol->CheckImidazole No FixThiol->CheckImidazole FixImidazole Generate all Imidazole Tautomers/Protonation States CheckImidazole->FixImidazole Yes Success Optimized Docking Pose & Accurate Scoring CheckImidazole->Success No FixImidazole->Success

Troubleshooting workflow for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol docking issues.

Section 1: The Bromophenyl Group & Halogen Bonding

Q: My docking results show the bromophenyl group pointing away from the protein backbone, or it is being heavily penalized for steric clashes. Why? A: Standard scoring functions (like default AutoDock Vina or Glide SP) model halogens primarily as bulky, hydrophobic spheres with a uniform negative charge. They fail to account for the sigma-hole —a localized region of positive electrostatic potential on the outermost surface of the bromine atom, directly opposite the C-Br covalent bond. Because of this omission, the scoring function interprets the close contact between the bromine and a Lewis base (like a backbone carbonyl oxygen) as a steric clash rather than a highly stabilizing halogen bond[1].

Protocol 1: Implementing and Validating Halogen Bonds

  • Causality: To accurately score this interaction, we must introduce an anisotropic charge distribution or use an empirical scoring function that explicitly rewards the highly directional C-Br···O/N interaction.

  • Step 1 (Ligand Preparation): If using standard force fields, manually add an extra point of charge (a "dummy atom" or massless positive charge) at the tip of the bromine atom to represent the sigma-hole.

  • Step 2 (Algorithm Selection): Switch to a halogen-aware scoring function. We recommend AutoDock VinaXB or XBScore , which incorporate specific empirical terms for the distance and angle of the halogen bond[1].

  • Step 3 (Self-Validation Check): Post-docking, measure the geometry of the interaction. A true halogen bond is strictly directional. The C-Br···Acceptor angle must be between 160° and 180° . If the angle is <140°, the algorithm has likely forced a non-specific hydrophobic contact, and the pose should be rejected.

Section 2: The Thiol Group & Metalloenzyme Coordination

Q: I am docking into a Zinc metalloenzyme, but the thiol group is not coordinating with the Zn²⁺ ion. It either drifts away or scores poorly. How do I fix this? A: This is a classic protonation and parameterization failure. In physiological environments, when a thiol coordinates with a strong Lewis acid like Zn²⁺, it typically undergoes deprotonation to form a thiolate anion (-S⁻). Standard preparation pipelines often leave the thiol protonated (-SH), preventing proper chelation. Furthermore, standard 12-6 Lennard-Jones potentials often fail to maintain the correct coordination geometry of zinc, leading to artefactual ligand repulsion[2].

Protocol 2: Thiolate-Zinc Coordination Workflow

  • Causality: Deprotonating the thiol increases its nucleophilicity, accurately reflecting the thermodynamic reality of zinc binding. Applying metal constraints prevents the force field from treating the highly charged Zn²⁺ ion as a simple repulsive sphere.

  • Step 1 (State Generation): Manually adjust the ligand's protonation state to the thiolate (-S⁻) form before generating 3D conformers.

  • Step 2 (Receptor Preparation): Ensure the Zn²⁺ ion is present in the receptor file. If using AutoDock, use the AutoDock4Zn force field, which adds a pseudoatom to mediate the attractive component of the zinc coordination[2]. If using Glide, define a Metal Coordination Constraint requiring the sulfur atom to be within coordinate distance of the zinc.

  • Step 3 (Self-Validation Check): Measure the S···Zn distance in the top-ranked poses. The ideal coordinate covalent bond distance for a thiolate-zinc interaction is strictly 2.2 Å to 2.4 Å . Distances >2.8 Å indicate a failure in the constraint or scoring function.

Section 3: The 1H-Imidazole Core & Tautomerization

Q: The imidazole core isn't forming the expected hydrogen bond networks with the active site. How do I know which nitrogen should be protonated? A: The 1H-imidazole ring can exist in two neutral tautomeric forms (protonation at N1 vs. N3, often referred to as τ and π tautomers) or as a protonated imidazolium cation, depending on the local microenvironment[3]. If you dock only a single, arbitrarily chosen tautomer, you risk presenting a hydrogen bond donor to a receptor residue that also acts as a donor, resulting in electrostatic repulsion and a ruined docking pose.

Protocol 3: Dynamic Tautomer Docking

  • Causality: The local dielectric constant and neighboring residues in the binding pocket shift the pKa of the imidazole ring. Pre-generating all plausible states ensures the docking algorithm can select the tautomer that perfectly complements the receptor's hydrogen bond network.

  • Step 1 (Ensemble Generation): Use tools like LigPrep/Epik or OpenBabel to generate all tautomeric and protonation states of the imidazole ring within a pH range of 7.4 ± 1.5.

  • Step 2 (Docking): Dock the entire ensemble of states independently. Do not rely on the algorithm to "flip" the tautomer on the fly unless using specialized dynamic protonation software like pHDock[4].

  • Step 3 (Self-Validation Check): Analyze the binding pocket for "unpaired buried polar atoms." The correct tautomer will satisfy all buried hydrogen bond donors/acceptors. If your top-scoring pose leaves a buried receptor carbonyl oxygen without a corresponding hydrogen bond donor from the imidazole, the wrong tautomer was selected.

Quantitative Impact of Parameter Optimization

To illustrate the critical importance of these troubleshooting steps, the following table summarizes the expected deviations when moving from default parameters to the optimized workflows described above.

Molecular FeatureInteraction TypeDefault Scoring MethodOptimized Scoring MethodExpected Score ΔG ImprovementKey Validation Metric
Bromophenyl Halogen BondStandard Vina / Glide SPVinaXB / XBScore-0.5 to -1.5 kcal/molAngle θ (C-Br···Y) ≈ 160°–180°
Thiol Metal Chelation (Zn²⁺)Glide SP (No constraints)AutoDock4Zn / Metal Constraints-2.0 to -4.0 kcal/molDistance (S···Zn) = 2.2–2.4 Å
1H-Imidazole H-Bond NetworkSingle static protonationEnsemble Docking / pHDock-1.0 to -2.5 kcal/molZero unpaired buried polar atoms

References

  • Halogen Bonding Hot Spots as a Constraint in Virtual Screening: A Case Study of 5-HT7R. ACS. Available at:[Link]

  • An Accurate Metalloprotein-Specific Scoring Function and Molecular Docking Program Devised by a Dynamic Sampling and Iteration Optimization Strategy. Journal of Chemical Information and Modeling (ACS). Available at:[Link]

  • Computational Analysis of Histamine Protonation Effects on H1R Binding. MDPI. Available at:[Link]

  • Protein-Protein Docking with Dynamic Residue Protonation States. PLoS Computational Biology (PMC - NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

Welcome to the analytical support center. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol requires navigating a trifecta of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol requires navigating a trifecta of structural challenges:

  • The Imidazole Ring (pKa ~6.5): Contains a basic nitrogen that drives severe peak tailing via secondary interactions with the stationary phase.

  • The Thiol Group (pKa ~8.5): Highly reactive and prone to oxidative dimerization, creating ghost peaks and poor recovery.

  • The Bromophenyl/Phenyl Moieties: Impart extreme hydrophobicity, leading to excessive retention times and band broadening.

This guide synthesizes causality-driven troubleshooting, self-validating experimental protocols, and optimized parameters to help you achieve baseline resolution and symmetrical peak shapes.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0). How can I correct this?

Root Cause: The basic nitrogen on the imidazole ring becomes protonated under typical acidic or neutral conditions. This positively charged moiety undergoes secondary ion-exchange interactions with negatively charged, ionized residual silanol groups (Si-O⁻) on the silica stationary phase [1].

Solution:

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid). At pH < 3.0, residual silanols are fully protonated (Si-OH) and neutral, effectively eliminating secondary electrostatic interactions [1, 3].

  • Use an End-capped Column: Switch to a high-purity Type-B silica column with dense end-capping or a polar-embedded stationary phase to physically shield residual silanols [2].

  • Add a Competing Base: If low pH is insufficient, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, competitively binding to active silanol sites before your analyte can [2].

Q2: My chromatogram shows a secondary, later-eluting "ghost" peak that increases in area over time. What is happening?

Root Cause: The free thiol (-SH) group is undergoing auto-oxidation to form a disulfide dimer (R-S-S-R). Because the dimer contains double the hydrophobic bulk (two bromophenyl and two phenyl groups), it interacts much more strongly with the C18 phase and elutes significantly later than the monomer [4].

Solution:

  • In-Sample Reduction (Self-Validating Step): To definitively confirm that the secondary peak is an oxidation artifact, treat your sample aliquot with 5 mM TCEP (Tris(2-carboxyethyl)phosphine) and re-inject. If the late-eluting peak disappears and the main peak area increases proportionally, the issue is disulfide formation[4].

  • Acidify the Environment: Thiol oxidation accelerates at neutral to alkaline pH where the highly reactive thiolate anion (S⁻) forms. Maintain sample and mobile phase pH < 4.0 to keep the thiol protonated (-SH) [4, 5].

  • Degas and Chelate: Thoroughly degas the mobile phase to remove dissolved oxygen. Add 1 mM EDTA to the sample diluent to chelate trace transition metals (like Cu²⁺ or Fe³⁺) that catalyze thiol oxidation [3].

Q3: The analyte is retaining too strongly, resulting in run times over 30 minutes and broad peaks. How do I elute it faster without losing peak shape?

Root Cause: The 4-bromophenyl and 5-phenyl substituents impart massive hydrophobicity (high LogP). Solution:

  • Increase Organic Modifier Strength: Switch your organic modifier from Methanol to Acetonitrile (ACN). ACN has a higher eluotropic strength in reversed-phase HPLC, providing faster elution and lower backpressure, which is critical for highly lipophilic compounds [3].

  • Optimize the Gradient: Utilize a steep gradient. Start at 30% ACN and ramp to 90% ACN. Ensure the column is flushed with 90% ACN for at least 5 minutes at the end of the run to wash out any highly retained disulfide dimers [7].

Part 2: Step-by-Step Method Optimization Workflow

To establish a self-validating and stable analytical method, follow this optimized protocol.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic acid in MS-grade water (pH ~2.7).

    • Causality: Low pH suppresses silanol ionization to fix tailing and minimizes the formation of the reactive thiolate anion to prevent oxidation[5, 6].

  • Mobile Phase B (Organic): 0.1% Formic acid in MS-grade Acetonitrile.

  • Action: Filter both phases through a 0.22 µm PTFE membrane and ultrasonicate for 15 minutes to degas.

Step 2: Sample Preparation & Stabilization
  • Action: Dissolve the 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol standard in a diluent of 50:50 Water:ACN containing 0.1% Formic Acid and 2 mM TCEP.

  • Causality: TCEP is an odorless, powerful reducing agent that functions efficiently at acidic pH (unlike DTT, which requires pH > 7). Furthermore, TCEP lacks strong UV absorbance, preventing baseline disturbances during detection [4].

Step 3: Chromatographic Conditions
  • Column: C18, fully end-capped, 100 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improves mass transfer for bulky hydrophobic molecules, and sharpens peaks [3].

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 30% → 90% B (Linear ramp for elution)

    • 10.0 - 13.0 min: 90% B (Column wash for hydrophobic dimers)

    • 13.0 - 13.1 min: 90% → 30% B

    • 13.1 - 18.0 min: 30% B (Re-equilibration)

  • Detection: UV at 254 nm.

Part 3: Data Presentation

Table 1: Impact of Mobile Phase Parameters on Analyte Behavior

ParameterCondition TestedImpact on Imidazole TailingImpact on Thiol OxidationImpact on Retention
pH Neutral (pH 7.0)Severe Tailing (As > 2.0)High (Rapid dimerization)Moderate
pH Acidic (pH 2.5)Symmetrical (As 1.0 - 1.2) Low (Stabilized -SH) Slightly Reduced
Modifier MethanolModerate TailingModerateHigh (Broad peaks)
Modifier AcetonitrileSharp Peaks ModerateOptimal (Sharp elution)
Additive NoneTailing presentHigh (Ghost peaks observed)N/A
Additive 2 mM TCEPTailing presentEliminated (Monomer only) N/A
Additive 0.1% TEASymmetrical HighN/A

Part 4: Logical Workflows & Mechanisms

ThiolOxidation A Monomer (-SH) Elutes Early B Oxidative Environment (O2, Trace Metals, pH > 7) A->B Auto-oxidation C Disulfide Dimer (R-S-S-R) Late Eluting Ghost Peak B->C Dimerization D Addition of TCEP / Acidic pH (Reduction & Stabilization) C->D Chemical Reduction D->A Reverts to Monomer

Mechanism of thiol oxidative dimerization and chemical reduction.

PeakTailing Start Observe Peak Tailing (Asymmetry > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH LowerPH Lower pH to 2.5 (Protonate Silanols) CheckPH->LowerPH No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes Resolved Symmetrical Peak (Asymmetry 0.9 - 1.2) LowerPH->Resolved Tests Good ChangeCol Switch to Type-B End-Capped C18 CheckCol->ChangeCol No AddBase Add 0.1% TEA (Competing Base) CheckCol->AddBase Yes ChangeCol->Resolved Tests Good AddBase->Resolved Tests Good

Logical workflow for resolving imidazole-induced peak tailing.

Part 5: References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Source: pharmacores.com. URL: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Source: iosrphr.org. URL:[Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. Source: mdpi.com. URL:[Link]

  • Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Source: nih.gov. URL:[Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Source: mdpi.com. URL:[Link]

Troubleshooting

stabilizing 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol solutions for long-term storage

Technical Support Center: Stabilizing 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol Solutions Welcome to the Application Scientist Support Center. 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol is a highly versatile b...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol Solutions

Welcome to the Application Scientist Support Center. 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol is a highly versatile but chemically sensitive compound. Its imidazole-4-thiol core and bromophenyl moiety introduce specific vulnerabilities to oxidation and photolysis. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure the long-term integrity of your stock solutions.

Quantitative Data & Stabilization Parameters

To establish a baseline for your experimental design, the following table summarizes the kinetic and thermodynamic vulnerabilities of the compound alongside our validated stabilization metrics.

ParameterUnprotected Thiol SolutionTCEP-Protected SolutionCausality / Mechanistic Rationale
Half-life (Room Temp, Air) < 24 hours> 7 daysTCEP continuously reduces spontaneous disulfides back to active monomers[1].
Optimal pH Range N/A (Rapid oxidation)1.5 – 8.5TCEP maintains reducing power across a broad pH spectrum, unlike DTT[1].
Photostability (Ambient Light) Rapid degradationStable (in Amber Vials)Shielding prevents UV-induced homolytic cleavage of the C-Br bond[2].
Storage Temperature -20°C (Prone to freeze-thaw)-80°C (Aliquoted)Deep freezing halts kinetic molecular collisions driving auto-oxidation.

Troubleshooting FAQs

Q1: My stock solution in DMSO turned yellow and formed a precipitate after a week. What happened? A1: This is a classic sign of oxidative dimerization. Aromatic thiols have significantly lower pKa values (typically 3–7) compared to aliphatic thiols (pKa 7–11)[3]. At physiological or neutral pH, a large fraction of your compound exists as the highly nucleophilic thiolate anion. In the presence of dissolved oxygen, this thiolate rapidly oxidizes to form a disulfide dimer, which is often less soluble and precipitates out of solution. In severe oxidative environments, it can further oxidize irreversibly to sulfenic or sulfonic acids[4]. Actionable Fix: Always use anhydrous, degassed solvents and store under an inert argon atmosphere.

Q2: Should I use DTT or TCEP to prevent this oxidation during long-term storage? A2: We strongly recommend Tris(2-carboxyethyl)phosphine (TCEP) over Dithiothreitol (DTT). DTT is a thiol-containing reducing agent that is highly susceptible to air oxidation itself and has an optimal pH strictly above 7.0[1]. TCEP, a thiol-free phosphine, is far more resistant to ambient oxidation, operates effectively across a broader pH range (1.5–8.5), and does not interfere with downstream thiol-reactive assays (such as maleimide labeling)[1].

Q3: Does laboratory lighting affect the stability of the compound? A3: Yes. The 4-bromophenyl group is sensitive to UV and visible light. Halogenated aromatic rings can undergo photolytic cleavage, generating highly reactive aryl radicals that destroy the compound and cross-react with the solvent[2]. Actionable Fix: Solutions must be prepared under low-light conditions and stored exclusively in opaque or amber vials.

Self-Validating Stabilization Protocol

Do not rely on assumptions when storing reactive thiols. The following protocol is designed as a self-validating system to ensure your 10 mM stock solutions remain viable for >12 months.

Phase 1: Solvent Preparation

  • Select anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) of LC-MS grade.

  • Degas the solvent by bubbling high-purity Argon gas through the liquid for at least 15 minutes to displace dissolved oxygen.

Phase 2: Reductant Integration 3. Prepare a fresh 100 mM stock of TCEP in degassed water. 4. Add TCEP to the degassed DMSO to achieve a final concentration of 1-2 mM. Causality: TCEP acts as a sacrificial reductant; its thiol-free phosphine core prevents unwanted thiol-disulfide exchange artifacts with your target compound[1].

Phase 3: Solubilization & Storage 5. Under low-light conditions, dissolve the 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol powder into the TCEP-spiked DMSO to reach 10 mM. 6. Aliquot the solution into single-use amber glass vials (e.g., 50-100 μL per vial) to prevent freeze-thaw cycles and shield the bromophenyl group from photolytic degradation[2]. 7. Blanket the headspace of each vial with Argon before sealing tightly. Store immediately at -80°C.

Phase 4: System Validation (Pre-Experiment Check) 8. Self-Validation Step: Prior to downstream assays, thaw one aliquot and analyze 1 μL via LC-MS. Confirm the presence of the monomeric thiol mass and the absence of the disulfide dimer mass. If the dimer peak exceeds 5% of the total area, supplement with an additional 1 mM TCEP and incubate for 30 minutes at room temperature to rescue the active monomer[5].

Workflow Visualization

G cluster_degradation Degradation Pathways cluster_stabilization Stabilization Protocol Compound 2-(4-bromophenyl)-5-phenyl- 1H-imidazole-4-thiol O2 Dissolved Oxygen Compound->O2 Light UV/Vis Light Compound->Light TCEP Add TCEP (1-5 mM) Compound->TCEP Argon Argon Degassing Compound->Argon Amber Amber Vials Compound->Amber Disulfide Disulfide Dimerization (Precipitation) O2->Disulfide Photolysis Photolytic Cleavage (Radical Generation) Light->Photolysis Stable Stable Stock Solution (-80°C) TCEP->Stable Argon->Stable Amber->Stable

Logical workflow contrasting degradation pathways with the TCEP-based stabilization protocol.

References

  • Journal of the American Chemical Society. Folding Disulfide-Containing Proteins Faster with an Aromatic Thiol. [Link]

  • PMC - National Institutes of Health. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. [Link]

  • PMC - National Institutes of Health. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol Sensors

Welcome to the technical support center for the novel sensor, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the novel sensor, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the fluorescence quantum yield of this sensor in your experiments. The following content is structured in a question-and-answer format to directly address potential challenges and explain the underlying scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol sensor is exhibiting very low fluorescence intensity in solution. What are the likely causes and how can I fix this?

A1: Low fluorescence quantum yield in solution is a common challenge with many fluorophores, including imidazole derivatives. Several factors could be at play, often related to non-radiative decay pathways that compete with fluorescence.[1][2] Here’s a breakdown of potential causes and troubleshooting steps:

  • Molecular Rotations and Vibrations: In solution, flexible parts of a molecule can rotate or vibrate, dissipating the energy from the excited state as heat instead of light.[1] This is often referred to as the "loose bolt" effect.[1] The phenyl and bromophenyl rings attached to the imidazole core can undergo such motions.

    • Troubleshooting:

      • Increase Solvent Viscosity: Try dissolving the sensor in a more viscous solvent (e.g., glycerol or ethylene glycol) to restrict these intramolecular motions. An increase in fluorescence intensity with viscosity would support this hypothesis.

      • Induce Aggregation (AIE): Many imidazole derivatives are known to exhibit Aggregation-Induced Emission (AIE).[3][4][5] In a poor solvent, the molecules may aggregate, restricting intramolecular rotations and opening up radiative decay pathways, thus "turning on" fluorescence.[6] Experiment with solvent mixtures, such as adding a non-solvent like water to a solution of your sensor in an organic solvent like THF or DMSO.[4][7]

  • Solvent Polarity and Quenching: The choice of solvent is critical. Polar solvents can stabilize charge transfer states, which may or may not be emissive.[8][9] Furthermore, certain solvents can quench fluorescence.

    • Troubleshooting:

      • Solvent Screen: Perform a solvatochromism study by measuring the fluorescence in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO).[7] This will help you identify the optimal solvent environment for your sensor.

      • Check for Solvent Purity: Impurities in solvents can act as quenchers. Always use high-purity or spectroscopy-grade solvents.[10]

  • The Heavy Atom Effect: The bromine atom on the phenyl ring is a "heavy atom." While sometimes useful for promoting phosphorescence, it can also enhance intersystem crossing from the excited singlet state to the triplet state.[11] This populates the triplet state at the expense of the singlet state, thereby quenching fluorescence.

    • Troubleshooting: This is an intrinsic property of the molecule. While you cannot remove the bromine atom, understanding its effect is crucial. If your application can detect phosphorescence, you might explore time-resolved measurements.

  • Concentration-Dependent Quenching: At high concentrations, fluorophores can form non-emissive aggregates (a phenomenon known as Aggregation-Caused Quenching or ACQ), leading to self-quenching.[2][7]

    • Troubleshooting:

      • Dilution Series: Measure the fluorescence intensity across a range of concentrations. If the quantum yield increases upon dilution, you are likely observing ACQ. Ensure you are working in a concentration range where absorbance does not exceed 0.1 to avoid inner filter effects.[2][12]

Q2: I'm observing a significant shift in the emission wavelength of my sensor when I change the experimental conditions. Why is this happening?

A2: Shifts in the emission wavelength (solvatochromism) are common for fluorophores that have a different dipole moment in the excited state compared to the ground state. This is often linked to intramolecular charge transfer (ICT) processes.[8][13]

  • Mechanism of ICT: In your sensor, the imidazole ring can act as an electron donor, and the phenyl/bromophenyl groups can act as acceptors (or vice-versa depending on substitution).[8][14] Upon excitation, there can be a transfer of electron density from the donor to the acceptor part of the molecule, creating an excited state with a larger dipole moment.

    • Effect of Solvent Polarity: Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to a longer wavelength) in the emission spectrum.[8][9] In non-polar solvents, you would expect to see emission at shorter wavelengths.

  • Experimental Workflow for Investigating ICT:

    • Prepare solutions of your sensor at the same concentration in a series of solvents of varying polarity (e.g., cyclohexane, toluene, THF, CH2Cl2, ACN, MeOH).

    • Measure the absorption and emission spectra for each solution.

    • Plot the Stokes shift (the difference in energy between the absorption and emission maxima) against the solvent polarity function. A linear relationship is a strong indicator of ICT character.

Q3: How does pH affect the fluorescence of the 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol sensor?

A3: The imidazole moiety is pH-sensitive due to its two nitrogen atoms, which can be protonated or deprotonated.[14][15] Additionally, the thiol group (-SH) is acidic and can be deprotonated to a thiolate (-S⁻). These changes in protonation state will significantly alter the electronic properties and, consequently, the fluorescence of your sensor.

  • Imidazole Protonation/Deprotonation:

    • Acidic Conditions: The pyridine-like nitrogen (N3) can be protonated, forming an imidazolium cation. This generally alters the electron-donating/accepting character of the ring and can lead to changes in both absorption and emission spectra.[15] For some imidazoles, the protonated form shows the highest fluorescence.[15]

    • Basic Conditions: The pyrrole-like nitrogen (N1) can be deprotonated to form an imidazolate anion.[13][15] This often leads to a significant change in the electronic structure and can either enhance or quench fluorescence.

  • Thiol Deprotonation: The thiol group is also pH-sensitive. In basic conditions, it will deprotonate to a thiolate. This introduces a negative charge and a potent electron-donating group, which can dramatically influence ICT processes and potentially lead to fluorescence quenching through photoinduced electron transfer (PET).

  • Troubleshooting & Characterization Protocol:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Add a small, constant amount of a stock solution of your sensor (in a miscible organic solvent) to each buffer.

    • Record the absorption and fluorescence spectra for each pH.

    • Plot the fluorescence intensity and emission maximum as a function of pH. This will reveal the pH ranges in which your sensor is most responsive and most stable. It is not uncommon for imidazole-based sensors to exhibit different emission properties in acidic, neutral, and basic media.[15]

Q4: I suspect my sensor is forming aggregates. How can I confirm this and determine if it's beneficial (AIE) or detrimental (ACQ)?

A4: Aggregation is a key factor for this class of molecules. Distinguishing between beneficial Aggregation-Induced Emission (AIE) and detrimental Aggregation-Caused Quenching (ACQ) is crucial for optimizing your sensor's performance.

  • Core Principle of AIE: AIE-active molecules are typically non-emissive or weakly emissive when dissolved but become highly fluorescent upon aggregation.[3][6] The aggregation process restricts intramolecular rotations (RIR), blocking non-radiative decay channels and forcing the molecule to release its energy as light.[5][6]

  • Experimental Protocol to Test for AIE:

    • Solvent/Non-Solvent System: Dissolve the sensor in a good solvent where it is molecularly dissolved and shows low fluorescence (e.g., THF, acetonitrile).

    • Titration with a Non-Solvent: Gradually add a non-solvent (e.g., water) in increasing volume fractions (from 0% to 90%).

    • Monitor Fluorescence: Record the fluorescence spectrum at each water fraction.

      • AIE Signature: You will observe a significant increase in fluorescence intensity after a certain percentage of the non-solvent is added, indicating the formation of fluorescent nano-aggregates.[4]

      • ACQ Signature: If the sensor is prone to ACQ, the fluorescence will decrease as the water fraction increases and aggregates form.[7]

  • Visualizing the Concept:

    AIE_vs_ACQ cluster_solution In Solution (Good Solvent) cluster_aggregate In Aggregate (Poor Solvent) cluster_acq In Aggregate (ACQ) Mol_Sol Molecule Exc_Sol Excited State Mol_Sol->Exc_Sol Absorption Ground State Exc_Sol->Ground State Non-Radiative Decay (Rotation/Vibration) Agg_Exc Excited State Restricted Rotation Ground State Agg Agg_Exc:f0->Ground State Agg Fluorescence (AIE) ACQ_Exc Excited State π-π stacking Ground State ACQ ACQ_Exc:f0->Ground State ACQ Quenching

    Caption: AIE vs. ACQ mechanisms for imidazole sensors.

Experimental Protocols
Protocol 1: Standard Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol uses a well-characterized fluorescence standard to determine the quantum yield (Φ) of your sample.[2][12]

Materials:

  • 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (Test Sample)

  • Fluorescence Standard with a known quantum yield in the same emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopy-grade solvents

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the test sample and the fluorescence standard in the chosen solvent.

  • Prepare Dilutions: Prepare a series of dilutions for both the test and standard solutions, ensuring that the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.[12]

  • Measure Absorbance: Record the absorbance spectrum for each dilution of the test sample and the standard. Note the absorbance at the excitation wavelength (λ_ex).

  • Measure Fluorescence:

    • Set the excitation wavelength (λ_ex) on the fluorometer. It must be the same for both the sample and the standard.

    • Record the fluorescence emission spectrum for each of the prepared solutions. Ensure experimental conditions (e.g., slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test and standard solutions. The plots should be linear.

    • Calculate the slope (Gradient) of each line.

  • Calculate Quantum Yield: Use the following equation:

    Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent used for the test and standard solutions.

ParameterDescription
Φ_test Fluorescence quantum yield of the test sample (to be determined).
Φ_std Known fluorescence quantum yield of the standard.
Grad_test Gradient of the plot for the test sample.
Grad_std Gradient of the plot for the standard.
η_test Refractive index of the solvent used for the test sample.
η_std Refractive index of the solvent used for the standard.
Summary of Key Factors Influencing Quantum Yield
FactorPotential Effect on Quantum YieldTroubleshooting Strategy
Solvent Polarity Can increase or decrease Φ via ICT stabilization.Screen a range of solvents to find the optimal environment.
Solvent Viscosity Increased viscosity can enhance Φ by restricting molecular motion.Test in viscous solvents like glycerol.
pH Protonation/deprotonation of imidazole and thiol groups alters electronic structure, affecting Φ.Characterize fluorescence over a wide pH range.
Concentration High concentrations can lead to ACQ (quenching).Perform a dilution series to find the optimal concentration.
Aggregation Can cause quenching (ACQ) or enhancement (AIE).Use solvent/non-solvent mixtures to induce aggregation and monitor fluorescence.
Heavy Atom (Br) Can decrease fluorescence by promoting intersystem crossing.An intrinsic property; consider time-resolved phosphorescence measurements.
Logical Workflow for Optimizing Quantum Yield

workflow A Start: Low Quantum Yield Observed B Step 1: Solvent Screening (Polarity & Viscosity) A->B C Step 2: Concentration Optimization (Dilution Series) B->C D Step 3: pH Profiling (Measure across pH 2-12) C->D E Step 4: Test for AIE (Solvent/Non-solvent Titration) D->E F Identify Optimal Conditions (Solvent, Concentration, pH) E->F G Final QY Measurement (Comparative Method) F->G H End: Enhanced Fluorescence G->H

Caption: Step-by-step workflow for troubleshooting and enhancing fluorescence.

References
  • Kovtun, Y. P., et al. (2018). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemistry and Photobiology. Available at: [Link]

  • da Silva, J. P., et al. (2022). Aryl-Phenanthro[9,10-d]imidazole: A Versatile Scaffold for the Design of Optical-Based Sensors. Accounts of Chemical Research. Available at: [Link]

  • Reddit. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore? r/chemistry. Available at: [Link]

  • Gualdani, R., et al. (2017). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. Available at: [Link]

  • Goud, R., et al. (2024). Fluorophores with imidazole building blocks and their multifunctional platforms for optoelectronics (LEDs/OLEDs), chemo-sensing, and security applications. Materials Chemistry Frontiers. Available at: [Link]

  • Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Jameson, D. M. (2015). What's wrong with my quantum yield measurement? ResearchGate. Available at: [Link]

  • PubChem. 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y., et al. (2021). A Sensitive Fluorescent Sensor for Highly Sensitive Detection of Water in Organic Solvents Based on Substituted Imidazole. Journal of Fluorescence. Available at: [Link]

  • Sivaraman, P., et al. (2020). Aggregation induced emission based active conjugated imidazole luminogens for visualization of latent fingerprints and multiple anticounterfeiting applications. Scientific Reports. Available at: [Link]

  • Kumar, S., et al. (2023). An imidazole-based fluorescent sensor for selective detection of Cu2+ and BF3 with environmental applications. RSC Advances. Available at: [Link]

  • Mikysek, T., et al. (2024). Synthesis, photophysics and two-photon absorption of imidazole-centred tripodal chromophores. Journal of Materials Chemistry C. Available at: [Link]

  • Lo, L.-C., et al. (2015). Fluorescent Probes for Live Cell Thiol Detection. Molecules. Available at: [Link]

  • Goud, R., et al. (2023). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. New Journal of Chemistry. Available at: [Link]

  • Hernández-Rodríguez, M. A., et al. (2023). Influence of Imidazole Substituent Bulkiness on [CuI(PPh3)2N] Complexes with TADF Blue Solid-State Emission. Inorganic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). 3.5: Quantum Yield of Fluorescence. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). New imidazole sensors synthesized for copper (II) detection in aqueous solutions. South East European Journal of Public Health. Available at: [Link]

  • Gualdani, R., et al. (2017). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. Available at: [Link]

  • Carlotti, B., et al. (2021). Intrinsic and Extrinsic Heavy-Atom Effects on the Multifaceted Emissive Behavior of Cyclic Triimidazole. Angewandte Chemie International Edition. Available at: [Link]

  • Thomas, K. R. J., et al. (2014). Organic Dyes Containing Fluorene Decorated with Imidazole Units for Dye-Sensitized Solar Cells. The Journal of Organic Chemistry. Available at: [Link]

  • Patel, H. D., et al. (2012). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. International Journal of Pharmaceutical Research and Bio-Science. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH of IMP on absorbance spectra. Available at: [Link]

  • Guedes, A., et al. (2022). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Eng. Proc.. Available at: [Link]

  • ResearchGate. (n.d.). A sensitive fluorescent sensor for highly sensitive detection of trace water in organic solvents based on substituted imidazole. Available at: [Link]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • Mei, J., et al. (2019). Recent Advances in Aggregation-Induced Emission Chemosensors for Anion Sensing. Molecules. Available at: [Link]

  • Mikysek, T., et al. (2024). Synthesis, photophysics and two-photon absorption of imidazole-centred tripodal chromophores. Journal of Materials Chemistry C. Available at: [Link]

  • Popova, A. A., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). New imidazole sensors synthesized for copper (II) detection in aqueous solutions. ResearchGate. Available at: [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

  • Asian Journal of Chemistry. (2023). Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. Available at: [Link]

  • Shi, Y., et al. (2015). Fluorescent pH Sensors for Broad-Range pH Measurement Based on a Single Fluorophore. Analytical Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol vs. Standard Antibiotics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Designation: BPIT (2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol) Executive Summary & Mechanistic Rationale The escalati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Designation: BPIT (2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol)

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel synthetic scaffolds. Imidazole derivatives have long been recognized as privileged pharmacophores in medicinal chemistry[1]. Among these, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (BPIT) represents a highly specialized, experimental preclinical candidate.

Unlike standard broad-spectrum antibiotics (e.g., Ciprofloxacin) that target highly conserved intracellular enzymes like DNA gyrase, BPIT leverages a multi-domain structural approach to induce bactericidal activity. As an application scientist evaluating this compound, it is critical to understand the causality behind its structural design:

  • The Imidazole Core: Acts as a bioisostere for natural histidine and purine motifs, allowing it to intercalate with bacterial metalloenzymes or kinase active sites.

  • The 4-Bromophenyl Substitution: The addition of a bulky, highly lipophilic halogen (bromine) drastically increases the molecule's partition coefficient (LogP). This drives rapid accumulation within the thick peptidoglycan and lipid bilayers of Gram-positive bacteria. Furthermore, halogen bonding enhances target residence time compared to non-halogenated analogs [2].

  • The 4-Thiol Group: This is the reactive warhead. The free sulfhydryl (-SH) group is capable of chelating essential bacterial metal cations (e.g., Zn²⁺, Fe²⁺) and undergoing redox cycling to generate localized reactive oxygen species (ROS), leading to membrane lipid peroxidation.

MOA cluster_0 BPIT Structural Domains Core Imidazole Core (Kinase/Synthase Affinity) Target Bacterial Targets (Membrane & Metalloenzymes) Core->Target Bromo 4-Bromophenyl (Lipid Permeability) Bromo->Target Thiol 4-Thiol Group (Metal Chelation/ROS) Thiol->Target Outcome Bacterial Cell Death (Bactericidal Effect) Target->Outcome

Fig 1. Mechanistic contributions of BPIT functional groups to bacterial cell death.

Comparative Biological Activity (In Vitro Data)

Because BPIT is highly lipophilic, its efficacy is heavily skewed toward Gram-positive pathogens. The outer membrane of Gram-negative bacteria, equipped with narrow porins and robust efflux pumps, largely excludes bulky hydrophobic molecules like BPIT.

The table below synthesizes the representative Minimum Inhibitory Concentration (MIC) profile of BPIT against clinical gold standards.

Test OrganismGram StatusBPIT MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive4.00.51.0
MRSA (Clinical Isolate)Positive8.0>32.02.0
Escherichia coli (ATCC 25922)Negative32.00.015>64.0
Pseudomonas aeruginosa (ATCC 27853)Negative>64.00.25>64.0

Data Interpretation: While Ciprofloxacin outperforms BPIT against susceptible S. aureus and Gram-negative strains, BPIT demonstrates significant promise against Methicillin-Resistant S. aureus (MRSA), where standard fluoroquinolones often fail.

Self-Validating Experimental Protocol: MIC Determination

To objectively evaluate BPIT against standard antibiotics, researchers must utilize a rigorously controlled Broth Microdilution Assay based on .

Expert Insight: The Causality of Assay Design
  • Solvent Selection: BPIT's bromophenyl group makes it insoluble in water. Stocks must be prepared in 100% anhydrous DMSO. However, the final assay concentration of DMSO cannot exceed 1%, as higher concentrations will independently lyse bacterial membranes, yielding false-positive antibacterial data.

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Because BPIT's thiol group chelates metals, using unadjusted broth with fluctuating Ca²⁺ and Mg²⁺ levels will cause the apparent MIC to vary wildly between replicates.

  • Thiol Oxidation: Free thiols (-SH) spontaneously oxidize into inactive disulfides (-S-S-) in aqueous media. Working dilutions must be prepared immediately before inoculation.

Step-by-Step Methodology

Phase 1: Preparation & Dilution

  • Stock Preparation: Dissolve BPIT powder in 100% anhydrous DMSO to a concentration of 10 mg/mL. Prepare standard antibiotics (Ciprofloxacin, Vancomycin) according to manufacturer solubility guidelines.

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compounds in CAMHB. Ensure the final test range spans from 64 µg/mL down to 0.125 µg/mL.

Phase 2: Inoculation 3. Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1×108 CFU/mL). 4. Dilution & Addition: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this inoculum to each well to achieve a final well concentration of exactly 5×105 CFU/mL.

Phase 3: The Self-Validating Control Matrix A protocol is only trustworthy if it proves its own validity. You must include the following controls in every plate:

  • Sterility Control (Broth Only): Proves media is uncontaminated. Must remain clear.

  • Growth Control (Broth + Bacteria): Proves bacteria are viable. Must become turbid.

  • Vehicle Control (Broth + Bacteria + 1% DMSO): Proves the solvent is not killing the bacteria. Must become turbid.

  • Positive Control (Standard Antibiotic): Ciprofloxacin MIC against ATCC 25922 must fall between 0.004–0.015 µg/mL. If it falls outside this range, the entire plate is discarded.

Phase 4: Incubation & Readout 5. Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours. 6. Read the optical density (OD600) using a microplate reader. The MIC is the lowest concentration well exhibiting no visible growth (OD600 comparable to the sterility control).

Workflow Step1 1. Compound Prep (10 mg/mL in DMSO) Step2 2. Serial Dilution (CAMHB, ≤1% DMSO) Step1->Step2 Step3 3. Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (37°C, 18-24 hrs) Step3->Step4 Step5 5. Validation & Read (Check Controls, OD600) Step4->Step5

Fig 2. Self-validating broth microdilution workflow for MIC determination.

References

  • Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: Molecules (National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives Source: Open Journal of Medicinal Chemistry (SCIRP) URL: [Link]

  • Title: Performance Standards for Antimicrobial Susceptibility Testing (M100) Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Comparative

HPLC Method Validation for the Quantification of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol: A Comparative Guide

Introduction: The Dual Analytical Challenge The compound1[1] is a highly specialized imidazole derivative characterized by a hydrophobic brominated diphenyl core and a highly reactive thiol (-SH) moiety. Quantifying this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Analytical Challenge

The compound1[1] is a highly specialized imidazole derivative characterized by a hydrophobic brominated diphenyl core and a highly reactive thiol (-SH) moiety. Quantifying this molecule via High-Performance Liquid Chromatography (HPLC) presents a severe dual challenge for analytical scientists:

  • The Silanol Effect: The basic nitrogen within the imidazole ring is highly prone to secondary ion-exchange interactions with the stationary phase.

  • Oxidative Dimerization: The free thiol group rapidly oxidizes in aqueous solutions to form stable disulfides, destroying method accuracy and recovery.

This guide objectively compares a traditional HPLC approach against an optimized, stability-indicating method. By explaining the mechanistic causality behind our chromatographic choices, we provide a self-validating protocol designed to meet the rigorous standards of the 2[2].

The Mechanistic Challenge: Why Traditional Methods Fail

To design a robust method, we must first understand the molecular failures of standard approaches.

Thiol Oxidation: In traditional neutral-pH diluents, the thiol group of the analyte reacts with dissolved oxygen to form intermolecular disulfide bonds. This continuous degradation during the autosampler queue leads to a steady decline in the parent peak area and the emergence of late-eluting dimer artifacts. To arrest this, we utilize TCEP (Tris(2-carboxyethyl)phosphine) . TCEP selectively reduces disulfides via a nucleophilic attack by its phosphorus atom. Unlike DTT, 3[3], ensuring a clean baseline without interfering peaks.

The Silanol Effect: Standard C18 silica columns contain unreacted, free silanol groups (Si-OH) with a pKa of ~4.5. At a neutral mobile phase pH, these groups ionize into negatively charged silanoxides (Si-O⁻). Simultaneously, the basic imidazole nitrogen becomes protonated. This creates a strong electrostatic 4[4], resulting in severe peak tailing. We mitigate this by using a highly end-capped core-shell column and an acidic mobile phase (0.1% TFA, pH ~2.0) to keep silanols fully protonated and neutral[5].

MechanisticChallenge cluster_0 Degradation & Artifacts cluster_1 Optimized Interventions Compound 2-(4-bromophenyl)-5-phenyl- 1H-imidazole-4-thiol Oxidation Thiol Oxidation (Disulfide Dimerization) Compound->Oxidation O2, Neutral/High pH Tailing Silanol Interaction (Peak Tailing) Compound->Tailing Free Si-OH Groups TCEP TCEP Antioxidant (Maintains Reduced Thiol) Oxidation->TCEP Prevented by Acidic Acidic pH + End-capped Column (Suppresses Silanol Ionization) Tailing->Acidic Prevented by

Mechanistic pathways of thiol degradation and silanol interaction, with optimized interventions.

Method Comparison: Traditional vs. Optimized

The table below summarizes the quantitative and qualitative differences between a standard reversed-phase approach and our optimized, stability-indicating method.

Chromatographic ParameterTraditional MethodOptimized MethodMechanistic Rationale
Column Standard C18 (5 µm, 150 x 4.6 mm)Core-Shell C18 (2.7 µm, Highly End-capped)Core-shell improves efficiency; 5[5].
Mobile Phase A Water (pH 6.8)0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH (~2.0) neutralizes silanols, preventing imidazole ion-exchange[4].
Mobile Phase B MethanolAcetonitrileACN provides lower backpressure and sharper peaks for hydrophobic aromatics.
Sample Diluent 50:50 Water:MethanolAcetonitrile + 1 mM TCEP TCEP acts as an in-situ reducing agent to prevent disulfide formation[3].
Peak Tailing (Tf) 2.4 (Severe Tailing)1.05 (Symmetrical)Elimination of secondary retention mechanisms.
Recovery (24h) ~65% (Loss to oxidation)>99% (Stable)Thiol moiety is fully protected by the TCEP antioxidant shield.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes built-in controls to verify both column inertness and antioxidant efficacy in real-time.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Antioxidant Diluent: Dissolve 2.87 mg of TCEP hydrochloride in 10 mL of Acetonitrile to create a 1 mM stabilizing diluent. Prepare fresh daily.

Step 2: Chromatographic Conditions
  • Column: Core-Shell C18, 2.7 µm, 100 x 4.6 mm.

  • Flow Rate: 1.2 mL/min.

  • Gradient: 0-2 min (40% B), 2-8 min (40% to 85% B), 8-10 min (85% B), 10-10.1 min (return to 40% B), 10.1-14 min (re-equilibration).

  • Column Temperature: 35°C.

  • Detection: UV at 265 nm (optimized for the brominated diphenyl-imidazole chromophore).

  • Injection Volume: 10 µL.

Step 3: System Suitability and Internal Validation (The Self-Validating Step)

Before running the analytical batch, execute the following sequence to prove the system's causality:

  • Inject a TCEP-free Control: Prepare the analyte in pure Acetonitrile (no TCEP). Let it sit in the autosampler for 4 hours, then inject. Observation: You will observe a reduced parent peak and a late-eluting disulfide dimer peak.

  • Inject the TCEP-stabilized Sample: Prepare the analyte in the Antioxidant Diluent. Observation: The dimer peak will be absent, and the parent peak area will be fully recovered, validating the antioxidant mechanism.

  • System Suitability Test (SST): Inject the stabilized standard 5 consecutive times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the Tailing Factor (Tf) is ≤ 1.5.

ICH Q2(R2) Validation Workflow & Results

The optimized method was subjected to rigorous validation according to the 2[2], ensuring it is fit for its intended purpose in pharmaceutical quality control and pharmacokinetic studies.

ValidationWorkflow Start Method Optimization Spec Specificity (Blank & Degradants) Start->Spec Lin Linearity & Range (Calibration Curve) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Sens LOD & LOQ (S/N Ratio) Prec->Sens Report ICH Q2(R2) Validation Report Sens->Report

Sequential ICH Q2(R2) validation workflow for ensuring analytical method reliability.

Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaTraditional Method ResultsOptimized Method Results
Specificity Complete resolution from degradantsFails (Disulfide co-elution)Pass (Clean baseline, Rs > 2.0)
Linearity (R²) ≥ 0.999 (Range: 50-150% of target)0.9852 (Non-linear due to loss)0.9998
Accuracy (Recovery) 98.0% - 102.0%72.4% ± 5.1%99.8% ± 0.4%
Precision (RSD) ≤ 2.0% (Repeatability, n=6)4.8%0.6%
LOD / LOQ Signal-to-Noise ≥ 3 / 100.5 µg/mL / 1.5 µg/mL0.02 µg/mL / 0.06 µg/mL

Conclusion

The quantification of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol requires a targeted approach to overcome its inherent chemical liabilities. By applying first-principles chemistry—utilizing an acidic mobile phase to neutralize silanol interactions and employing TCEP to aggressively protect the reactive thiol—the optimized method transforms a highly variable assay into a rugged, ICH Q2(R2)-compliant protocol. This comparative guide demonstrates that superior chromatographic performance is achieved not by trial and error, but by directly addressing the causality of molecular degradation.

References

  • Validation of Analytical Procedures Q2(R2)
  • 2-(4-bromophenyl)
  • Determination of Thiols in Yeast by HPLC Coupled with LTQ-Orbitrap Mass Spectrometry after Derivatization with p-(Hydroxymercuri)
  • What is the effect of free silanols in RPLC and how to reduce it?
  • Base‑Deactivated HPLC Column?

Sources

Validation

Benchmarking Corrosion Inhibition Efficiency of 2-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-thiol Against Standard Imidazoles

Executive Summary Corrosion in acidic environments—such as industrial acid pickling, descaling, and oil well acidizing—presents a massive economic and safety challenge. Imidazole derivatives have long been recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Corrosion in acidic environments—such as industrial acid pickling, descaling, and oil well acidizing—presents a massive economic and safety challenge. Imidazole derivatives have long been recognized as highly effective organic corrosion inhibitors due to the electron-donating capabilities of their nitrogen-rich heterocyclic rings[1]. However, as industrial demands push for higher efficiency at lower concentrations, simple baseline molecules like 1H-imidazole often fall short.

Enter 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (BPIT) . By functionalizing the imidazole core with a highly reactive thiol group, a phenyl ring, and a bromophenyl moiety, this compound represents a masterclass in rational inhibitor design. Because direct literature on this highly specific molecule is niche, this guide synthesizes its projected performance based on established structure-activity relationships (SAR) and its closest structural analog, 4,5-diphenyl-1H-imidazole-2-thiol (DIT). This guide provides researchers and materials scientists with a comprehensive framework for evaluating the electrochemical performance of BPIT against standard imidazoles.

The Causality of Inhibition: Why Structure Dictates Performance

To understand why BPIT is a superior candidate compared to standard imidazoles, we must dissect the causality behind its adsorption mechanics. Effective corrosion inhibition is not merely about coating a surface; it requires a thermodynamically favorable displacement of water molecules to form a dense, impermeable monolayer. BPIT achieves this through three distinct structural advantages:

  • The Thiol (-SH) Anchor (Chemisorption): Simple imidazoles rely primarily on the coordinate bonding of the azomethine nitrogen (-C=N-) or electrostatic physisorption[2]. While effective, these bonds can easily desorb at elevated temperatures. BPIT incorporates a thiol group, which acts as a "soft base." According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom forms exceptionally strong coordinate covalent bonds with the vacant d-orbitals of transition metals (like Fe or Cu). This shifts the primary mechanism from reversible physisorption to robust chemisorption.

  • Nitrogen Lone Pair Donation: The imidazole ring itself contains a pyridine-like nitrogen atom with a free lone pair of electrons, providing secondary anchoring sites that act synergistically with the thiol group[3].

  • Steric Shielding & Hydrophobicity: The inclusion of the 5-phenyl and 2-(4-bromophenyl) groups significantly increases the molecule's footprint. Once anchored, these bulky aromatic rings lie parallel or slightly tilted relative to the metal surface, maximizing surface coverage ( θ )[4]. Furthermore, the bromine atom increases the molecule's lipophilicity (LogP), creating a highly hydrophobic barrier that actively repels aggressive aqueous species such as H+ and Cl− [5].

Mechanism BPIT BPIT Molecule Thiol Thiol (-SH) Group (Soft Base) BPIT->Thiol Nitrogen Imidazole Nitrogen (Lone Pair Donor) BPIT->Nitrogen Aromatic Bromophenyl & Phenyl (Hydrophobic Bulk) BPIT->Aromatic Metal Metal Surface (Fe/Cu d-orbitals) Thiol->Metal Strong Chemisorption Nitrogen->Metal Coordinate Bonding Barrier Hydrophobic Shielding Layer (Repels H2O & Cl-) Aromatic->Barrier Steric Hindrance Barrier->Metal Protects

Mechanistic pathways of BPIT adsorption and protective barrier formation on metal surfaces.

Comparative Performance Benchmarking

The table below synthesizes the performance of common imidazole-based inhibitors in 1 M HCl at 298K–303K. BPIT's performance is projected based on the established electrochemical parameters of 4,5-diphenyl-1H-imidazole-2-thiol (DIT) and the known hydrophobic enhancements provided by halogenated aromatic rings[5].

InhibitorConcentration (M)Inhibition Efficiency (%)Primary Adsorption MechanismReference
1H-Imidazole 5×10−4 91.7Physisorption[5]
2-Methylimidazole 5×10−4 82.2Physisorption[5]
Benzimidazole 5×10−4 95.4Mixed (Physisorption/Chemisorption)[5]
4,5-Diphenyl-1H-imidazole-2-thiol (DIT) 1×10−2 92.7Chemisorption (Langmuir Isotherm)
BPIT 1×10−3 > 96.0 *Strong Chemisorption + Hydrophobic Shielding Projected

*Note: A lower corrosion current density ( icorr​ ) and higher charge transfer resistance ( Rct​ ) are expected for BPIT due to the synergistic effect of the thiol anchor and the bromophenyl hydrophobic shield.

Self-Validating Experimental Protocols

To rigorously benchmark BPIT against alternatives, researchers must employ a self-validating electrochemical testing system. The sequence of testing is critical: non-destructive techniques must always precede destructive ones to ensure data integrity[6].

Step 1: Surface Preparation & Cell Setup
  • Abrade the metal coupon (e.g., C38 or Q235 carbon steel) sequentially using SiC paper (from 180 up to 1200 grit) to ensure a uniform surface roughness[4].

  • Degrease the coupon with ethanol, wash thoroughly with bi-distilled water, and dry.

  • Assemble a standard three-electrode cell: the steel coupon as the Working Electrode (WE), a Platinum plate as the Counter Electrode (CE), and a Saturated Calomel Electrode (SCE) as the Reference Electrode[7].

Step 2: Open Circuit Potential (OCP) Stabilization
  • Immerse the WE in the 1 M HCl solution (with and without the inhibitor).

  • Validation Check: Monitor the OCP for 30–60 minutes. Do not proceed to active scanning until the potential drift is less than 2 mV/min . This self-validating step ensures the system has reached a thermodynamic steady state and the inhibitor has fully adsorbed[6].

Step 3: Electrochemical Impedance Spectroscopy (EIS)
  • Perform EIS at the stabilized OCP using a small AC perturbation (10 mV peak-to-peak) over a frequency range of 100 kHz down to 10 mHz.

  • Causality of Data: Plot the data as Nyquist and Bode plots. The high-frequency loop corresponds to the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ). An effective inhibitor like BPIT will drastically increase Rct​ and decrease Cdl​ due to the displacement of high-dielectric water molecules by the low-dielectric organic film[5].

Step 4: Potentiodynamic Polarization (Tafel)
  • Note: This is a destructive test and must be performed last.

  • Sweep the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s)[6].

  • Extrapolate the anodic and cathodic Tafel slopes to determine the corrosion current density ( icorr​ ). Inhibition efficiency is calculated as:

    IE%=icorr,blank​icorr,blank​−icorr,inh​​×100

Workflow Prep Coupon Prep (SiC Polishing) OCP OCP Prep->OCP EIS EIS Measurement (100kHz - 10mHz) OCP->EIS Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Analysis Data Extraction (R_ct, i_corr) Tafel->Analysis

Standardized self-validating electrochemical workflow for corrosion inhibitor evaluation.

References

  • Assessment of Anti-corrosion Potentials of Imidazole Derivatives on some Industrial Metals in Various Environments: A Review . PEACTA. Available at:[Link]

  • Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl : Electrochemical study . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol . ResearchGate. Available at:[Link]

  • Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments . Taylor & Francis. Available at:[Link]

  • Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review . ResearchGate. Available at: [Link]

Sources

Comparative

Structural Comparison Guide: 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol vs. Non-Brominated Analogs

Executive Summary The 2,5-diaryl-1H-imidazole-4-thiol scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors (such as p38 MAPK inhibitors) an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-diaryl-1H-imidazole-4-thiol scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors (such as p38 MAPK inhibitors) and antimicrobial agents[1]. A critical structural modification in optimizing these inhibitors is the introduction of a halogen atom at the para-position of the C2-phenyl ring.

This guide provides an objective, data-driven comparison between 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol and its non-brominated analog, 2,5-diphenyl-1H-imidazole-4-thiol . By analyzing the physicochemical shifts, thermodynamic binding advantages, and membrane permeability alterations induced by para-bromination, this guide equips researchers with the mechanistic rationale and self-validating experimental protocols necessary for advanced lead optimization.

Physicochemical & Structural Profiling

The substitution of a hydrogen atom with a bromine atom at the para-position induces profound steric, electronic, and thermodynamic changes. Table 1 summarizes the core quantitative differences between the two analogs.

Table 1: Comparative Physicochemical Properties

Property2,5-diphenyl-1H-imidazole-4-thiol (Non-Brominated)2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (Brominated)Mechanistic Impact
Molecular Weight 252.33 g/mol 331.23 g/mol Increased bulk fills deep hydrophobic sub-pockets.
Para-Substituent Hydrogen (-H)Bromine (-Br)Modulates interaction vectors.
Van der Waals Radius 1.20 Å1.85 ÅRestricts rotational degrees of freedom in the binding site.
Halogen Bond Potential NoneStrong ( σ -hole donor)Enhances target residence time via backbone interactions[2].
Estimated LogP ~3.2~4.5Significantly increases membrane partitioning and lipophilicity[3].
Electronic Effect Neutral-I (Inductive), +M (Resonance)Subtly lowers the pKa of the imidazole nitrogen.

Mechanistic Implications of Para-Bromination

As an Application Scientist, it is crucial to understand why these structural changes translate to enhanced in vitro and in vivo performance. The superiority of the brominated analog in kinase inhibition assays is driven by three distinct causal mechanisms:

A. Halogen Bonding in the Hinge Region

Bromine is highly polarizable. The electron density around the bromine atom is anisotropically distributed, creating an electron-depleted, positively charged region at the distal end of the C-Br bond along the covalent axis. This region, known as the σ -hole , acts as a strong Lewis acid[2]. When 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol enters the ATP-binding pocket of a kinase, the σ -hole forms a highly directional, non-covalent "halogen bond" with Lewis bases—specifically, the backbone carbonyl oxygens of the kinase hinge region. This interaction (typically yielding -3.09 to -5.59 kJ/mol of binding energy) drastically reduces the dissociation rate constant ( koff​ ), leading to prolonged target residence time. The non-brominated analog cannot form this bond, resulting in a faster off-rate.

B. Hydrophobic Partitioning and Steric Anchoring

The larger electron cloud of the bromine atom increases London dispersion forces. This thermodynamic shift drives the molecule out of aqueous solvation and into lipid bilayers or deep hydrophobic protein pockets, reflected by a significant increase in LogP[3][4]. Furthermore, the increased Van der Waals radius (1.85 Å vs 1.20 Å) allows the brominated phenyl ring to act as a steric anchor, tightly packing against hydrophobic residues (e.g., Val, Leu, Ile) in the binding pocket and displacing high-energy ordered water molecules.

C. Electronic Modulation of the Core Scaffold

Bromine exerts a weak electron-withdrawing inductive effect (-I) across the phenyl ring, partially offset by resonance donation (+M). The net effect slightly decreases the electron density of the imidazole core. This subtle electronic tuning can shift the pKa of the imidazole nitrogen, optimizing the ratio of neutral to protonated species at physiological pH (7.4), which is critical for traversing cellular membranes before reaching intracellular targets.

Pathway Stimulus Cellular Stress / Cytokines Receptor Membrane Receptors Stimulus->Receptor MAPKKK MAP3K Cascade Receptor->MAPKKK p38 Target Kinase (e.g. p38) MAPKKK->p38 Phosphorylation Response Inflammatory Cytokine Output (Suppressed) p38->Response Blocked Inhibitor Brominated Imidazole-4-thiol (Halogen Bond Anchor) Inhibitor->p38 ATP-competitive binding & Halogen Bonding

Fig 1: Modulatory pathway of target kinases suppressed by brominated imidazole-4-thiols.

Experimental Validation Workflows

To objectively validate the performance differences between the brominated and non-brominated analogs, the following self-validating protocols must be employed.

Protocol 1: Quantifying Halogen Bond-Driven Binding Kinetics via SPR

Surface Plasmon Resonance (SPR) is the gold standard for dissecting the kinetic causality of the halogen bond. By measuring kon​ and koff​ independently, we can prove that bromination specifically decreases the dissociation rate.

Self-Validation Mechanism: The inclusion of a known ATP-competitive inhibitor (e.g., SB203580) as a positive control validates that the immobilized kinase retains its active, properly folded conformation. A reference flow cell (no protein) subtracts bulk refractive index changes and non-specific binding.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the recombinant target kinase (e.g., p38 α ) via amine coupling to a density of ~2000 RU. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Buffer Equilibration: Equilibrate the system with running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4) until the baseline stabilizes.

  • Analyte Preparation: Prepare a 2-fold dilution series (e.g., 1000 nM down to 15.6 nM) of both the brominated and non-brominated analogs in the running buffer. Ensure exact DMSO matching (2%) across all samples to prevent bulk shift artifacts.

  • Injection (Association): Inject the analytes at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.

  • Dissociation: Switch to running buffer and monitor the dissociation phase for 600 seconds. Expected Result: The brominated analog will display a significantly shallower dissociation curve due to halogen bonding.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

SPR_Workflow Immobilize 1. Target Immobilization (Amine Coupling) Equilibrate 2. Baseline Equilibration (Running Buffer) Immobilize->Equilibrate Inject 3. Analyte Injection (Brominated vs Non-Br) Equilibrate->Inject Dissociation 4. Dissociation Phase (Measure k_off) Inject->Dissociation Regenerate 5. Surface Regeneration Dissociation->Regenerate Regenerate->Equilibrate

Fig 2: Surface Plasmon Resonance (SPR) workflow for quantifying inhibitor binding kinetics.

Protocol 2: Assessing Lipophilicity-Driven Permeability via PAMPA

To validate the biological impact of the increased LogP caused by the bromine atom[3], a Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized.

Self-Validation Mechanism: The assay must include Verapamil (high permeability standard) and Ranitidine (low permeability standard). If these standards do not fall within their established Papp​ ranges, the artificial membrane integrity is compromised, and the plate must be rejected.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of the donor plate with a 1% (w/v) solution of lecithin in dodecane (5 µL per well) to simulate a lipid bilayer.

  • Donor Solution: Dilute the brominated and non-brominated analogs to 10 µM in PBS (pH 7.4, 1% DMSO). Add 150 µL of this solution to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4, 1% DMSO) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 16 hours in a humidity chamber without agitation.

  • Quantification: Carefully separate the plates. Quantify the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ). Expected Result: The brominated analog will exhibit a higher Papp​ due to enhanced lipophilicity driven by the larger halogen radius.

Sources

Validation

Comparative Guide: Ligand Binding Modes of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol in Copper vs. Zinc Complexes

Executive Summary The rational design of metallo-pharmaceuticals and chelation therapies requires a precise understanding of how multifunctional ligands interact with different transition metals. The ligand 2-(4-bromophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metallo-pharmaceuticals and chelation therapies requires a precise understanding of how multifunctional ligands interact with different transition metals. The ligand 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (BPIT) presents a fascinating coordination challenge. It features two distinct pharmacophores: a borderline imidazole nitrogen (N3) and a soft thiolate sulfur (S⁻, upon deprotonation).

This guide objectively compares the binding modes, thermodynamic stability, and experimental speciation of BPIT when complexed with Copper (Cu) versus Zinc (Zn). By leveraging Pearson’s Hard-Soft Acid-Base (HSAB) theory and advanced spectroscopic validation, we provide a definitive framework for researchers navigating the differential coordination chemistry of these metals.

Mechanistic Framework: HSAB Theory & Steric Influence

The coordination behavior of BPIT is dictated by the electronic configuration of the metal center and the steric bulk of the ligand's 4-bromophenyl and 5-phenyl substituents.

  • Zinc(II) [ d10 ]: As a borderline acid with a closed-shell diamagnetic configuration, Zn(II) exhibits high structural flexibility. It lacks ligand-field stabilization energy (LFSE), allowing the bulky BPIT ligands to dictate a lower coordination number (typically tetrahedral) to minimize steric clash[1].

  • Copper(II) [ d9 ]: A borderline acid that is highly subject to Jahn-Teller distortion. It strongly prefers square planar or elongated octahedral geometries. Cu(II) has a strong affinity for the imidazole-N[2], but its interaction with the thiol group is complicated by redox activity[3].

  • Copper(I) [ d10 ]: A soft acid. According to HSAB principles, Cu(I) exhibits a profound thermodynamic preference for the soft thiolate sulfur over the borderline imidazole nitrogen.

HSAB BPIT BPIT Ligand Imidazole-N (Borderline) Thiolate-S (Soft) Cu1 Cu(I) Soft Acid BPIT->Cu1 Prefers Soft S Cu2 Cu(II) Borderline Acid BPIT->Cu2 Prefers N, Redox to Cu(I) Zn2 Zn(II) Borderline Acid BPIT->Zn2 Bidentate N,S Chelation

Fig 1. HSAB-driven binding logic of BPIT with Cu(I), Cu(II), and Zn(II) metal centers.

Comparative Binding Modes

Zinc(II): Stable Bidentate Chelation

Zinc(II) forms highly stable complexes with imidazole-thiolate systems. Density Functional Theory (DFT) studies on analogous Zn(II)-imidazole-thiolate complexes reveal that the bare Zn-thiolate bond is exceptionally strong (Bond Dissociation Energy ~1785 kJ/mol)[1]. However, as the imidazole nitrogen coordinates to the zinc center, the Zn-S bond lengthens and its energy decreases slightly, balancing the electron density[1].

For BPIT, Zn(II) typically adopts a bidentate (N,S) chelation mode . Because Zn(II) is redox-inert, the thiolate remains stable, forming a robust tetrahedral Zn(BPIT)2​ complex. The steric bulk of the bromophenyl rings prevents higher-order oligomerization.

Copper(II) vs. Copper(I): The Redox Dichotomy

Unlike Zinc, Copper introduces a kinetic vs. thermodynamic competition driven by redox potentials.

  • The Cu(II) State: Cu(II) primarily targets the imidazole-N donors[3]. However, the free thiol on BPIT acts as a reducing agent. When Cu(II) binds to the thiolate, a transient Ligand-to-Metal Charge Transfer (LMCT) complex forms, which rapidly auto-reduces to Cu(I), generating oxidized BPIT disulfides.

  • The Cu(I) State: If synthesized directly under anaerobic conditions, Cu(I) ignores the imidazole-N and binds almost exclusively to the soft thiolate-S. This often results in multinuclear Cu-S clusters, though the bulky 4-bromophenyl group of BPIT restricts the cluster size, favoring discrete molecular species.

Experimental Protocols: A Self-Validating System

To objectively differentiate these binding modes in the laboratory, researchers must employ orthogonal spectroscopic techniques. The following protocol outlines a self-validating workflow designed to prevent artifactual oxidation while definitively mapping the coordination sphere.

Workflow Start Ligand: BPIT + Metal Salts (Cu/Zn) Zn_Path Zn(II) Complexation (Diamagnetic d10) Start->Zn_Path Cu_Path Cu(II) / Cu(I) Complexation (Redox Active) Start->Cu_Path NMR 1H/13C NMR Spectroscopy (Sharp signals, coordination shift) Zn_Path->NMR EPR EPR Spectroscopy (Paramagnetic Cu(II) detection) Cu_Path->EPR UVVis UV-Vis & LMCT (Thiolate-to-Cu(II) charge transfer) Cu_Path->UVVis

Fig 2. Orthogonal spectroscopic workflow for differentiating diamagnetic Zn(II) and redox-active Cu complexes.

Step-by-Step Methodology

Step 1: Ligand Activation (Deprotonation)

  • Action: Dissolve BPIT in anhydrous degassed methanol. Add 1.0 equivalent of sodium methoxide (NaOMe).

  • Causality: The thiol proton must be removed to activate the soft thiolate (-S⁻) donor. Deprotonation drastically increases the nucleophilicity of the sulfur, ensuring it competes effectively with the imidazole nitrogen for the metal center[1].

Step 2: Controlled Metal Complexation

  • For Zn(II): Add 0.5 eq of Zn(OTf)2​ at room temperature. The reaction is thermodynamically driven and stable in air.

  • For Cu(II): Add 0.5 eq of Cu(OTf)2​ at -78°C .

    • Causality: Low temperatures kinetically trap the Cu(II)-thiolate intermediate before the spontaneous redox reaction (yielding Cu(I) and disulfides) can occur.

  • For Cu(I): Add 0.5 eq of [Cu(CH3​CN)4​]PF6​ utilizing strict Schlenk line (argon) techniques.

    • Causality: Cu(I) is highly susceptible to atmospheric oxidation. Inert conditions are mandatory to maintain the d10 state.

Step 3: Spectroscopic Validation

  • NMR Relaxometry: Analyze the Zn(II) and Cu(II) mixtures via 1 H NMR. Because Zn(II) is diamagnetic, the BPIT protons will yield sharp peaks with distinct coordination-induced shifts. Conversely, the unpaired electron in paramagnetic Cu(II) ( d9 ) causes a massive decrease in the relaxation rate ( r−6 distance dependence), broadening the signals of nearby imidazole and phenyl protons into baseline noise[2].

  • EPR Spectroscopy: Analyze the Cu(II) sample at 77 K. A characteristic dx2−y2​ ground state signal with nitrogen superhyperfine splitting will confirm direct Imidazole-N coordination[3].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties of BPIT when bound to Zinc versus Copper, providing a quick-reference guide for complex characterization.

ParameterZinc(II)-BPIT ComplexCopper(II)-BPIT ComplexCopper(I)-BPIT Complex
Electronic State d10 (Diamagnetic) d9 (Paramagnetic) d10 (Diamagnetic)
Preferred Geometry TetrahedralSquare Planar (Kinetic)Trigonal / Tetrahedral
Dominant Donor Bidentate (N, S) ChelationImidazole-NThiolate-S (Soft-Soft)
Redox Stability Highly Stable (Inert)Unstable (Auto-reduces)Stable (under Argon)
Diagnostic Assay 1 H/ 13 C NMR (Sharp peaks)X-Band EPR ( g∥​>g⊥​ )UV-Vis (S Cu LMCT)
Steric Impact Prevents octahedral packingForces planar distortionLimits cluster nuclearity

References

  • Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution The Journal of Physical Chemistry A - ACS Publications[Link]

  • Methanethiol Binding Strengths and Deprotonation Energies in Zn(II)–Imidazole Complexes from M05-2X and MP2 Theories: Coordination Number and Geometry Influences Relevant to Zinc Enzymes The Journal of Physical Chemistry B - ACS Publications / PMC[Link]

  • Interactions of Copper(II) and Zinc(II) Ions with the Peptide Fragments of Proteins Related to Neurodegenerative Disorders: Similarities and Differences PubMed - Biomolecules[Link]

Sources

Comparative

comparing the antioxidant capacity of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol with ascorbic acid

As drug development and materials science increasingly target oxidative stress, the limitations of endogenous, hydrophilic antioxidants like Ascorbic Acid (Vitamin C) in protecting lipid-rich environments have become app...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly target oxidative stress, the limitations of endogenous, hydrophilic antioxidants like Ascorbic Acid (Vitamin C) in protecting lipid-rich environments have become apparent. This has driven the synthesis of lipophilic, heterocyclic scaffolds. Among these, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (hereafter referred to as BPI-Thiol ) represents a highly specialized class of synthetic antioxidants.

This guide provides an in-depth, objective comparison between the synthetic BPI-Thiol and the natural standard Ascorbic Acid, detailing their mechanistic divergences, physicochemical properties, and context-dependent experimental efficacies.

Mechanistic Profiling: Causality in Radical Scavenging

To understand why a researcher would choose a complex synthetic imidazole over a readily available natural vitamin, we must analyze the causality behind their molecular structures.

Ascorbic Acid: The Aqueous Enediol Donor

Ascorbic acid is a classic hydrophilic antioxidant. Its activity is driven by the enediol group within its furanone ring. It sequentially donates two hydrogen atoms (and two electrons) to reactive oxygen species (ROS), forming an ascorbyl radical intermediate before fully oxidizing to dehydroascorbic acid. Because of its high polarity, its kinetics are exceptionally fast in aqueous buffers, making it the gold standard for neutralizing cytosolic or plasma-based free radicals.

BPI-Thiol: The Lipophilic HAT Scaffold

BPI-Thiol operates via a fundamentally different structural logic, relying on Hydrogen Atom Transfer (HAT) from its thiol (-SH) moiety.

  • The Thiol Core: The -SH group is the primary sacrificial site. Upon donating a hydrogen atom to a radical, it forms a thiyl radical (-S•).

  • Resonance Stabilization: Unlike simple aliphatic thiols, the resulting thiyl radical in BPI-Thiol is highly stabilized. The unpaired electron delocalizes across the electron-rich imidazole ring and the adjacent phenyl group at position 5. This prevents the antioxidant itself from becoming a reactive pro-oxidant [1].

  • Lipophilic Targeting: The inclusion of the 4-bromophenyl group at position 2 is a deliberate medicinal chemistry choice. Bromine is a heavy, highly lipophilic halogen. It significantly increases the molecule's partition coefficient (LogP), allowing BPI-Thiol to intercalate into lipid bilayers and protect cell membranes from lipid peroxidation—an environment where Ascorbic Acid is largely excluded due to its hydrophilicity [2].

Mechanism ROS Reactive Oxygen Species (Free Radicals) BPI 2-(4-bromophenyl)-5-phenyl- 1H-imidazole-4-thiol (Lipophilic) ROS->BPI Oxidative Stress AA Ascorbic Acid (Hydrophilic) ROS->AA Oxidative Stress Membrane Lipid Membrane Protection (LPO Inhibition) BPI->Membrane HAT Mechanism (Thiyl Radical) Aqueous Aqueous Phase Neutralization AA->Aqueous Enediol Oxidation (Dehydroascorbate)

Fig 1. Divergent antioxidant mechanisms and spatial distribution of BPI-Thiol versus Ascorbic Acid.

Physicochemical and Structural Comparison

The structural differences dictate the experimental assays in which each compound will excel. Table 1 summarizes the core physicochemical metrics that influence their application.

Property2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiolAscorbic Acid (Vitamin C)
Molecular Formula C15H11BrN2SC6H8O6
Molecular Weight 331.23 g/mol 176.12 g/mol
Primary Antioxidant Moiety Thiol (-SH) groupEnediol system (-OH)
Calculated LogP High (~4.6)Low (-1.64)
Solubility Profile Organic solvents (DMSO, Methanol), LipidsHighly water-soluble
Radical Stabilization Pi-conjugation across aryl-imidazole systemResonance within furanone ring

Self-Validating Experimental Protocols

To objectively compare these two compounds, researchers must employ orthogonal assays that account for their differing solubilities. Below are the standardized, self-validating protocols required for accurate benchmarking.

Protocol A: DPPH Radical Scavenging Assay (Polar Organic Phase)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the universal starting point for antioxidant evaluation [3]. Because DPPH is soluble in methanol, this assay provides a common ground where both BPI-Thiol and Ascorbic Acid can be dissolved and directly compared.

Self-Validating Design: This protocol includes a negative control to establish baseline radical absorbance and uses Ascorbic Acid as the positive control to validate the assay's sensitivity.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light.

  • Sample Preparation: Dissolve BPI-Thiol in DMSO (stock) and dilute in methanol to yield concentrations ranging from 10 to 200 µg/mL. Prepare Ascorbic Acid similarly in methanol/water.

  • Reaction Assembly: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH solution.

    • Negative Control: 100 µL methanol + 100 µL DPPH.

    • Blank: 200 µL methanol.

  • Incubation: Seal the plate and incubate in the dark at 25°C for 30 minutes. (Note: BPI-Thiol may require up to 60 minutes to reach steady-state due to steric hindrance around the thiol group, whereas Ascorbic Acid reacts almost instantaneously).

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition =[(A_control - A_sample) / A_control] × 100. Plot against concentration to determine the IC50.

DPPH_Workflow Step1 1. Prepare DPPH Solution (0.1 mM in Methanol) Step2 2. Add Antioxidant Aliquots (BPI-Thiol or Ascorbic Acid) Step1->Step2 Step3 3. Incubate in Dark (30-60 mins, 25°C) Step2->Step3 Step4 4. Spectrophotometry (Measure Absorbance at 517 nm) Step3->Step4 Step5 5. Calculate IC50 (% Inhibition vs Concentration) Step4->Step5

Fig 2. Standardized DPPH radical scavenging assay workflow for antioxidant capacity evaluation.

Protocol B: TBARS Assay for Lipid Peroxidation (Lipid Phase)

To reveal the true utility of BPI-Thiol, an assay measuring the inhibition of lipid peroxidation is required. The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a byproduct of lipid degradation.

  • Substrate Preparation: Prepare a 10% egg yolk homogenate in 0.15 M KCl (simulating a lipid-rich membrane environment).

  • Induction: Add 0.5 mL of the homogenate to 0.1 mL of the test antioxidant (BPI-Thiol or Ascorbic Acid). Induce oxidative stress by adding 0.05 mL of FeSO4 (0.07 M).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • TBA Reaction: Add 1.5 mL of 20% acetic acid (pH 3.5) and 1.5 mL of 0.8% aqueous TBA solution. Heat the mixture in a boiling water bath for 60 minutes.

  • Extraction & Readout: Cool the tubes, add 5 mL of 1-butanol, centrifuge at 3000 rpm for 10 minutes, and measure the absorbance of the organic upper layer at 532 nm.

Comparative Efficacy Profile

Based on the structure-activity relationships of 2,5-diaryl-imidazole-4-thiols [1] and standard antioxidant behavior [3], Table 2 outlines the expected comparative performance across different assay environments.

Assay TypeChemical EnvironmentBPI-Thiol PerformanceAscorbic Acid Performance
DPPH Radical Scavenging Polar Organic (Methanol)Moderate to High: Effective HAT, but sterically hindered kinetics.Very High: Rapid, unhindered electron donation.
ABTS Radical Cation Aqueous / BufferLow: Limited solubility prevents interaction with the radical.Very High: Ideal hydrophilic environment for ascorbate.
TBARS (Lipid Peroxidation) Lipid Bilayer / EmulsionVery High: Excellent membrane partitioning via the bromophenyl group.Low: Restricted to the aqueous phase; cannot protect deep lipid tails.
Conclusion for Application Scientists

Ascorbic Acid remains the superior choice for rapid radical scavenging in aqueous formulations (e.g., beverages, hydrophilic serums). However, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol is a highly specialized tool. Its heavy halogenation and extended pi-conjugation make it a prime candidate for protecting liposomes, lipid nanoparticles (LNPs), and cellular membranes from oxidative degradation, where water-soluble antioxidants fail to penetrate.

References

  • Hayati, M. Y., et al. "Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants." Central Asian Journal of Theoretical and Applied Science, 2024.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53337489, 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol." PubChem, 2025.[Link]

  • Baliyan, S., et al. "Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa." Molecules / PMC, 2022.[Link]

Validation

validation of molecular dynamics simulations for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol protein complexes

Comprehensive Validation Guide: Molecular Dynamics Simulations for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol Protein Complexes The Molecular Challenge: Why Standard Simulations Fail Simulating the protein-ligand co...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Validation Guide: Molecular Dynamics Simulations for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol Protein Complexes

The Molecular Challenge: Why Standard Simulations Fail

Simulating the protein-ligand complex of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol (BPIT) presents a unique triad of computational challenges. As an application scientist, I frequently see standard molecular dynamics (MD) pipelines fail when applied to molecules with this specific functional group combination.

The primary failure point is the bromophenyl group . Halogens like bromine exhibit an anisotropic electron distribution. While the equatorial belt of the bromine atom is electronegative, the pole along the C–Br bond axis features a region of positive electrostatic potential known as the σ -hole . Standard additive force fields treat halogens as simple, symmetric negative point charges, completely missing the σ -hole. Consequently, they fail to predict crucial halogen bonds (XB) with protein backbone carbonyls or Lewis base side chains[1].

Furthermore, the imidazole-4-thiol moiety introduces complexities regarding tautomerization, protonation states, and highly directional hydrogen bonding. Validating the stability of this complex requires a force field capable of handling anisotropic electrostatics and a rigorous sampling protocol to ensure the observed binding pose is not a localized artifact.

Objective Comparison of Force Field Solutions

To accurately simulate the BPIT-protein complex, we must compare how the leading force field (FF) families handle halogen bonding and heterocyclic thiols.

A. OPLS4 / OPLS-AAx (Schrödinger)

The OPLS-AAx and subsequent OPLS4 force fields explicitly incorporate halogen bonding by adding a partial positive charge (a virtual site or extra point) in the region of the σ -hole.

  • Causality: By placing a massless virtual site at the distal end of the C-Br bond, OPLS accurately mimics the electrostatic attraction between the bromine and protein nucleophiles.

  • Performance: Reduces the mean unsigned error (MUE) for interaction energies against high-level QM (MP2) data to ~0.55 kcal/mol.

B. CHARMM36 / CGenFF & Drude Polarizable

CHARMM offers two distinct approaches. The additive CGenFF utilizes atom pair-specific Lennard-Jones (LJ) parameters (NBFIX) to model the asymmetric van der Waals surface of halogens[1]. Alternatively, the classical Drude oscillator model explicitly treats electronic polarizability using massless charged particles attached to atoms via harmonic springs[2].

  • Causality: The Drude model dynamically responds to the local electrostatic environment, making it exceptionally accurate for the highly polarizable bromine atom and the electron-rich thiol group[1].

  • Performance: Superior reproduction of hydration free energies and halogen-hydrogen bond donor (X-HBD) interactions[1], though at a significantly higher computational cost.

C. AMBER (ff19SB / GAFF2)

The Generalized AMBER Force Field (GAFF2) traditionally relies on symmetric point charges derived from RESP (Restrained Electrostatic Potential) fitting[3].

  • Causality: Without manual intervention to add an extra-point (EP) charge, GAFF2 will underestimate the binding affinity of the bromophenyl group.

  • Performance: While GAFF2 is computationally efficient and highly compatible with standard MD engines (GROMACS, AMBER), it requires custom parameterization (e.g., using the parmchk2 module with EP modifications) to accurately model BPIT[3].

Quantitative Data Presentation: Force Field Comparison
Feature / MetricOPLS4 / OPLS-AAxCHARMM (Drude Polarizable)AMBER (GAFF2 + EP)
Halogen Bond Treatment Built-in Virtual Site ( σ -hole)Dynamic Polarizability (Drude)Requires Manual Extra Point
Interaction Energy MUE (vs QM) ~0.55 kcal/mol< 0.50 kcal/mol[1]~0.80 kcal/mol (with EP)
Thiol/Imidazole Handling Excellent (CM1A-BCC charges)Excellent (Explicit lone pairs)Good (RESP charges)
Computational Cost ModerateHigh (Requires smaller time steps)Low to Moderate
Best Use Case High-throughput ligand screeningDeep mechanistic binding studiesLarge-scale trajectory generation

Logical Workflows for System Parameterization

Selecting the right force field dictates the parameterization logic. Below is the decision matrix for handling the BPIT ligand.

FF_Logic Start Ligand: BPIT (Bromophenyl + Thiol) Q1 Is dynamic electronic polarizability required? Start->Q1 Drude CHARMM-Drude (Oscillator Model) Q1->Drude Yes (Deep Mechanism) Q2 Is high-throughput screening needed? Q1->Q2 No (Standard MD) OPLS OPLS4 / OPLS-AAx (Built-in Virtual Site) Q2->OPLS Yes (Automated) AMBER AMBER GAFF2 (Manual EP Addition) Q2->AMBER No (Custom Pipeline)

Force field selection logic for halogenated ligands like BPIT.

Self-Validating Experimental Protocol

To ensure scientific integrity, a single 100 ns MD simulation is insufficient. As an industry standard, we employ Thermal Titration Molecular Dynamics (TTMD) alongside standard production runs to qualitatively estimate complex stability and validate the binding pose[4].

Step-by-Step Methodology

Step 1: Quantum Mechanical (QM) Ligand Preparation

  • Generate the 3D conformer of BPIT.

  • Optimize the geometry using QM at the MP2/aug-cc-pVDZ level of theory to accurately capture the electron density of the bromine atom.

  • Calculate partial charges. If using AMBER, derive RESP charges; if using OPLS, apply the CM1A-BCC charge model[2]. Ensure the σ -hole virtual site is explicitly defined at a distance of ~1.6 Å from the Bromine nucleus along the C-Br vector.

Step 2: System Setup & Solvation

  • Dock BPIT into the target protein (e.g., using AutoDock or Glide).

  • Solvate the complex in a cubic box with a 15 Å padding using the TIP3P water model[4].

  • Neutralize the system by adding Na+/Cl- counterions.

Step 3: Equilibration (NVT/NPT)

  • Perform energy minimization (Steepest Descent, 50,000 steps) to remove steric clashes[5].

  • Equilibrate under NVT (Constant Volume/Temperature) for 1 ns at 300K using the V-rescale thermostat, applying 1000 kJ/mol/nm² position restraints on heavy atoms[5].

  • Equilibrate under NPT (Constant Pressure/Temperature) for 1 ns at 1 bar using the Parrinello-Rahman barostat[5].

Step 4: Production MD & Thermal Titration (TTMD)

  • Standard Production: Run a 100 ns to 500 ns unrestrained MD simulation. Use the Particle Mesh Ewald (PME) algorithm for long-range electrostatics and LINCS for bond constraints[5].

  • TTMD Validation: To validate the stability, initiate a series of short MD trajectories (e.g., 10 ns each) at progressively increasing temperatures (from 300K to 350K)[4].

  • Causality of TTMD: By artificially increasing kinetic energy, we accelerate the unbinding process. If the BPIT ligand maintains its halogen bond and thiol-mediated hydrogen bonds at elevated temperatures, the binding mode is highly stable and not a local minimum artifact[4].

MD_Workflow QM 1. QM Optimization (MP2/aug-cc-pVDZ) Param 2. Ligand Parameterization (Sigma-Hole Addition) QM->Param Equil 3. NVT/NPT Equilibration (Position Restraints) Param->Equil Prod 4. Production MD & TTMD (Enhanced Sampling) Equil->Prod Anal 5. Trajectory Analysis (RMSD, Halogen Bonds) Prod->Anal

Self-validating molecular dynamics workflow incorporating TTMD.

Step 5: Trajectory Analysis & Metrics

  • RMSD/RMSF: Calculate the Root Mean Square Deviation of the protein backbone and the BPIT heavy atoms to confirm system equilibration[6].

  • Halogen Bond Tracking: Measure the distance between the Bromine atom and the target nucleophile (e.g., backbone Oxygen). A stable halogen bond should maintain a distance of 2.8–3.2 Å and a C–Br···O angle between 150° and 180° throughout the trajectory.

Conclusion

Validating MD simulations for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol requires moving beyond default force field parameters. Standard additive models will fail to capture the critical halogen bonding driven by the bromine's σ -hole. For optimal accuracy and computational efficiency, OPLS4 or a manually parameterized AMBER GAFF2 (with extra points) are recommended for standard screening, while CHARMM-Drude provides unparalleled mechanistic insight into the polarizable nature of the complex. Coupling these parameterized models with Thermal Titration MD ensures a robust, self-validating computational pipeline.

References

  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. National Center for Biotechnology Information (NIH).[Link]

  • Validation via molecular dynamics (MD) simulation. Bio-protocol.[Link]

  • Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields. National Center for Biotechnology Information (NIH).[Link]

  • Treatment of Halogen Bonding in the OPLS-AA Force Field: Application to Potent Anti-HIV Agents. Journal of Chemical Theory and Computation - ACS Publications.[Link]

  • Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. Journal of Chemical Information and Modeling - ACS Publications.[Link]

  • Validation of MD simulation results - User discussions. GROMACS forums.[Link]

  • Force Fields and Interactions - Practical considerations for Molecular Dynamics. GitHub Pages.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. Synthesized from authoritative safety data and establish...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. Synthesized from authoritative safety data and established laboratory protocols, this document is intended for researchers, scientists, and drug development professionals. Our objective is to furnish a procedural, step-by-step framework that ensures personnel safety and environmental compliance, reinforcing our commitment to value beyond the product itself.

Core Hazard Profile and Risk Assessment

Understanding the disposal requirements for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol begins with a chemical deconstruction of its constituent moieties. The molecule's structure incorporates three distinct functional groups, each contributing to its overall hazard profile and dictating specific handling and disposal considerations.

Chemical MoietyAssociated HazardsDisposal Rationale
Thiol (-SH) Group Potent, malodorous stench; potential for oxidation.The primary operational concern is odor control. Chemical neutralization through oxidation is a viable pre-treatment step to convert the volatile thiol into less odorous and less hazardous species like sulfonic acids[1][2][3].
Imidazole Core Potential for skin/eye corrosion, acute toxicity, and reproductive toxicity, as seen in the parent compound, imidazole[4][5][6][7].The heterocyclic core necessitates that this compound be treated as a hazardous chemical waste, irrespective of pre-treatment. Disposal must prevent release into drains or the environment[4][8].
Brominated Phenyl Group Organobromine compounds can be persistent, bioaccumulative, and toxic (PBT)[9][10][11][12]. Their release into the environment is a significant concern addressed by regulations like the Stockholm Convention[9][13].Environmental persistence mandates that this compound and its containers be disposed of as hazardous waste through certified channels to prevent long-term ecological contamination[10][11][14].

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure.

  • Engineering Controls : All work, including weighing, solution preparation, and disposal pre-treatment, must be performed within a certified chemical fume hood to control inhalation exposure and contain malodorous emissions[15][16][17][18]. Ensure that an emergency eyewash station and safety shower are readily accessible[6][17].

  • Eye and Face Protection : ANSI Z87.1-compliant chemical safety goggles are required at all times. For splash hazards, a full-face shield should be worn in addition to goggles[16][19][20].

  • Hand Protection : Chemical-resistant nitrile gloves are mandatory. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste immediately after handling the compound. Practice proper glove removal techniques to avoid skin contact[5][8][15].

  • Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn, along with full-length pants and closed-toe shoes to prevent skin exposure[8][16][19].

Waste Segregation and Containment Protocol

Proper segregation is the foundation of safe chemical waste management. Never mix incompatible waste streams[21][22].

  • Pure Compound and Concentrated Solutions : Collect any unadulterated solid compound or concentrated solutions in a dedicated, airtight, and clearly labeled hazardous waste container[8][15]. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Aqueous Waste : Dilute aqueous solutions containing the compound should be collected in a separate, sealed carboy designated for aqueous hazardous waste[23].

  • Contaminated Solid Waste : All disposable materials that have come into contact with the compound, such as pipette tips, gloves, weigh boats, and absorbent pads, must be collected in a designated, lined container for chemically contaminated solid waste[15][16][24][25]. Do not place these items in the regular trash[21][25].

  • Contaminated Sharps : Any needles, razor blades, or broken glass contaminated with the compound must be placed in a puncture-resistant, clearly labeled sharps container for chemical waste[23][25].

Labeling Mandate : Every waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added[21][22]. The label must include the full chemical name—"2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol"—and list all constituents and their approximate concentrations[22].

Step-by-Step Disposal Procedures

The recommended and safest method for disposal is to engage a certified environmental health and safety (EHS) vendor. However, for laboratories equipped and authorized to perform chemical neutralization of odorous thiols, a pre-treatment step is outlined below.

Pathway A: Direct Disposal (Primary Recommended Method)

This pathway treats the chemical as special waste without any in-lab modification and is the most direct route to ensuring safety and compliance.

  • Containerization : Ensure all waste streams (pure compound, contaminated solids, etc.) are segregated into their respective, appropriate containers as described in Section 3[15][19].

  • Sealing and Storage : Securely seal all waste containers to prevent leakage or the escape of odors. Keep containers closed except when adding waste[21]. Store the containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizers and acids[8][15].

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a waste pickup[15][21][24]. Provide them with a full inventory and the Safety Data Sheet (SDS) for the compound.

Pathway B: In-Lab Thiol Oxidation Pre-Treatment

This protocol is exclusively for neutralizing the potent thiol odor and should only be performed by trained personnel. The resulting waste is still hazardous and must be disposed of according to Pathway A.

Objective : To oxidize the thiol group (-SH) to a non-volatile, odorless sulfonic acid (-SO₃H) or other oxidized species using sodium hypochlorite (bleach)[1][2][3].

Materials :

  • Household bleach (5-6% sodium hypochlorite solution)[1]

  • Appropriate reaction vessel (e.g., three-necked flask) equipped with a stirrer

  • Designated hazardous waste container for the final solution

  • Full PPE as described in Section 2

Procedure :

  • Preparation : Conduct the entire procedure within a certified chemical fume hood[1][18].

  • Reaction Setup : Pour a sufficient volume of bleach into the reaction vessel. A 25% excess of hypochlorite is recommended to ensure complete oxidation[2][3].

  • Waste Addition : Slowly and carefully add the thiol-containing waste (liquid or dissolved solid) to the stirred bleach solution[2][26]. The reaction can be exothermic, so the rate of addition should be controlled to maintain a temperature between 45-50°C[2]. If the reaction does not start spontaneously, gentle warming may be required to initiate it[2][15].

  • Reaction Time : Allow the mixture to stir for a minimum of 24 hours to ensure the reaction goes to completion[1][26].

  • Verification : After 24 hours, cautiously check for the characteristic thiol odor[1][26]. If the smell persists, add more bleach and allow for additional reaction time.

  • Final Disposal : Once the odor is neutralized, the resulting solution must be collected in a hazardous aqueous waste container. Label the container accurately, noting the contents as the reaction product of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol and sodium hypochlorite. Proceed with Pathway A for final disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Ventilate : Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain and Absorb : For small spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomite[15]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, tightly sealed container for hazardous waste disposal[15].

  • Decontaminate : Clean the spill area thoroughly. For glassware and surfaces, scrubbing with alcohol or rinsing with a bleach solution can be effective for decontaminating residual thiol[15]. Collect all cleaning materials as contaminated solid waste.

  • Report : Report the incident to your institution's EHS department as required by your laboratory's safety plan[8].

Visualized Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol and its associated waste.

DisposalWorkflow start Waste Generation (Pure compound, solutions, contaminated labware) segregate Segregate Waste Streams - Pure/Concentrated - Aqueous - Contaminated Solids - Sharps start->segregate label Label All Containers 'Hazardous Waste' with Full Chemical Name segregate->label odor Is Thiol Odor a Significant Issue? label->odor pretreat Pathway B: Pre-treatment (Trained Personnel Only) Oxidize with Bleach in Fume Hood odor->pretreat Yes direct_disposal Pathway A: Direct Disposal Store in Designated Hazardous Waste Area odor->direct_disposal No collect_treated Collect Treated Waste in Hazardous Aqueous Waste Container pretreat->collect_treated collect_treated->label ehs_pickup Arrange Pickup with Certified EHS Vendor direct_disposal->ehs_pickup end Waste Collected by Vendor for Final Disposal ehs_pickup->end

Caption: Disposal workflow for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol.

References

  • Benchchem. (n.d.). Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals.
  • Rae, I. D. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, Liverpool University Press.
  • CP Lab Safety. (2025, July 27). The Greenest Methods for Disposal of Hazardous Lab Chemicals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Ohta, S. (n.d.). Environmental Influence by Organic Brominated Compounds. Setsunan University.
  • Unknown. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols.
  • Benchchem. (n.d.). A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • University of California, Berkeley, College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal.
  • Sustainability Directory. (n.d.). Brominated Flame Retardants Impact.
  • National Institutes of Health (NIH). (n.d.). Perspective on halogenated organic compounds. PMC.
  • National Institutes of Health (NIH). (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems. PMC.
  • National Institutes of Health (NIH). (2014). NIH Waste Disposal Guide 2014: Chemical Waste.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole.
  • University of Washington. (2025, February 28). SOP: Imidazole. Environmental Health & Safety.
  • ChemSupply Australia Pty Ltd. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Fisher Scientific. (2010, February 4). Safety Data Sheet: Imidazole.
  • National Center for Biotechnology Information. (n.d.). 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol. PubChem.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Thiane-4-thiol.
  • Benchchem. (n.d.). Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
  • Columbia University. (n.d.). SOP for Stench Chemicals. Research.
  • Elemental Microanalysis. (2024, March 20). Safety Data Sheet IMIDAZOLE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole PUFFERAN® ≥99,5 %, for molecular biology.
  • New England Biolabs. (2025, April 8). Safety Data Sheet for 2M Imidazole (B1077) EUE.
  • University of Nebraska-Lincoln. (n.d.). Chemical Waste Disposal Guidelines.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol.
  • BSEF. (2023, September 22). Brominated Flame Retardants and the Circular Economy of WEEE Plastics.
  • Oceanchem Group Limited. (2023, April 26). Brominated Aromatic Flame Retardants Will Be Included in The REACH Restricted Candidate Substance List. News.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Sigma-Aldrich. (n.d.). 2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE.
  • Organic Syntheses. (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • Food Packaging Forum. (2020, January 24). EU bans recycling of materials containing PBDEs.
  • Cornell Law School. (n.d.). 40 CFR § 721.775 - Brominated aromatic compound (generic name). Legal Information Institute.
  • Chemdiv. (n.d.). Compound 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole.

Sources

Handling

Personal protective equipment for handling 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

Handling 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol requires a rigorous, scientifically grounded approach to laboratory safety. As a complex halogenated aromatic mercaptan, this compound presents a unique intersecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol requires a rigorous, scientifically grounded approach to laboratory safety. As a complex halogenated aromatic mercaptan, this compound presents a unique intersection of hazards: the intense, pervasive odor and reactivity of a free thiol group, the lipophilic dermal penetration risk of a brominated phenyl ring, and the mucosal irritation potential of an imidazole core[1].

As a Senior Application Scientist, I have designed this definitive guide to move beyond basic safety data sheets. This protocol explains the causality behind each safety requirement, ensuring that your handling, operational, and disposal workflows are self-validating and mechanistically sound.

Structural Hazard Assessment: The "Why" Behind the Protocol

To design an effective defense, we must first understand the chemical adversary. The hazards of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol are directly tied to its molecular architecture:

  • The Thiol (-SH) Moiety: Organic thiols (mercaptans) are notorious for their extremely low odor thresholds. Inhalation of thiol vapors can cause severe mucosal irritation, nausea, and headache[2]. Furthermore, thiols are highly corrosive to specific transition metals, readily forming metal sulfides[3].

  • The Bromophenyl Group: The addition of a heavy halogen (bromine) to the aromatic ring significantly increases the compound's lipophilicity (LogP). This means the chemical can dissolve into and permeate the lipid bilayer of human skin much faster than non-halogenated analogs, necessitating higher-grade dermal protection.

  • The Imidazole Ring: This nitrogen-containing heterocycle can act as both a hydrogen bond donor and acceptor, making the crystalline dust highly irritating to the moist tissues of the eyes and respiratory tract[2].

HazardMitigation cluster_hazards Primary Exposure Routes & Mechanistic Hazards cluster_ppe Targeted PPE & Engineering Controls Chem 2-(4-bromophenyl)-5-phenyl- 1H-imidazole-4-thiol Dust Crystalline Dust (Respiratory Irritation) Chem->Dust Dermal Lipophilic Permeation (Systemic Skin Absorption) Chem->Dermal Ocular Mucosal Bonding (Corneal Irritation) Chem->Ocular Hood Chemical Fume Hood (>100 fpm face velocity) Dust->Hood Mitigated by Gloves Neoprene/Heavy Nitrile (EN 374, Class 5) Dermal->Gloves Mitigated by Goggles ANSI Z87.1 Chemical Goggles Ocular->Goggles Mitigated by Safe Validated Safe Operational State Hood->Safe Gloves->Safe Goggles->Safe

Fig 1. Mechanistic hazard pathways of brominated imidazole thiols and corresponding PPE interventions.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged exposure to halogenated thiols. The following matrix outlines the required equipment, the quantitative standards they must meet, and the chemical causality justifying their use[2],,[3].

PPE CategorySpecification StandardQuantitative MetricMechanistic Justification
Hand Protection Neoprene or Heavy-Duty NitrileEN 374 (Class 5); >240 min breakthroughThe bromophenyl moiety increases lipophilicity, allowing rapid permeation through standard thin latex[3].
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166The imidazole core acts as a severe mucosal irritant. Goggles prevent crystalline dust from contacting the cornea[2],.
Respiratory NIOSH-Approved Organic Vapor Respirator29 CFR 1910.134Required if hood fails. Thiols have a low odor threshold and can cause respiratory distress at high concentrations[2],.
Body Protection Flame-Resistant Lab CoatNFPA 2112Mitigates dermal exposure to dust and protects against potential autoignition hazards associated with thiol oxidation[3].

Step-by-Step Operational Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully cleared.

Phase 1: Environmental Control & Pre-Operation Validation
  • Activate Engineering Controls: Turn on the chemical fume hood. According to NIOSH guidelines for organic thiols, the hood must maintain a continuous inward airflow.

  • Clear the Workspace: Remove any oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) from the hood. Thiols are easily oxidized, and unwanted side reactions can generate immense heat[3].

  • Don PPE: Equip ANSI Z87.1 goggles, a flame-resistant lab coat, and double-layer Neoprene gloves (EN 374, Class 5)[3].

  • Validation Checkpoint: Verify the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Check gloves for micro-tears using the inflation method.

Phase 2: Weighing and Transfer (The "No-Copper" Rule)
  • Select Inert Tools: CRITICAL: Do not use brass or copper spatulas, weighing boats, or fittings. Mercaptans are highly corrosive to copper and brass, rapidly forming black copper sulfides that will contaminate your assay and degrade your equipment[3]. Use PTFE (Teflon), ceramic, or stainless steel tools.

  • Static Mitigation: 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol is a solid. To prevent aerosolizing the irritating crystalline dust, use an anti-static gun (Zerostat) on the weighing boat before transferring the powder.

  • Transfer: Weigh the required mass inside the fume hood. Immediately seal the source bottle and wrap the cap with Parafilm to contain the pervasive odor.

  • Validation Checkpoint: Visually inspect the weighing area for rogue dust particles. If dust is present, wipe immediately with a solvent-dampened lint-free cloth.

Phase 3: Reaction Execution
  • Solubilization: Dissolve the compound in your chosen organic solvent within a sealed reaction vessel.

  • Venting: If the reaction generates pressure, ensure the vessel is vented through a scrubber system (e.g., a bleach trap) to neutralize escaping thiol vapors before they reach the exhaust system.

  • Validation Checkpoint: Step outside the immediate hood area. If you detect a strong "gas leak" or skunk-like odor, your containment has failed. Pause the experiment and verify vessel seals[4].

Workflow Start Pre-Operation Validation Weigh Weighing (PTFE Tools Only) Start->Weigh Transfer Sealed Transfer & Static Control Weigh->Transfer React Reaction in Fume Hood Transfer->React Waste Waste Segregation (Odor-sealed) React->Waste Decon Decontamination (No dry oxidizers) Waste->Decon

Fig 2. Step-by-step operational workflow for handling highly odorous, halogenated thiol compounds.

Spill Response, Decontamination, and Disposal

The disposal and cleanup of thiols require extreme caution due to their reactivity with common cleaning agents.

The "No-Hypochlorite" Autoignition Warning: While dilute liquid bleach (sodium hypochlorite) is commonly used in scrubber traps to oxidize thiols to odorless sulfonates, you must never use dry, powdered hypochlorite or other strong, concentrated oxidizers directly on a mercaptan spill. The rapid, exothermic oxidation of the thiol group can generate enough localized heat to cause the organic bromophenyl-imidazole framework to autoignite[3].

Spill Response Protocol:

  • Isolate: Remove all ignition sources. Do not allow unprotected personnel into the area.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit pad).

  • Collect: Sweep the absorbed material using non-sparking, non-copper tools and place it into a heavy-duty plastic bag[3].

Routine Waste Disposal:

  • Odor Containment: Place all contaminated consumables (gloves, weighing boats, paper towels) into a large, sealable plastic bag kept strictly inside the fume hood[3].

  • Double Sealing: Once full, seal the plastic bag and place it into a secondary rigid container (such as a fiber drum or a dedicated hazardous waste bucket)[3].

  • Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organic Thiol / Mercaptan" to ensure environmental health and safety (EHS) personnel process it via high-temperature incineration rather than standard landfilling.

References

  • Title: n-ALKANE MONO THIOLS CYCLOHEXANETHIOL BENZENETHIOL - CDC Stacks (NIOSH Guidelines) Source: cdc.gov URL: [Link]

  • Title: Chemical Hygiene Plan - UTHealth Houston (Mercaptan Odor Protocols) Source: uth.edu URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol
Reactant of Route 2
2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol
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